Galactinol
説明
Galactinol has been reported in Glycine max, Lens culinaris, and other organisms with data available.
Structure
3D Structure
特性
IUPAC Name |
(1S,2R,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWMRQDBPZKXKG-ZNVDUFQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958068 | |
| Record name | Galactinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3687-64-7 | |
| Record name | Galactinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galactinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-α-D-galactopyranosyl-D-myo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALACTINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZE56L8UKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biosynthetic Pathway of Galactinol in Plants: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Galactinol (1-O-α-D-galactopyranosyl-L-myo-inositol) is a crucial alpha-galactoside that serves as the primary galactosyl donor for the biosynthesis of the Raffinose Family Oligosaccharides (RFOs) in higher plants. RFOs are implicated in a multitude of physiological processes, including carbon storage, phloem transport, and, most notably, cellular protection against abiotic stresses such as drought, salinity, and cold. The synthesis of this compound is the committed and rate-limiting step in the RFO pathway, making its biosynthetic machinery a key target for understanding and engineering stress tolerance in plants. This document provides an in-depth technical overview of the this compound biosynthetic pathway, its precursor pathways, relevant quantitative data, detailed experimental protocols, and pathway visualizations.
The Core Biosynthetic Pathway of this compound
The synthesis of this compound is a single enzymatic reaction catalyzed by This compound Synthase (GolS, EC 2.4.1.123) . This enzyme facilitates the transfer of a galactose moiety from an activated sugar donor, uridine diphosphate galactose (UDP-galactose), to the C1 hydroxyl group of myo-inositol.[1][2] This reaction is the central checkpoint for the entire RFO metabolic flux.[1]
Reaction: UDP-D-galactose + myo-inositol <-> this compound + UDP
The enzyme GolS is a key regulatory point and its expression is often induced by various abiotic stresses, including drought, high salinity, and temperature extremes.[1][3][4] For instance, in Arabidopsis thaliana, different isoforms of GolS are induced by specific stresses; AtGolS1 and AtGolS2 are induced by drought and salt stress, while AtGolS3 is induced by cold.[1]
Biosynthesis of Precursors
The production of this compound is dependent on the availability of its two substrates, myo-inositol and UDP-galactose, which are synthesized via their own distinct pathways.
myo-Inositol Biosynthesis
myo-Inositol is a cyclic polyol synthesized from glucose-6-phosphate in a two-step process known as the Loewus pathway.[5][6]
-
Step 1: Isomerization and Cyclization: The enzyme L-myo-inositol-1-phosphate synthase (MIPS, EC 5.5.1.4) catalyzes the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate. This is the rate-limiting step in myo-inositol synthesis.[6][7]
-
Step 2: Dephosphorylation: The enzyme myo-inositol monophosphatase (IMP, EC 3.1.3.25) then dephosphorylates 1L-myo-inositol-1-phosphate to yield free myo-inositol.[5][6]
myo-Inositol is a central metabolite in plants, serving as a precursor for cell wall polysaccharides, signaling molecules like inositol phosphates, and phytic acid (inositol hexakisphosphate), a major phosphorus store in seeds.[7][8]
UDP-Galactose Biosynthesis
Uridine diphosphate galactose (UDP-Gal) is the activated form of galactose used in glycosylation reactions. It is primarily synthesized through two routes:
-
De Novo Synthesis: The main pathway involves the epimerization of UDP-glucose to UDP-galactose, a reaction catalyzed by UDP-glucose 4-epimerase (UGE, EC 5.1.3.2) .[9][10] UDP-glucose itself is formed from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase (UGP).[11]
-
Salvage Pathway (Leloir Pathway): Free galactose can be converted to UDP-galactose. First, galactokinase (GALK, EC 2.7.1.6) phosphorylates galactose to galactose-1-phosphate. Then, in plants, UDP-sugar pyrophosphorylase (USP) catalyzes the reaction of galactose-1-phosphate with UTP to produce UDP-galactose.[10][12]
Downstream Utilization of this compound
Once synthesized, this compound serves as the galactosyl donor for the sequential synthesis of RFOs.
-
Raffinose Synthesis: Raffinose Synthase (RafS, EC 2.4.1.82) transfers a galactose unit from this compound to sucrose, forming the trisaccharide raffinose and releasing myo-inositol.[1][13]
-
Stachyose Synthesis: Stachyose Synthase (StaS, EC 2.4.1.67) adds another galactose moiety from this compound to raffinose to produce the tetrasaccharide stachyose.[1][13]
This cascade highlights the pivotal role of this compound synthase in controlling the flow of carbon into the RFO pathway, which is essential for plant stress response.
Quantitative Data Summary
The accumulation of this compound and its downstream products is tightly regulated, especially under stress conditions. The following tables summarize key quantitative data from studies on Arabidopsis thaliana and other plants.
Table 1: this compound and Raffinose Accumulation in Arabidopsis thaliana Leaves Under Stress
| Condition | This compound (nmol g⁻¹ FW) | Raffinose (nmol g⁻¹ FW) | Citation |
| Control | Undetected | 16.2 ± 10.2 | [14] |
| Methyl Viologen (MV) Treatment (3h) | 32.2 ± 3.6 | 44.5 ± 9.8 | [15] |
| Methyl Viologen (MV) Treatment (6h) | 130.7 ± 10.5 | 177.2 ± 46.5 | [15] |
| MV + High Light (3h) | 154.4 ± 34.0 | 239.2 ± 55.0 | [15] |
| Heat Stress (37°C, 2h) - Wild Type | ~150 | ~1200 | [16] |
| Heat Stress (37°C, 2h) - gols1 Mutant | ~0 | ~200 | [16] |
FW: Fresh Weight. Values are approximate where extracted from graphs.
Table 2: this compound Synthase (GolS) Activity in Arabidopsis thaliana Leaves
| Condition | Total GolS Activity (nmol min⁻¹ mg⁻¹ protein) | Citation |
| Control | ~0.1 | [15] |
| Methyl Viologen (MV) Treatment (3h) | ~0.4 | [15] |
| Methyl Viologen (MV) Treatment (6h) | ~0.8 | [15] |
| MV + High Light (1h) | 1.0 ± 0.1 | [15] |
| MV + High Light (3h) | 3.6 ± 0.1 | [15] |
Experimental Protocols
Protocol for Assay of this compound Synthase (GolS) Activity
This protocol is adapted from methods used for analyzing GolS activity in Arabidopsis leaf tissue.[14]
A. Materials and Reagents:
-
Liquid Nitrogen
-
Mortar and pestle
-
Homogenization Buffer: 50 mM HEPES-NaOH (pH 7.0), 2 mM dithiothreitol (DTT), 4 mM MnCl₂
-
Reaction Buffer: 50 mM HEPES-NaOH (pH 7.0), 2 mM DTT
-
Substrates: 100 mM UDP-galactose stock, 500 mM myo-inositol stock
-
Stop Solution: 100% Ethanol (ice-cold)
-
Bovine Serum Albumin (BSA) for standard curve
-
Bradford reagent for protein quantification
B. Tissue Homogenization:
-
Harvest 0.5 g of leaf tissue and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder with 1.5 mL of Homogenization Buffer.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. Keep on ice.
C. Protein Quantification:
-
Determine the total protein concentration of the crude enzyme extract using the Bradford method, with BSA as the standard.
D. Enzymatic Reaction:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL final volume:
-
Reaction Buffer
-
4 mM MnCl₂ (final concentration)
-
1 mM UDP-Gal (final concentration)
-
5 mM myo-inositol (final concentration)
-
Crude enzyme extract (adjust volume for a specific amount of total protein, e.g., 20-50 µg)
-
-
Pre-incubate the reaction mixture (without substrates) at 30°C for 15 minutes.
-
Initiate the reaction by adding the substrates (UDP-Gal and myo-inositol).
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 200 µL of ice-cold 100% ethanol.
-
Centrifuge to pellet precipitated proteins.
E. Product Analysis:
-
The supernatant contains the reaction product, this compound.
-
Analyze the reaction products by high-performance anion-exchange chromatography (HPAEC) using a CarboPac MA1 column, coupled with pulsed amperometric detection (PAD).
-
Quantify the amount of this compound produced by comparing with a known standard curve.
-
Calculate the specific activity as nmol of this compound produced per minute per mg of protein.
Protocol for Quantification of this compound in Plant Tissues
This protocol is a general method for extracting and quantifying soluble sugars like this compound.
A. Extraction:
-
Grind 0.5 g of plant tissue to a fine powder in liquid nitrogen.
-
Homogenize the powder in 10 mL of 80% (v/v) ethanol.
-
Incubate the homogenate at 80°C for 15-30 minutes to inactivate endogenous enzymes.
-
Centrifuge to pellet debris. Collect the supernatant.
-
Repeat the extraction on the pellet with another 5 mL of 80% ethanol to ensure complete recovery.
-
Pool the supernatants and evaporate the ethanol under vacuum.
-
Resuspend the dried extract in a known volume of ultrapure water.
B. Analysis:
-
Filter the aqueous extract through a 0.22 µm filter.
-
Analyze the sample using HPAEC-PAD with a CarboPac MA1 or PA1 column, which provides excellent separation of soluble carbohydrates.[14]
-
Identify and quantify this compound by comparing the retention time and peak area to an authentic this compound standard.
Mandatory Visualizations
This compound Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound and its role in Raffinose Family Oligosaccharide (RFO) synthesis.
Experimental Workflow for GolS Assay
Caption: Workflow diagram for the determination of this compound Synthase (GolS) activity from plant tissue.
References
- 1. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 2. Significance of this compound and raffinose family oligosaccharide synthesis in plants | Semantic Scholar [semanticscholar.org]
- 3. Abiotic stress regulates expression of this compound synthase genes post-transcriptionally through intron retention in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on the function of this compound synthase gene family in plants [zjnyxb.cn]
- 5. researchgate.net [researchgate.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Myo-Inositol Biosynthesis Genes in Arabidopsis: Differential Patterns of Gene Expression and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Myo-inositol oxygenase is required for responses to low energy conditions in Arabidopsis thaliana [frontiersin.org]
- 9. Galactose biosynthesis in Arabidopsis: genetic evidence for substrate channeling from UDP-D-galactose into cell wall polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Overexpression of UDP‐sugar pyrophosphorylase leads to higher sensitivity towards galactose, providing new insights into the mechanisms of galactose toxicity in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Galactinol in Plant Stress Tolerance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactinol, a key intermediate in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), has emerged as a critical molecule in the intricate network of plant stress tolerance mechanisms. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in mitigating the deleterious effects of various abiotic and biotic stresses. We delve into the molecular mechanisms, signaling pathways, and experimental methodologies that underpin our current understanding of this compound's function. Quantitative data on this compound accumulation under stress are presented, alongside detailed protocols for its analysis. Furthermore, this guide visualizes the complex biological processes involving this compound through signaling pathway and experimental workflow diagrams, offering a comprehensive resource for researchers and professionals in the field.
Introduction
Plants, as sessile organisms, have evolved sophisticated strategies to cope with a myriad of environmental challenges, including drought, salinity, extreme temperatures, and pathogen attacks. A key aspect of these survival strategies is the accumulation of compatible solutes, which are small, highly soluble molecules that do not interfere with cellular metabolism even at high concentrations. This compound (1-O-α-D-galactopyranosyl-myo-inositol) and its downstream products, the Raffinose Family Oligosaccharides (RFOs), are prominent members of this group of molecules.[1][2]
The synthesis of this compound is the committed step in the RFO biosynthetic pathway and is catalyzed by the enzyme this compound synthase (GolS; EC 2.4.1.123).[2] This enzyme transfers a galactose moiety from UDP-galactose to myo-inositol. The expression of GolS genes is tightly regulated and is induced by a variety of abiotic stresses, highlighting the importance of this compound in stress tolerance.[3][4]
This guide will elucidate the central role of this compound in plant stress tolerance, focusing on its functions as an osmoprotectant, an antioxidant, and a signaling molecule.
Biosynthesis of this compound and Raffinose Family Oligosaccharides (RFOs)
The biosynthesis of RFOs is a conserved pathway in higher plants, initiating with the synthesis of this compound. The subsequent steps involve the sequential transfer of galactose units from this compound to sucrose to form raffinose, then to raffinose to form stachyose, and so on.
Quantitative Analysis of this compound Accumulation under Abiotic Stress
Numerous studies have demonstrated a significant increase in this compound and RFO levels in various plant species upon exposure to abiotic stresses. This accumulation is a hallmark of the plant's adaptive response. The following tables summarize quantitative data from selected studies.
| Plant Species | Stress Condition | Tissue | Fold Increase in this compound | Reference |
| Arabidopsis thaliana | Drought | Leaves | Undetected (control) to ~130 nmol/g FW | [5] |
| Arabidopsis thaliana | High Salinity | - | Significant increase | [6] |
| Arabidopsis thaliana | Cold (4°C) | - | Significant increase | [6] |
| Phaseolus vulgaris (Common Bean) | Drought | Primary Leaves | ~1.42-fold | [1] |
| Chickpea (Cicer arietinum) | Heat Stress | Seedlings | Significant increase | [7] |
| Chickpea (Cicer arietinum) | Oxidative Stress | Seedlings | Significant increase | [7] |
| Rice (Oryza sativa) (transgenic) | Drought | Leaves | Significantly higher than non-transgenic | [8] |
| Plant Species | Stress Condition | Tissue | This compound Content (mg/g FW) | Raffinose Content (mg/g FW) | Reference |
| Phaseolus vulgaris (Control) | Well-watered | Primary Leaves | ~0.67 | ~0.1 | [1] |
| Phaseolus vulgaris (Drought) | Drought | Primary Leaves | ~0.95 | ~0.3 | [1] |
| Chickpea (Control) | Normal Growth | Seedlings | - | 0.2-0.3 | [7] |
| Chickpea (Heat Stress) | Heat Stress | Seedlings | - | up to 1.5 | [7] |
Mechanisms of this compound-Mediated Stress Tolerance
This compound and RFOs contribute to stress tolerance through several mechanisms:
-
Osmotic Adjustment: As compatible solutes, they accumulate to high concentrations in the cytoplasm, lowering the cellular water potential and maintaining turgor pressure under osmotic stress conditions such as drought and high salinity.[4]
-
Reactive Oxygen Species (ROS) Scavenging: Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular components. This compound and raffinose have been shown to possess antioxidant properties, directly scavenging hydroxyl radicals and protecting cells from oxidative damage.[5]
-
Membrane and Protein Stabilization: this compound and RFOs can interact with cellular membranes and proteins, stabilizing their structure and function during stress-induced dehydration or temperature fluctuations.
This compound Signaling in Stress Response
Beyond its protective roles, this compound is also implicated as a signaling molecule in plant stress responses. The accumulation of this compound can trigger downstream signaling cascades that lead to the activation of stress-responsive genes.
Upstream Regulation of this compound Synthesis
The expression of this compound Synthase (GolS) genes is a key regulatory point in the this compound-mediated stress response. Several transcription factors have been identified that bind to the promoter regions of GolS genes and activate their transcription in response to stress signals.
-
Heat Shock Factors (HSFs): Under heat and oxidative stress, Heat Shock Factors, such as HsfA1b and HsfA3 in Arabidopsis, directly bind to the promoters of GolS1 and GolS2 and induce their expression.[3]
-
Abscisic Acid (ABA) Signaling: The plant hormone ABA plays a central role in abiotic stress responses. The promoters of GolS genes contain ABA-responsive elements (ABREs), suggesting a direct link between ABA signaling and this compound biosynthesis.[9]
Experimental Protocols
Quantification of this compound and RFOs by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method allows for the direct, sensitive, and high-resolution separation and quantification of underivatized carbohydrates.
1. Sample Preparation:
- Freeze plant tissue (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder.
- Extract soluble sugars by homogenizing the powdered tissue in 80% (v/v) ethanol.
- Incubate the homogenate at 80°C for 1 hour.
- Centrifuge to pellet insoluble material.
- Collect the supernatant and dry it under vacuum.
- Resuspend the dried extract in ultrapure water.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPAEC-PAD Analysis:
- System: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector.
- Column: A carbohydrate-specific anion-exchange column (e.g., CarboPac™ series).
- Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions. The specific gradient will depend on the target analytes and the column used.
- Detection: Pulsed amperometric detection using a gold working electrode.
- Quantification: Compare peak areas of the samples to those of known standards for this compound, raffinose, etc.
Analysis of GolS Gene Expression by Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is a sensitive method to quantify the transcript levels of GolS genes in response to stress.
1. RNA Extraction and cDNA Synthesis:
- Isolate total RNA from plant tissue using a suitable kit or protocol.
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
2. qPCR:
- Reaction Mix: Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers for the target GolS gene(s) and a reference gene (e.g., actin, ubiquitin), and a SYBR Green-based qPCR master mix.
- Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension steps).
- Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative expression of the GolS gene(s) using the ΔΔCt method.
Experimental Workflow for Functional Analysis of GolS Genes
A common approach to elucidate the function of GolS genes in stress tolerance is to generate and analyze transgenic plants with altered GolS expression.
Conclusion and Future Perspectives
This compound stands at a critical juncture in the plant's response to environmental stress. Its roles as an osmoprotectant, antioxidant, and signaling molecule are integral to the establishment of stress tolerance. The induction of GolS gene expression underpins the accumulation of this compound and RFOs, providing a direct link between stress perception and the adaptive metabolic response.
Future research should focus on further dissecting the intricate signaling networks that regulate this compound biosynthesis and its downstream effects. Identifying novel upstream regulators and downstream targets of this compound signaling will provide a more complete picture of its role in stress tolerance. Moreover, translating our fundamental understanding of this compound's function into practical applications for crop improvement holds immense promise for enhancing agricultural sustainability in the face of a changing climate. The genetic engineering of GolS genes has already shown potential for developing crops with enhanced resilience to abiotic stresses, a research avenue that warrants continued exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Research progress on the function of this compound synthase gene family in plants [zjnyxb.cn]
- 6. Isolation and characterization of this compound synthases from hybrid poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raffinose synthase enhances drought tolerance through raffinose synthesis or this compound hydrolysis in maize and Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
The Architect of Resilience: A Technical Guide to the Discovery and Characterization of Galactinol Synthase Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactinol synthase (GolS) stands as a pivotal enzyme in plant biology, catalyzing the first and rate-limiting step in the biosynthesis of Raffinose Family Oligosaccharides (RFOs).[1][2] This reaction involves the transfer of a galactose moiety from UDP-galactose to myo-inositol, forming this compound.[1][3][4] this compound then serves as the essential galactosyl donor for the synthesis of raffinose, stachyose, and other higher-order RFOs.[3] While RFOs are known to function as transport and storage carbohydrates, their accumulation in vegetative tissues is a critical aspect of the plant's defense mechanism against a wide array of abiotic stresses, including drought, high salinity, and extreme temperatures.[5][6] The induction of GolS gene expression under these adverse conditions underscores its central role in orchestrating stress tolerance, making it a prime target for research aimed at enhancing crop resilience. This guide provides a comprehensive overview of the methodologies used to discover, characterize, and functionally validate GolS genes, presenting key data and experimental protocols for researchers in the field.
Section 1: Discovery and Gene Identification
The identification of GolS genes is foundational to their characterization. The process typically begins with leveraging existing genomic and proteomic data, followed by bioinformatic analyses to predict gene function and evolutionary relationships.
Experimental Workflow: Gene Identification
The logical flow for identifying novel GolS genes from a target organism's genome is depicted below. This workflow combines database mining with sequence and phylogenetic analysis.
Detailed Protocol: In Silico Identification and Phylogenetic Analysis
-
Homology Search:
-
Obtain protein sequences of well-characterized GolS genes (e.g., from Arabidopsis thaliana) from a protein database like UniProt or NCBI.
-
Use these sequences as queries to perform BLASTp (protein-protein) or tBLASTn (protein against translated nucleotide) searches against the target organism's genome or transcriptome database (e.g., Phytozome, TAIR).[5]
-
Set an appropriate E-value threshold (e.g., < 1e-10) to identify significant homologs.
-
-
Sequence Retrieval and Domain Verification:
-
Retrieve the full-length coding sequences (CDS) and corresponding protein sequences for all unique hits.
-
Submit the protein sequences to domain analysis tools like Pfam or InterProScan to confirm the presence of the characteristic Glycosyltransferase Family 8 (GT8) domain (Pfam: PF01501).[5] Sequences lacking this domain should be discarded.
-
-
Physicochemical Parameter Prediction:
-
Utilize online tools such as ExPASy's ProtParam to calculate key physicochemical properties like molecular weight (MW), theoretical isoelectric point (pI), and Grand Average of Hydropathicity (GRAVY).
-
Predict the subcellular localization using tools like TargetP or WoLF PSORT. Most GolS proteins are predicted to be cytoplasmic.
-
-
Phylogenetic Analysis:
-
Gather GolS protein sequences from the target species and other related or model species.
-
Perform a multiple sequence alignment using software like ClustalW or MUSCLE.
-
Construct a phylogenetic tree from the alignment using the Neighbor-Joining (NJ) method with bootstrap analysis (e.g., 1,000 replications) in a program like MEGA (Molecular Evolutionary Genetics Analysis).[5] This allows for the classification of isoforms and helps infer functional divergence.
-
Section 2: Molecular and Expression Characterization
Once identified, GolS genes are characterized at the molecular level, and their expression patterns are analyzed to understand their roles in development and stress response.
Data Presentation: GolS Gene Family Properties
The properties of identified GolS genes are often compiled into a table for clear comparison.
Table 1: Characteristics of this compound Synthase (GolS) Genes from Select Plant Species.
| Species | Gene Name | Gene ID / Accession | Protein Length (aa) | MW (kDa) | pI | Predicted Localization |
| Arabidopsis thaliana | AtGolS1 | AT2G47180 | 344 | 39.6 | 5.49 | Cytoplasm |
| Arabidopsis thaliana | AtGolS2 | AT1G56600 | 338 | 38.9 | 5.51 | Cytoplasm |
| Arabidopsis thaliana | AtGolS3 | AT1G09350 | 338 | 39.1 | 5.61 | Cytoplasm |
| Citrus sinensis | CsGolS1 | orange1.1g006648m | 637 | 73.6 | 6.41 | Cytoplasm |
| Citrus sinensis | CsGolS2 | orange1.1g046534m | 338 | 39.3 | 5.56 | Cytoplasm |
| Citrus sinensis | CsGolS6 | orange1.1g010839m | 338 | 39.2 | 5.09 | Cytoplasm |
| Phaseolus vulgaris | PvGolS1 | Phvul.001G215300 | 337 | 38.9 | 5.58 | Cytoplasm |
| Phaseolus vulgaris | PvGolS2 | Phvul.001G223700 | 337 | 38.8 | 5.48 | Cytoplasm |
(Data compiled from NCBI Gene, UniProt, and Phytozome databases)[2][5][7]
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is the standard method for quantifying gene expression levels. A typical two-step protocol is outlined below.
-
Plant Material and Stress Treatment:
-
Grow plants under controlled conditions (e.g., 22°C, 16h light/8h dark).
-
For stress treatments, subject plants to specific conditions (e.g., for drought, withhold water; for salt stress, irrigate with 200 mM NaCl; for cold stress, transfer to 4°C).
-
Harvest tissue samples (e.g., leaves) at desired time points, immediately freeze in liquid nitrogen, and store at -80°C.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from ~100 mg of frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and by running an aliquot on an agarose gel.
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript II) and oligo(dT) or random hexamer primers.
-
-
qPCR Reaction and Analysis:
-
Design gene-specific primers for the target GolS gene and a stable reference gene (e.g., Actin, EF1α, GAPC2) using software like Primer3. Aim for amplicons of 100-200 bp.
-
Prepare the qPCR reaction mix in triplicate for each sample. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA template (e.g., 1:10 dilution), and 6 µL of nuclease-free water.
-
Perform the qPCR on a real-time PCR system with a typical cycling program: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplification.
-
Calculate the relative gene expression (fold change) using the 2-ΔΔCT method, normalizing the target gene's expression to the reference gene.
-
Data Presentation: GolS Gene Expression Under Abiotic Stress
Quantitative expression data highlights the responsiveness of GolS genes to environmental cues.
Table 2: Relative Expression of Plant GolS Genes in Response to Abiotic Stresses.
| Species | Gene | Stress Condition | Tissue | Fold Change (approx.) | Reference |
| Arabidopsis thaliana | AtGolS1 | Drought | Rosette Leaves | > 10x | Taji et al., 2002[6] |
| Arabidopsis thaliana | AtGolS2 | High Salinity | Rosette Leaves | > 10x | Taji et al., 2002[6] |
| Arabidopsis thaliana | AtGolS3 | Cold (4°C) | Rosette Leaves | > 5x | Taji et al., 2002[6] |
| Cicer arietinum | CaGolS1 | Heat (42°C) | Seedlings | ~ 15x | Sawhney et al., 2017 |
| Cicer arietinum | CaGolS1 | Oxidative (MV) | Seedlings | ~ 12x | Sawhney et al., 2017 |
| Cucumis sativus | CsGolS1 | Cold (4°C) | Source Leaves | Upregulated | Dai et al., 2022[1] |
| Citrus sinensis | CsGolS6 | Drought | Leaves | Upregulated | Filho et al., 2022[5] |
(Data are illustrative and compiled from multiple sources. "Upregulated" indicates a significant increase where a precise fold change was not stated in a comparable format.)[1][5][6]
Section 3: Functional Characterization
To confirm the enzymatic activity and in vivo biological role of an identified GolS gene, functional characterization is essential. This typically involves expressing the protein in a heterologous system for biochemical assays and creating transgenic plants.
Experimental Workflow: Functional Characterization
Detailed Protocol: Heterologous Expression and Enzyme Assay
-
Cloning and Expression:
-
Amplify the full-length CDS of the GolS gene by PCR and clone it into an E. coli expression vector, such as pGEX (for a GST-tag) or pET (for a His-tag).
-
Transform the resulting plasmid into a suitable expression strain of E. coli, like BL21 (DE3).
-
Grow a starter culture overnight, then inoculate a larger volume of LB medium containing the appropriate antibiotic. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.
-
-
Protein Purification:
-
Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer.
-
Lyse the cells by sonication or with a French press. Centrifuge to pellet cell debris.
-
Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Glutathione Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).
-
Elute the purified protein and verify its size and purity using SDS-PAGE.
-
-
Colorimetric Enzyme Activity Assay:
-
This assay indirectly measures GolS activity by quantifying the UDP produced in the reaction.[8]
-
Reaction Mixture (100 µL total volume):
-
50 µL of purified enzyme extract
-
50 mM HEPES buffer (pH 7.0)
-
60 mM myo-inositol
-
4 mM UDP-galactose
-
4 mM MnCl₂
-
2 mM DTT
-
-
Procedure:
-
Incubate the reaction mixture at 32°C for 30 minutes.
-
Stop the GolS reaction by adding 500 µL of water and boiling for 3 minutes.
-
To quantify the UDP produced, add 10 µL of apyrase solution (which hydrolyzes UDP to UMP + Pi) and incubate for 15 minutes at 37°C.
-
Stop the apyrase reaction by adding 60 µL of 10% SDS.
-
Quantify the released inorganic phosphate (Pi) using a modified Fiske & SubbaRow method. Add 100 µL of 2.5% ammonium molybdate in 2N HCl and 40 µL of Fiske & SubbaRow reducer.
-
After 2 minutes, add 40 µL of 34% sodium citrate to stabilize the color and immediately measure the absorbance at 660 nm.
-
Calculate the amount of UDP produced using a standard curve generated with known concentrations of UDP. One unit of activity is defined as the amount of enzyme that produces 1 µmol of UDP per minute.
-
-
Data Presentation: Enzyme Kinetic Parameters
The kinetic properties of GolS enzymes can vary between isoforms and species, reflecting adaptations to different physiological roles.
Table 3: Comparison of Kinetic Parameters for this compound Synthase from Different Species.
| Enzyme Source | Substrate | Km (mM) | Vmax | Optimal pH | Optimal Temp (°C) | Reference |
| Hybrid Poplar (Pa×gGolSI) | UDP-galactose | 0.80 | 657.5 nM/min | 7.0 | 45 | Unda et al., 2012 |
| Hybrid Poplar (Pa×gGolSII) | UDP-galactose | 0.65 | 1245 nM/min | 7.5 | 37 | Unda et al., 2012 |
| Soybean (Glycine max) | UDP-galactose | 2.0 | 195 nmol/min | 7.0 | 50 | Ribeiro et al., 2000[8] |
| Soybean (Glycine max) | myo-inositol | 2.93 | - | 7.0 | 50 | Ribeiro et al., 2000[9] |
| Cucumber (Cucumis sativus) | UDP-galactose | - | - | 7.0 - 8.0 | 35 - 50 | Pharr et al., 1982 |
(Note: Vmax units vary between studies and are presented as reported. A direct comparison requires normalization to enzyme concentration.)
Section 4: Role in Signaling and Regulation
GolS genes are integral components of abiotic stress response pathways. Their expression is tightly regulated by a network of signaling molecules and transcription factors.
Signaling Pathway: Abiotic Stress-Induced GolS Expression
The diagram below illustrates a simplified signaling cascade initiated by abiotic stress (e.g., heat, drought) that leads to the activation of GolS gene expression and subsequent RFO biosynthesis, contributing to cellular protection.
Conclusion
The discovery and characterization of this compound synthase genes have provided profound insights into the molecular mechanisms of plant stress tolerance. The methodologies outlined in this guide, from in silico gene identification to in vivo functional analysis, represent a robust framework for investigating GolS genes in any plant species. The quantitative data consistently show that GolS genes are highly responsive to environmental stress, and their protein products are key players in the synthesis of protective RFOs. For researchers, a thorough understanding of these genes and pathways offers promising avenues for developing stress-resilient crops. For drug development professionals, while the direct application is less apparent, the study of stress-response pathways and osmoprotectant molecules in plants can inspire novel strategies for cell preservation and the discovery of bioactive natural products. Future research will likely focus on elucidating the intricate regulatory networks controlling GolS expression and harnessing this knowledge for targeted crop improvement through advanced genetic engineering techniques.
References
- 1. This compound synthase 1 improves cucumber performance under cold stress by enhancing assimilate translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GolS1 this compound synthase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Overexpression of an Arabidopsis thaliana this compound synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 5. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. scispace.com [scispace.com]
- 9. Soybean seed this compound synthase activity as determined by a novel colorimetric assay [locus.ufv.br]
Galactinol: A Key Signaling Molecule in Plant Defense Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Galactinol, a disaccharide composed of galactose and myo-inositol, has emerged as a critical signaling molecule in the intricate network of plant defense responses. Traditionally known for its role as a galactosyl donor in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), recent research has illuminated its direct function in orchestrating plant immunity against a range of pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant defense, focusing on its synthesis, signaling pathways, and the quantitative effects on defense-related gene expression. Detailed experimental protocols are provided to facilitate further research in this promising area.
This compound Biosynthesis and its Role as a Precursor
The synthesis of this compound is the committed step in the RFO biosynthetic pathway and is catalyzed by the enzyme this compound synthase (GolS).[1][2][3] GolS facilitates the transfer of a galactose moiety from UDP-galactose to myo-inositol.[1][2] RFOs, including raffinose and stachyose, are subsequently synthesized by the sequential addition of galactose units from this compound to sucrose.[1] The accumulation of this compound and other RFOs is a well-documented response to various abiotic stresses, where they are thought to act as osmoprotectants and scavengers of reactive oxygen species (ROS).[4][5]
This compound as a Direct Signaling Molecule in Plant Defense
Beyond its role as a precursor, this compound has been identified as a mobile signaling molecule that can induce systemic resistance in plants. Accumulation of this compound in response to pathogen attack or beneficial microbes has been shown to prime the plant for a more robust and rapid defense response upon subsequent infection.[6] This induced systemic resistance (ISR) is a key component of the plant's innate immune system.
Quantitative Effects of this compound on Plant Defense
The application of exogenous this compound or the overexpression of this compound synthase genes has been shown to have a significant impact on plant defense responses. The following tables summarize key quantitative data from cited studies.
| Plant Species | Treatment | Measured Parameter | Fold Change / Effect | Reference |
| Tobacco | 5 mM this compound | PR1a gene expression | Increased | [6] |
| Tobacco | 5 mM this compound | PR1b gene expression | Increased | [6] |
| Tobacco | 5 mM this compound | NtACS1 gene expression | Increased | [6] |
| Cucumber | Pseudomonas chlororaphis O6 colonization | This compound content | Increased | [6] |
| Arabidopsis | Methylviologen (MV) treatment (3h) | This compound content | 32.2 ± 3.6 nmol g⁻¹ FW | [5] |
| Arabidopsis | Methylviologen (MV) treatment (6h) | This compound content | 130.7 ± 10.5 nmol g⁻¹ FW | [5] |
| Arabidopsis | Methylviologen (MV) treatment (3h) | Raffinose content | 44.5 ± 9.8 nmol g⁻¹ FW | [5] |
| Arabidopsis | Methylviologen (MV) treatment (6h) | Raffinose content | 177.2 ± 46.5 nmol g⁻¹ FW | [5] |
Table 1: Quantitative Effects of this compound on Defense-Related Gene Expression and Metabolite Accumulation.
| Plant Species | Transgene | Measured Parameter | Observation | Reference |
| Tobacco | CsGolS1 overexpression | Resistance to Botrytis cinerea | Increased | [6] |
| Tobacco | CsGolS1 overexpression | Resistance to Erwinia carotovora | Increased | [6] |
| Arabidopsis | AtGolS2 overexpression | Drought tolerance | Enhanced | [7] |
Table 2: Phenotypic Effects of Altered this compound Levels on Plant Disease Resistance and Stress Tolerance.
Signaling Pathways Involving this compound
While the precise mechanisms of this compound perception and signal transduction are still under investigation, current evidence suggests a model where this compound acts as a systemic signal that integrates with known defense signaling pathways.
This compound Biosynthesis Pathway
The synthesis of this compound is a critical control point in the RFO pathway and is upregulated in response to various stress signals.
Caption: Biosynthesis pathway of this compound and Raffinose Family Oligosaccharides (RFOs).
Hypothetical this compound Signaling Pathway in Plant Defense
Based on current literature, a hypothetical signaling pathway for this compound in plant defense can be proposed. This pathway likely involves the perception of this compound, leading to downstream signaling cascades that activate defense gene expression.
Caption: Hypothetical signaling pathway of this compound in plant defense. Dashed lines indicate putative steps.
Experimental Protocols
Quantification of this compound in Plant Tissues by HPLC
This protocol is adapted from methods described for the analysis of soluble sugars in plant tissues.[8]
1. Sample Preparation:
-
Harvest 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.
-
Add 1 mL of 80% (v/v) ethanol to the powdered tissue and vortex thoroughly.
-
Incubate the mixture at 80°C for 15 minutes to extract soluble sugars.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 80% ethanol and combine the supernatants.
-
Evaporate the ethanol from the combined supernatants using a vacuum concentrator or a rotary evaporator.
-
Resuspend the dried extract in a known volume (e.g., 500 µL) of ultrapure water.
-
Filter the aqueous extract through a 0.22 µm syringe filter before HPLC analysis.
2. HPLC Analysis:
-
HPLC System: A high-performance liquid chromatography system equipped with a refractive index (RI) detector or a pulsed amperometric detector (PAD).
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C or a similar column suitable for sugar separation).
-
Mobile Phase: Ultrapure water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Injection Volume: 10-20 µL.
-
Standard Curve: Prepare a series of this compound standards of known concentrations to generate a standard curve for quantification.
-
Data Analysis: Integrate the peak corresponding to this compound in the sample chromatogram and quantify the concentration using the standard curve.
Colorimetric Assay for this compound Synthase (GS) Activity
This protocol is based on the method described by Ribeiro et al. (2000), which measures the UDP produced in the GS reaction.[9][10]
1. Enzyme Extraction:
-
Homogenize plant tissue in a cold extraction buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 2.5 mM DTT, and 10% (v/v) glycerol).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
The supernatant contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. This compound Synthase Reaction:
-
The reaction mixture (100 µL) contains:
-
50 mM HEPES-NaOH, pH 7.0
-
10 mM myo-inositol
-
5 mM UDP-galactose
-
10 mM MgCl₂
-
50 µL of enzyme extract
-
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by boiling for 3 minutes.
3. UDP Quantification (Coupled Enzyme Assay):
-
Add the following to the stopped GS reaction:
-
1 unit of pyruvate kinase
-
1 unit of lactate dehydrogenase
-
1 mM phosphoenolpyruvate
-
0.2 mM NADH
-
-
Monitor the decrease in absorbance at 340 nm as NADH is oxidized. The rate of NADH oxidation is proportional to the amount of UDP produced by GS.
-
A standard curve using known concentrations of UDP should be generated to quantify the GS activity.
Plant Pathogen Infection Assay Following this compound Treatment
This protocol provides a general framework for assessing the effect of exogenous this compound on plant disease resistance.
1. Plant Growth and Treatment:
-
Grow plants (e.g., Arabidopsis thaliana, tobacco) under controlled environmental conditions.
-
Prepare a sterile solution of this compound in water (e.g., 1 mM). A surfactant like Tween-20 (0.01%) can be included for foliar application.
-
Apply the this compound solution to the plants. This can be done through soil drenching or foliar spray. A mock treatment with water (and surfactant if used) should be performed on control plants.
-
Allow a period of time (e.g., 24-48 hours) for the plant to respond to the this compound treatment.
2. Pathogen Inoculation:
-
Prepare a suspension of the pathogen (e.g., Pseudomonas syringae, Botrytis cinerea) at a known concentration.
-
Inoculate the treated and control plants with the pathogen suspension. This can be done by spray inoculation, syringe infiltration, or drop inoculation, depending on the pathogen and host system.
3. Disease Symptom Assessment:
-
Monitor the plants for the development of disease symptoms over several days.
-
Quantify disease severity by measuring lesion size, percentage of infected leaf area, or by using a disease severity index.
4. Pathogen Growth Quantification:
-
To quantify pathogen growth within the plant tissue, collect leaf discs of a known area at different time points post-inoculation.
-
Homogenize the leaf discs in a suitable buffer.
-
Plate serial dilutions of the homogenate on an appropriate growth medium for the pathogen.
-
Count the number of colony-forming units (CFUs) to determine the pathogen population size.
Workflow for Investigating this compound Signaling in Plant Defense
The following workflow outlines a logical progression of experiments to further elucidate the role of this compound in plant defense.
References
- 1. The plant defense signal this compound is specifically used as a nutrient by the bacterial pathogen Agrobacterium fabrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and raffinose constitute a novel function to protect plants from oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Significance of this compound and raffinose family oligosaccharide synthesis in plants | Semantic Scholar [semanticscholar.org]
Evolutionary history of galactinol synthase in higher plants
An In-Depth Technical Guide on the Evolutionary History of Galactinol Synthase in Higher Plants
Executive Summary
This compound synthase (GolS) is a pivotal enzyme in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), which are crucial for stress tolerance, carbon storage, and assimilate transport in higher plants.[1] As a member of the glycosyltransferase 8 (GT8) family, GolS catalyzes the first committed step in the RFO pathway: the synthesis of this compound from UDP-galactose and myo-inositol.[2][3] The functional expression of GolS appears to be a specialized metabolic event predominantly observed in higher plants, suggesting an evolutionary adaptation to combat abiotic stresses.[4][5] Phylogenetic analyses reveal a deep evolutionary divergence between monocot and dicot GolS lineages, with subsequent diversification driven largely by whole-genome and segmental duplication events.[6][7] This guide provides a comprehensive overview of the evolutionary history of the GolS gene family, details common experimental protocols for its study, and visualizes the key biochemical and regulatory pathways.
Introduction to this compound Synthase and RFOs
This compound synthase (EC 2.4.1.123) is the rate-limiting enzyme in the biosynthesis of RFOs.[3] These oligosaccharides, which include raffinose, stachyose, and verbascose, are alpha-1,6-galactosyl extensions of sucrose.[8] In plants, RFOs have a multitude of functions. They serve as transport sugars in the phloem of some species, act as storage carbohydrates, and play a significant role as osmoprotectants during abiotic stress.[1][8] The accumulation of this compound and RFOs is strongly correlated with enhanced tolerance to environmental stressors such as drought, salinity, cold, and oxidative damage.[2][9] The expression of GolS genes is often induced by these stress conditions, highlighting their central role in plant adaptation and survival.[6][10]
Evolutionary Origins and Diversification
The evolutionary trajectory of GolS is a key example of functional specialization in higher plants. Phylogenetic studies suggest that GolS likely evolved from an ancestral fungal sequence, which has since been lost.[6] The enzyme's role has become largely specific to seed plants, where it has been retained and has diversified significantly among angiosperms.[4][6]
Phylogenetic trees of GolS proteins from flowering plants show a distinct separation between monocot and dicot clades, indicating they originated from a common ancestor before the divergence of these major plant lineages.[11] The diversification within dicots is notably greater than in monocots, where GolS genes tend to cluster in a narrower clade.[6][11]
The expansion of the GolS gene family in various plant genomes has been primarily driven by gene duplication events. Whole-genome duplications (WGDs), in particular, have been identified as a major force in the evolution and diversification of GolS genes in groups like the Rosaceae family.[7][12] Segmental and tandem duplications have also contributed to the current number of GolS paralogs found in species like tomato (Solanum lycopersicum).[13] Following duplication, these genes have undergone purifying selection, suggesting that functional divergence may be defined more by differential gene expression patterns than by changes in protein structure.[7]
The GolS Gene Family: Structure and Quantitative Data
GolS exists as a small, multi-gene family in most higher plants. The number of identified genes varies across species, reflecting their unique evolutionary histories. The proteins encoded by these genes are typically located in the cytoplasm and share conserved structural features.[6][11] A key conserved feature is the DxD motif, which is important for binding the UDP-galactose substrate.[11]
| Plant Species | Common Name | Number of GolS Genes Identified | Reference |
| Arabidopsis thaliana | Thale Cress | 7 | [9][10] |
| Brassica napus | Rapeseed | 20 | [6][11] |
| Nicotiana tabacum | Tobacco | 9 | [6][11] |
| Solanum tuberosum | Potato | 4 | [14] |
| Solanum lycopersicum | Tomato | 6 | [13] |
| Brachypodium distachyon | Purple False Brome | 6 | [13] |
| Citrus sinensis | Sweet Orange | 8 | [3] |
| Malus domestica | Apple | Not specified, multiple copies | [7] |
| Glycine max | Soybean | Not specified, multiple classes | [15] |
| Phaseolus vulgaris | Common Bean | 3 | [15] |
Experimental Protocols for Evolutionary and Functional Analysis
Genome-Wide Identification and In Silico Analysis
This protocol outlines the computational steps to identify and analyze GolS genes from genome and protein databases.
-
Sequence Retrieval: Known GolS protein sequences (e.g., from Arabidopsis thaliana) are used as queries to perform BLASTp or tBLASTn searches against the target plant's genome or proteome database (e.g., Phytozome, NCBI) with a defined E-value cutoff (e.g., < 1e-10).
-
Domain Verification: Retrieved candidate protein sequences are submitted to domain analysis tools like Pfam or SMART to confirm the presence of the conserved Glycosyltransferase family 8 (GT8) domain (PF01501).[13] Sequences lacking this domain are discarded.
-
Phylogenetic Analysis:
-
Multiple sequence alignment of full-length GolS protein sequences from the target species and other reference species is performed using algorithms like ClustalW or MUSCLE.[12]
-
A phylogenetic tree is constructed from the alignment using methods such as Neighbor-Joining (NJ), Maximum Likelihood (ML), or Bayesian inference, often implemented in software like MEGA or RAxML.[15]
-
Bootstrap analysis (e.g., 1000 replicates) is performed to assess the statistical reliability of the tree topology.[15]
-
-
Gene Structure and Motif Analysis: The genomic sequences corresponding to the identified GolS genes are used to map exon-intron structures. Conserved protein motifs are identified using tools like MEME.
-
Promoter Analysis: The upstream genomic region (approx. 1500-2000 bp) of each GolS gene is retrieved and scanned for cis-acting regulatory elements using databases like PlantCARE or PLACE. This helps identify potential stress-responsive elements like ABRE (ABA responsive element), DRE/CRT (dehydration and cold responsive elements), and LTRE (low-temperature responsive element).[13][16]
Functional Characterization: Overexpression and Stress Tolerance Assay
This protocol describes the generation of transgenic plants to validate the function of a specific GolS gene in stress tolerance.
-
Vector Construction: The full-length coding sequence (CDS) of the target GolS gene is amplified by PCR and cloned into a plant expression vector, typically under the control of a strong constitutive promoter like Cauliflower Mosaic Virus 35S (CaMV 35S).
-
Plant Transformation: The expression vector is introduced into Agrobacterium tumefaciens, which is then used to transform a model plant system (e.g., Arabidopsis thaliana or tobacco) via methods like the floral dip method.
-
Transgenic Line Selection and Verification: Transformed plants (T1 generation) are selected on a medium containing an appropriate selective agent (e.g., kanamycin, hygromycin). Successful integration and expression of the transgene are confirmed in subsequent generations (T2, T3) using PCR, RT-PCR, or qRT-PCR.
-
Stress Tolerance Assays: Homozygous T3 transgenic lines and wild-type (WT) control plants are subjected to controlled abiotic stress conditions.
-
Drought Stress: Water is withheld for a defined period (e.g., 10-14 days), followed by re-watering to assess survival rates.
-
Salt Stress: Plants are irrigated with a saline solution (e.g., 150-200 mM NaCl), and physiological parameters like chlorophyll content, root length, and biomass are measured.
-
Cold Stress: Plants are exposed to low temperatures (e.g., 4°C for several days or freezing temperatures for a few hours) to evaluate tolerance.
-
-
Metabolite Analysis: Levels of this compound and RFOs in the leaves of stressed and unstressed transgenic and WT plants are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to link the observed phenotype with metabolic changes.[2]
Visualizing Key Pathways and Workflows
RFO Biosynthesis Pathway
The synthesis of RFOs begins with the GolS-catalyzed reaction, which provides the galactosyl donor for subsequent chain elongation.
Caption: The core biosynthetic pathway for Raffinose Family Oligosaccharides (RFOs).
Workflow for GolS Evolutionary Analysis
A typical workflow for the bioinformatic and functional analysis of a GolS gene family.
References
- 1. Research progress on the function of this compound synthase gene family in plants [zjnyxb.cn]
- 2. academic.oup.com [academic.oup.com]
- 3. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance | PLOS One [journals.plos.org]
- 4. This compound synthase across evolutionary diverse taxa: functional preference for higher plants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genome-Wide Identification, Evolutionary and Expression Analyses of the this compound SYNTHASE Gene Family in Rapeseed and Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolutionary diversification of this compound synthases in Rosaceae: adaptive roles of this compound and raffinose during apple bud dormancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-Wide Identification, Evolutionary and Expression Analyses of the this compound SYNTHASE Gene Family in Rapeseed and Tobacco [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Genome-wide identification of this compound synthase (GolS) genes in Solanum lycopersicum and Brachypodium distachyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identification and Expression Analysis of the Genes Involved in the Raffinose Family Oligosaccharides Pathway of Phaseolus vulgaris and Glycine max - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Galactinol Metabolism in Plant Tissues and Organs: A Comprehensive Technical Guide
Abstract
Galactinol is a pivotal alpha-galactoside that serves as the primary galactose donor for the biosynthesis of the raffinose family of oligosaccharides (RFOs) in higher plants. The synthesis and accumulation of this compound, catalyzed by the key enzyme this compound synthase (GolS), are intricately regulated across different plant tissues and organs, playing fundamental roles in carbon storage, phloem transport, and, most notably, adaptation to environmental stress. This technical guide provides an in-depth examination of this compound metabolism, focusing on its distribution and function in various plant tissues such as leaves, seeds, roots, and phloem. It summarizes quantitative data on enzyme activities and metabolite concentrations, details key experimental protocols for their analysis, and presents visualized metabolic and signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this critical metabolic pathway and its potential for enhancing crop resilience and utility.
Introduction
In the intricate world of plant biochemistry, this compound (1-O-α-D-galactopyranosyl-L-myo-inositol) occupies a central role as the precursor to the Raffinose Family Oligosaccharides (RFOs), a group of soluble carbohydrates that includes raffinose, stachyose, and verbascose.[1][2] The synthesis of this compound is the committed step in the RFO pathway and is therefore a critical point of regulation.[1][3] RFOs are nearly ubiquitous in higher plants and are implicated in a multitude of physiological processes.[4][5] In the seeds of many species, particularly legumes, they accumulate to high levels and are associated with desiccation tolerance and long-term viability.[4][6][7][8] In the vegetative tissues of other plants, they function as transport sugars in the phloem or accumulate as protective compounds in response to a wide array of abiotic stresses, including drought, salinity, cold, and heat.[2][6][7][8][9][10][11]
The enzyme responsible for this compound synthesis, this compound synthase (GolS, EC 2.4.1.123), is highly regulated at the transcriptional level, with different isoforms being expressed in specific tissues or induced by particular environmental cues.[1] Understanding the tissue- and organ-specific nuances of this compound metabolism is therefore crucial for developing strategies to improve crop resilience to environmental challenges and to modify the nutritional content of seeds.
The this compound and RFO Biosynthetic Pathway
The biosynthesis of RFOs is a conserved pathway in higher plants, initiated by the synthesis of this compound.[6][7] This pathway serves as a bridge between myo-inositol metabolism and mainstream carbohydrate metabolism.
Core Reactions:
-
This compound Synthesis: The pathway begins with the transfer of a galactose moiety from UDP-galactose to myo-inositol. This irreversible reaction is catalyzed by this compound synthase (GolS).[1][5]
-
UDP-galactose + myo-inositol → this compound + UDP
-
-
Raffinose Synthesis: this compound then serves as the galactose donor for the synthesis of raffinose. Raffinose synthase (RafS, EC 2.4.1.82) catalyzes the transfer of galactose from this compound to a sucrose molecule.[1][11]
-
This compound + Sucrose → Raffinose + myo-inositol
-
-
Higher RFO Synthesis: Subsequent RFOs are formed by the sequential addition of galactose units, also donated by this compound. Stachyose synthase (StaS, EC 2.4.1.67), for example, transfers a galactose moiety to raffinose to form stachyose.[1][5]
-
This compound + Raffinose → Stachyose + myo-inositol
-
The enzyme GolS is the primary checkpoint for entry into this pathway, and its activity and expression are tightly controlled in response to both developmental and environmental signals.[1]
Tissue and Organ-Specific Metabolism of this compound
The synthesis and accumulation of this compound are not uniform throughout the plant but are instead localized to specific tissues and organs, reflecting its diverse physiological roles.
-
Leaves: In vegetative tissues like leaves, this compound and RFOs are primarily associated with the abiotic stress response.[6][8] For instance, in Arabidopsis thaliana, the expression of AtGolS1 and AtGolS2 is induced by drought and high salinity, while AtGolS3 is induced by cold.[1][12][13] In Ajuga reptans, two distinct this compound synthase genes are expressed in discrete locations: GolS1 in mesophyll cells and GolS2 in phloem companion cells, highlighting a division of labor between stress response and transport.[1][14] Under severe stress, the accumulation of this compound and raffinose in leaves helps protect cellular structures and scavenge reactive oxygen species (ROS).[3][11]
-
Phloem: In plant species that utilize the "polymer trapping" model for phloem loading, such as those in the Cucurbitaceae family, this compound and RFOs are synthesized in specialized companion cells called intermediary cells.[15] Here, sucrose diffuses from the mesophyll and is converted into larger RFOs, which are too large to diffuse back, thus creating a concentration gradient that drives phloem loading.[15] This makes this compound metabolism essential for long-distance carbon transport in these species.
-
Seeds: this compound and RFOs are abundant in the seeds of many plants, especially legumes like soybean and pea.[10][16] Their accumulation during late seed maturation is strongly correlated with the acquisition of desiccation tolerance, which is essential for surviving drying and maintaining viability during storage.[4][8][13] In maize, the ZmGolS2 gene is specifically expressed in germinating seeds subjected to dehydration stress, while ZmGolS3 is predominant prior to maturation desiccation.[12]
-
Roots: While generally found in lower concentrations than in leaves or seeds, this compound and RFOs also accumulate in roots in response to stress.[10][11] In common bean (Phaseolus vulgaris), for example, this compound and raffinose levels increase in leaves under drought and salt stress, but no detectable levels are found in the roots, suggesting a primary role in protecting the photosynthetic apparatus.[11] However, the expression of RFO biosynthetic genes can be induced in roots, indicating a potential localized protective function under certain conditions.[11]
Quantitative Data on this compound Metabolism
The concentration of this compound and the activity of GolS vary significantly between species, tissues, and environmental conditions. The following tables summarize representative quantitative data from the literature.
Table 1: this compound Synthase (GolS) Activity in Various Plant Tissues
| Plant Species | Tissue/Organ | Condition | GolS Activity Change | Reference |
| Glycine max (Soybean) | Developing Seeds | 4°C Exposure | 3-4 fold increase | [17] |
| Glycine max (Soybean) | Leaves | 4°C Exposure | 3-4 fold increase | [17] |
| Arabidopsis thaliana | Leaves | Methyl Viologen (50 µM) | Significant increase | [18] |
| Phaseolus vulgaris (Kidney Bean) | Developing Seeds | 4°C Exposure | 3-4 fold increase | [17] |
Table 2: this compound and Raffinose Concentrations in Plant Tissues Under Abiotic Stress
| Plant Species | Tissue/Organ | Stress Condition | Metabolite | Concentration Change | Reference |
| Phaseolus vulgaris (Common Bean) | Primary Leaves | Drought | This compound | 42% increase vs. control | [11][19] |
| Arabidopsis thaliana | Leaves | Heat Stress (37°C) | Raffinose | Significant increase vs. control | [13] |
| Arabidopsis thaliana (HSF3 Overexpressor) | Leaves | Non-stress | Raffinose | 11-fold higher than wild-type | [13] |
| Arabidopsis thaliana (GolS2 Overexpressor) | Leaves | Non-stress | This compound | Significantly increased | [20] |
| Arabidopsis thaliana (GolS2 Overexpressor) | Leaves | Non-stress | Raffinose | Significantly increased | [20] |
Regulatory and Signaling Pathways
The expression of GolS genes is a key regulatory point in this compound metabolism and is controlled by complex signaling networks, particularly in response to abiotic stress. One of the best-characterized pathways involves Heat Shock Factors (HSFs).
Under conditions of heat or oxidative stress, Heat Shock Factor A2 (HsfA2) is activated in Arabidopsis.[3] Activated HSFs form trimers, translocate to the nucleus, and bind to specific cis-regulatory elements known as Heat Shock Elements (HSEs) in the promoter regions of target genes.[13] The GolS1 and GolS2 genes in Arabidopsis have been identified as direct targets of this regulation.[3][13] This binding event initiates the transcription of GolS genes, leading to the synthesis of GolS protein and subsequent accumulation of this compound and raffinose, which contribute to cellular protection and stress tolerance.[13][18]
Key Experimental Protocols
Accurate quantification of this compound and its related metabolites, enzymes, and genes is essential for studying its metabolism. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of this compound and RFOs by HPAEC-PAD
This method is highly sensitive and specific for the quantification of carbohydrates.
-
Metabolite Extraction:
-
Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of 80% (v/v) ethanol and vortex thoroughly.
-
Incubate at 80°C for 30 minutes to inactivate endogenous enzymes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet with another 0.5 mL of 80% ethanol.
-
Pool the supernatants and evaporate to dryness under a vacuum.
-
Re-dissolve the dried extract in a known volume (e.g., 500 µL) of ultrapure water.
-
Filter the sample through a 0.22 µm syringe filter before analysis.
-
-
Chromatographic Analysis:
-
System: A high-performance anion-exchange chromatography system (e.g., Dionex DX-500) coupled with a pulsed amperometric detector (PAD) and a gold electrode.[21]
-
Column: A CarboPac™ PA1 or MA1 column is typically used for RFO and this compound separation, respectively.[21]
-
Mobile Phase: An isocratic or gradient elution with sodium hydroxide (e.g., 10-200 mM NaOH) is used to separate the carbohydrates.
-
Detection: Pulsed amperometric detection provides high sensitivity for non-UV-absorbing carbohydrates.
-
Quantification: Concentrations are determined by comparing peak areas to those of authentic standards (this compound, raffinose, etc.) run under the same conditions.
-
Protocol 2: Assay of this compound Synthase (GolS) Activity
This protocol measures the rate of this compound formation from its substrates.
-
Crude Protein Extraction:
-
Grind 0.5 g of plant tissue to a fine powder in liquid nitrogen.[21]
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 1.5 mL of 50 mM HEPES-NaOH pH 7.0, 2 mM DTT, 4 mM MnCl₂).[21]
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
The resulting supernatant is the crude enzyme extract. Determine its protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture (100 µL total volume) containing: 50 mM HEPES-NaOH (pH 7.0), 4 mM MnCl₂, 1 mM UDP-galactose, and 5 mM myo-inositol.[21]
-
Pre-incubate the crude enzyme extract with the reaction mixture (without substrates) at 30°C for 15 minutes.
-
Initiate the reaction by adding the substrates (UDP-galactose and myo-inositol).
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 200 µL of ice-cold 100% ethanol.[21]
-
-
Product Quantification:
-
Centrifuge the terminated reaction mixture to pellet precipitated protein.
-
Analyze the supernatant for the product, this compound, using the HPAEC-PAD method described in Protocol 1.
-
Enzyme activity is typically expressed as nmol of this compound produced per mg of protein per minute.
-
Conclusion and Future Perspectives
This compound metabolism is a cornerstone of plant physiology, with its significance spanning from fundamental processes of carbon allocation to critical mechanisms of environmental resilience. The tissue- and organ-specific regulation of this compound synthase isoforms allows plants to fine-tune the production of RFOs for transport, storage, or stress protection as needed. The strong correlation between GolS expression, this compound accumulation, and enhanced tolerance to abiotic stresses makes this pathway a prime target for agricultural biotechnology.
Future research should focus on elucidating the precise, non-overlapping functions of the various GolS isoforms found in many plant species. A deeper understanding of the upstream signaling components that regulate GolS expression beyond HSFs will open new avenues for intervention. Ultimately, the targeted manipulation of this compound metabolism—enhancing its activity in vegetative tissues to improve drought tolerance or modulating its levels in seeds to improve nutritional quality—holds significant promise for developing next-generation crops capable of thriving in a changing global climate.
References
- 1. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 2. Significance of this compound and raffinose family oligosaccharide synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Significance of this compound and raffinose family oligosaccharide synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significance of this compound and raffinose family oligosaccharide synthesis in plants – ScienceOpen [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Significance of this compound and raffinose family oligosaccharide synthesis in plants | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research progress on the function of this compound synthase gene family in plants [zjnyxb.cn]
- 15. Transport and metabolism of raffinose family oligosaccharides in transgenic potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Optimizing raffinose family oligosaccharides content in plants: A tightrope walk [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound and raffinose constitute a novel function to protect plants from oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Intracellular Localization of Galactinol and Its Biosynthetic Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the subcellular localization of galactinol, a key molecule in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), and the enzymes responsible for its synthesis, this compound Synthase (GolS) and Raffinose Synthase (RS). Understanding the precise location of these components within the cell is crucial for elucidating their roles in carbon partitioning, stress tolerance, and signal transduction.
Overview of the Raffinose Family Oligosaccharide (RFO) Pathway
The biosynthesis of RFOs is a metabolic pathway of significant interest in plant biology, primarily due to its role in conferring tolerance to abiotic stresses such as drought, cold, and high salinity.[1][2][3] The pathway begins with the synthesis of this compound from UDP-galactose and myo-inositol, a reaction catalyzed by the enzyme this compound Synthase (GolS).[3][4] this compound then serves as a galactose donor for the subsequent synthesis of raffinose from sucrose, a step catalyzed by Raffinose Synthase (RS).[3][5] The localization of these enzymes and their products is tightly regulated and varies between plant species and even cell types.[3][6][7]
dot
Caption: The Raffinose Family Oligosaccharide (RFO) biosynthesis pathway, primarily localized in the cytosol.
Intracellular Localization of this compound Synthase (GolS)
This compound synthase (GolS) is the rate-limiting enzyme in the RFO pathway.[8][9] Its localization is not uniform and appears to be highly dependent on the specific isoform, plant species, and cell type, reflecting distinct functional roles for RFOs in transport versus storage.
Qualitative Localization Data: Evidence from immunolocalization, fluorescent protein tagging, and in situ hybridization indicates that GolS is predominantly a cytosolic enzyme.[6][7] However, some studies have reported associations with other cellular compartments. For example, a cotton isoform (GhGolS) has been described as localizing to the cell membrane.[3] In silico prediction tools, such as WoLF PSORT, have been widely used to predict the subcellular localization of GolS proteins, with the majority of isoforms in species like citrus predicted to be cytoplasmic.[9][10]
Tissue and Cell-Type Specificity: The localization of GolS is often specific to certain cells within a tissue.
-
In Cucurbita pepo (squash) , GolS has been immunolocalized to specialized companion cells, known as intermediary cells, within the minor veins of leaves, as well as in mesophyll cells.[6]
-
In Ajuga reptans , a clear functional separation is observed between two isoforms. GolS-1 is primarily expressed in the mesophyll, where it is involved in synthesizing RFOs for storage. In contrast, GolS-2 is localized to the phloem-associated intermediary cells, suggesting a role in synthesizing RFOs for long-distance transport.[3][7][11]
Intracellular Localization of Raffinose Synthase (RS)
Raffinose Synthase (RS) catalyzes the synthesis of raffinose using this compound and sucrose as substrates.[3] Similar to GolS, RS is considered a soluble, cytosolic enzyme. Its localization is intrinsically linked to the availability of its substrates. In sorghum, for instance, the gene encoding RS (SbRS) is expressed in mesophyll cells, consistent with the localization of GolS and the site of sucrose production.[12]
Quantitative Subcellular Distribution of this compound and Enzymes
While qualitative localization is well-documented, precise quantitative data on the partitioning of this compound and its enzymes among different subcellular compartments is limited in the literature. The soluble nature of this compound makes its precise quantification within organelles challenging. The method of choice for such studies is non-aqueous fractionation (NAF), which is designed to minimize the redistribution of water-soluble metabolites during organelle isolation.[13][14][15]
Table 1: Summary of Localization Findings for this compound and RFO Enzymes
| Molecule/Enzyme | Primary Localization | Species/Evidence | Notes | Citation(s) |
|---|---|---|---|---|
| This compound Synthase (GolS) | Cytosol (Mesophyll cells) | Ajuga reptans (in situ hybridization) | GolS-1 isoform, associated with storage RFOs. | [3][7] |
| Cytosol (Intermediary cells) | Cucurbita pepo (Immunolocalization) | Associated with phloem loading. | [6] | |
| Cytosol (Intermediary cells) | Ajuga reptans (in situ hybridization) | GolS-2 isoform, associated with transport RFOs. | [3][7] | |
| Cell Membrane | Gossypium hirsutum (cotton) | Based on cloning and expression studies. | [3] | |
| Cytosol | Citrus sinensis (in silico prediction) | WoLF PSORT prediction for multiple isoforms. | [9][10] | |
| Raffinose Synthase (RS) | Cytosol (Mesophyll cells) | Sorghum bicolor (gene expression) | Co-localized with GolS for raffinose synthesis. | [12] |
| This compound | Cytosol, Vacuole, Chloroplast | General (NAF methodology) | Expected distribution for a soluble metabolite. NAF is the preferred method for quantification. |[13][14][15] |
Experimental Protocols
Determining the subcellular location of enzymes and metabolites requires specialized techniques. The following sections detail the methodologies most frequently cited in the study of this compound and its associated enzymes.
Protocol for Enzyme Localization via Fluorescent Protein Tagging
This is the most common method for localizing proteins in vivo. It involves fusing the protein of interest to a fluorescent reporter like Green Fluorescent Protein (GFP) and observing its location in living cells using confocal microscopy.[16][17]
Methodology:
-
Vector Construction: The full-length open reading frame (ORF) of the target gene (e.g., GolS) is cloned into a suitable plant expression vector, creating a translational fusion with a fluorescent protein gene (e.g., GFP, YFP). Both N-terminal and C-terminal fusions should be created to minimize the risk of the tag interfering with protein targeting signals.[18][19]
-
Transient Expression: The resulting plasmid DNA is introduced into plant cells. Common systems include:
-
Agrobacterium-mediated infiltration (agroinfiltration): Agrobacterium tumefaciens carrying the expression vector is infiltrated into the leaves of a model plant, typically Nicotiana benthamiana.[17]
-
Protoplast Transformation: The vector is introduced into isolated plant protoplasts using polyethylene glycol (PEG)-mediated transformation.[16]
-
-
Co-localization (Optional but Recommended): To confirm localization to a specific organelle, the construct is often co-expressed with a known organelle marker protein fused to a different colored fluorescent protein (e.g., a red fluorescent protein marker for the plasma membrane).[20]
-
Confocal Laser Scanning Microscopy (CLSM): After an incubation period of 2-3 days to allow for gene expression, the plant tissue (e.g., leaf discs) is excised and mounted on a microscope slide.[21]
-
Image Acquisition: The tissue is observed with a confocal microscope. The fluorescent proteins are excited with specific laser lines (e.g., 488 nm for GFP), and the emitted fluorescence is captured. The resulting images reveal the subcellular location of the fusion protein.[21]
dot
Caption: Experimental workflow for protein localization using GFP fusion and transient expression.
Protocol for Metabolite Localization via Non-Aqueous Fractionation (NAF)
NAF is the gold standard for determining the in vivo subcellular distribution of water-soluble compounds like this compound, as it prevents leakage and enzymatic conversion during fractionation.[13][22][23]
Methodology:
-
Rapid Quenching and Lyophilization: Plant material (e.g., leaves) is harvested and immediately flash-frozen in liquid nitrogen to halt all metabolic activity. The frozen tissue is then freeze-dried (lyophilized) to remove all water.[15]
-
Homogenization: The dry tissue is homogenized into a fine powder. This can be done using a ball mill.
-
Nonaqueous Density Gradient Centrifugation: The homogenate is resuspended in a nonaqueous solvent mixture (e.g., tetrachloroethylene and heptane) and layered onto a density gradient of the same solvents. The sample is then centrifuged at high speed. Subcellular components (chloroplasts, cytosol fragments, vacuoles) separate into distinct bands based on their density.[13][14]
-
Fraction Collection: The gradient is carefully fractionated from the top or bottom, and each fraction is collected separately.
-
Marker Enzyme Analysis: To determine the proportion of each subcellular compartment in every fraction, the activity of well-established marker enzymes is measured.[22]
-
Cytosol Marker: UGPase or Phosphoenolpyruvate carboxylase.
-
Chloroplast Marker: NADPH-dependent glyceraldehyde-3-phosphate dehydrogenase.
-
Vacuole Marker: α-mannosidase or acid phosphatase.
-
-
Metabolite Quantification: The concentration of the metabolite of interest (this compound) is measured in each fraction, typically using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
Calculation of Subcellular Distribution: The distribution of the marker enzymes is used to calculate the percentage of this compound present in the cytosol, chloroplasts, and vacuole.[13]
dot
Caption: Experimental workflow for subcellular metabolite localization via Non-Aqueous Fractionation (NAF).
Regulation of GolS Expression and Localization
The expression of GolS genes is a key control point in the RFO pathway and is often induced by abiotic stress. This regulation involves complex signaling cascades that ultimately control the amount and location of this compound synthesis.
Heat stress, for example, leads to the activation of Heat Shock transcription Factors (HSFs).[24] These HSFs can bind to specific promoter elements (Heat Shock Elements) in the GolS genes, leading to increased transcription.[24] This results in higher levels of GolS protein and subsequent accumulation of this compound and raffinose, which are thought to play a protective role in the cell during stress.[24][25]
dot
Caption: Simplified signaling pathway for stress-induced expression of this compound Synthase (GolS).
References
- 1. Significance of this compound and raffinose family oligosaccharide synthesis in plants | Semantic Scholar [semanticscholar.org]
- 2. Significance of this compound and raffinose family oligosaccharide synthesis in plants – ScienceOpen [scienceopen.com]
- 3. Significance of this compound and raffinose family oligosaccharide synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing raffinose family oligosaccharides content in plants: A tightrope walk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Localization of this compound, raffinose, and stachyose synthesis in Cucurbita pepo leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allocation of raffinose family oligosaccharides to transport and storage pools in Ajuga reptans: the roles of two distinct this compound synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research progress on the function of this compound synthase gene family in plants [zjnyxb.cn]
- 9. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance | PLOS One [journals.plos.org]
- 11. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 12. Frontiers | Transcriptional regulation of the raffinose family oligosaccharides pathway in Sorghum bicolor reveals potential roles in leaf sucrose transport and stem sucrose accumulation [frontiersin.org]
- 13. Measurement of Subcellular Metabolite Concentrations in Relation to Phloem Loading | Springer Nature Experiments [experiments.springernature.com]
- 14. Resolving subcellular plant metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolite profiling at the cellular and subcellular level reveals metabolites associated with salinity tolerance in sugar beet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Subcellular Localization in Plant - Creative Biogene [creative-biogene.com]
- 17. Subcellular localization of proteins of Oryza sativa L. in the model tobacco and tomato plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using Fluorescent Protein Fusions to Study Protein Subcellular Localization and Dynamics in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Using fluorescent protein fusions to study protein subcellular localization and dynamics in plant cells - East China Normal University [pure.ecnu.edu.cn]
- 20. GFP - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 21. Subcellular Localization Experiments and FRET-FLIM Measurements in Plants [bio-protocol.org]
- 22. scispace.com [scispace.com]
- 23. Subcellular distributions of metabolites and proteins within the cell: NAF [mpimp-golm.mpg.de]
- 24. This compound synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Methodological & Application
Quantifying Galactinol in Plant Leaf Extracts: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactinol, a key intermediate in the biosynthesis of the raffinose family of oligosaccharides (RFOs), plays a crucial role in plant responses to abiotic stresses such as drought, salinity, and cold. The accumulation of this compound and other RFOs has been linked to osmoprotection and the scavenging of reactive oxygen species.[1] Accurate quantification of this compound levels in plant leaf extracts is therefore essential for understanding plant stress physiology, identifying stress-tolerant genotypes, and for potential applications in agriculture and drug development.
This compound Biosynthesis Pathway
This compound is synthesized from UDP-galactose and myo-inositol in a reaction catalyzed by the enzyme this compound synthase (GolS).[2][3] This is the first committed step in the RFO biosynthetic pathway. This compound then serves as a galactose donor for the synthesis of raffinose, stachyose, and other higher-order RFOs.[2][3][4]
Caption: Biosynthetic pathway of this compound and raffinose family oligosaccharides.
Quantitative Data Summary
The following table summarizes representative quantitative data of this compound levels in plant leaves under different conditions, as reported in various studies. These values can vary significantly depending on the plant species, developmental stage, and the nature and duration of the stress applied.
| Plant Species | Condition | This compound Level (nmol/g FW) | Analytical Method | Reference |
| Arabidopsis thaliana | Control | Not detectable | HPAEC-PAD | [5] |
| Arabidopsis thaliana | Methyl viologen (MV) treatment (3h) | 32.2 ± 3.6 | HPAEC-PAD | [5] |
| Arabidopsis thaliana | Methyl viologen (MV) treatment (6h) | 130.7 ± 10.5 | HPAEC-PAD | [5] |
| Arabidopsis thaliana | MV + High light (3h) | 154.4 ± 34.0 | HPAEC-PAD | [5] |
| Arabidopsis thaliana | Control (25°C) | ~1 | GC-MS | [6] |
| Arabidopsis thaliana | Heat stress (37°C, 2h) | ~20 | GC-MS | [6] |
Experimental Protocols
This section provides detailed protocols for the extraction and quantification of this compound from plant leaf extracts.
Experimental Workflow
Caption: General experimental workflow for this compound quantification.
Protocol 1: Quantification of this compound by GC-MS
Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase their volatility.
1. Sample Preparation and Extraction [6][7]
-
Harvest approximately 100-300 mg of fresh plant leaf tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill.
-
Add 1.5 mL of a pre-chilled extraction solution (e.g., methanol:chloroform:water at a 2.5:1:1 v/v/v ratio) to the powdered tissue.
-
Add a known amount of an internal standard (e.g., 60 µL of 0.2 mg/mL ribitol in water) to each sample for later quantification.
-
Vortex the mixture vigorously for 10 seconds.
-
Incubate the mixture at 4°C for 30 minutes with occasional shaking.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer 1 mL of the supernatant to a new microcentrifuge tube.
-
Add 0.75 mL of ultrapure water, vortex for 15 seconds, and centrifuge at 14,000 rpm for 15 minutes.
-
Carefully collect the upper polar phase containing the sugars and transfer it to a new tube.
-
Dry the polar phase completely using a vacuum concentrator (e.g., SpeedVac) without heating.
2. Derivatization [6]
-
To the dried extract, add 40 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Incubate the mixture at 37°C for 90 minutes with shaking.
-
Add 60 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 37°C for 30 minutes with shaking to allow for silylation of the hydroxyl groups.
-
Centrifuge briefly to collect the liquid at the bottom of the tube.
-
Transfer the supernatant to a GC-MS vial for analysis.
3. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 300°C at a rate of 15°C/min.
-
Hold at 300°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-600.
-
Data Acquisition: Full scan mode.
4. Quantification
-
Identify the this compound peak based on its retention time and mass spectrum by comparing with an authentic standard.
-
Quantify the this compound content by integrating the peak area and normalizing it to the peak area of the internal standard (ribitol). Create a standard curve with known concentrations of this compound to determine the absolute concentration in the samples.
Protocol 2: Quantification of this compound by HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is a highly sensitive method for the direct analysis of underivatized carbohydrates.
1. Sample Preparation and Extraction
-
Follow the same extraction procedure as described in Protocol 1 (steps 1-11) to obtain the dried polar extract.
-
Reconstitute the dried extract in a known volume of ultrapure water (e.g., 500 µL).
-
Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. HPAEC-PAD Analysis [5]
-
Instrument: A high-performance liquid chromatography system equipped with a pulsed amperometric detector with a gold electrode.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis, such as a CarboPac™ PA1 or MA1 column.
-
Mobile Phase: An aqueous solution of sodium hydroxide (NaOH), often run with a gradient to achieve optimal separation. The specific gradient will depend on the column and the other sugars present in the extract. A typical gradient might be:
-
0-20 min: Isocratic with 150 mM NaOH.
-
20-30 min: Linear gradient to 500 mM NaOH.
-
30-40 min: Isocratic with 500 mM NaOH.
-
40-50 min: Return to 150 mM NaOH and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
-
Detector Settings: Use a standard carbohydrate waveform for the pulsed amperometric detector as recommended by the manufacturer.
3. Quantification
-
Identify the this compound peak by comparing its retention time with that of a pure this compound standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of this compound.
Protocol 3: Quantification of this compound by HPLC with Refractive Index (RI) Detection
HPLC with RI detection is a more accessible but generally less sensitive method compared to HPAEC-PAD or GC-MS.
1. Sample Preparation and Extraction
-
Follow the same extraction and reconstitution procedure as described for HPAEC-PAD.
2. HPLC-RI Analysis
-
Instrument: An HPLC system equipped with a refractive index detector.
-
Column: A column designed for carbohydrate analysis, such as an amine-based column (e.g., NH2) or a ligand-exchange column (e.g., with Ca2+ or Pb2+ counter-ions).
-
Mobile Phase: Typically an isocratic mixture of acetonitrile and water (e.g., 75:25, v/v) for an amine column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure stable RI detection.
-
Injection Volume: 20 µL.
3. Quantification
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the this compound concentration using a standard curve prepared with known concentrations of this compound. Due to the lower sensitivity of RI detection, sample concentration may be required for accurate quantification of low-abundance this compound.
References
- 1. A reliable and rapid method for soluble sugars and RFO analysis in chickpea using HPAEC-PAD and its comparison with HPLC-RI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorimetric quantification of galactose using a nanostructured multi-catalyst system entrapping galactose oxidase and magnetic nanoparticles as peroxidase mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raffinose D-Galactose Assay Kit - Measurement and Analysis | Megazyme [megazyme.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Assay Kits - Measure Enzyme Activity | Megazyme [megazyme.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Galactinol Extraction from Seed Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactinol, a key intermediate in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), plays a crucial role in seed development, stress tolerance, and longevity.[1][2] The accurate quantification of this compound in seed tissues is therefore of significant interest for crop improvement, seed quality assessment, and for understanding plant responses to environmental stress. Furthermore, as a bioactive compound, this compound and its derivatives are being explored for their potential applications in the pharmaceutical and nutraceutical industries.
This document provides a detailed protocol for the efficient extraction of this compound from seed tissues for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC). Additionally, it includes a summary of reported this compound content in various seed types and visual diagrams of the biosynthetic pathway and the experimental workflow.
Data Presentation: this compound Content in Various Seed Tissues
The following table summarizes the quantitative data for this compound content in the seeds of several plant species as determined by HPLC. These values can serve as a reference for researchers working on these or similar species.
| Plant Species | Genotype/Variety | This compound Content (mg/g Dry Weight) | Reference |
| Soybean (Glycine max) | Wild-Type | 0.73 | [3] |
| Soybean (Glycine max) | Mutant Line 1 | 1.19 | [3] |
| Soybean (Glycine max) | Mutant Line 2 | 0.12 | [3] |
| Chickpea (Cicer arietinum) | High RFO Genotype | Not explicitly quantified, but higher activity observed | [3] |
| Chickpea (Cicer arietinum) | Low RFO Genotype | Not explicitly quantified, but lower activity observed | [3] |
| Pea (Pisum sativum) | RRRbRb | ~0.5 (at 22 DPA) | [4] |
| Pea (Pisum sativum) | SD1 | ~0.2 (at 18 DPA) | [4] |
| Arabidopsis thaliana | Wild Type | Not explicitly quantified, but present | [5] |
| Tomato (Solanum lycopersicum) | Not specified | Positive correlation with seed longevity | [2] |
| Cabbage (Brassica oleracea) | Not specified | Positive correlation with seed longevity | [2] |
DPA: Days Post Anthesis
Experimental Protocols: this compound Extraction from Seed Tissues
This protocol outlines a robust method for the extraction of this compound from seed tissues, optimized for subsequent analysis by HPLC.
1. Materials and Reagents
-
Plant Material: Dry seeds of the species of interest.
-
Solvents: 80% (v/v) Ethanol (HPLC grade), Acetonitrile (HPLC grade), Ultrapure water.
-
Equipment:
-
Grinder or mortar and pestle
-
Analytical balance
-
Centrifuge tubes (2 mL and 15 mL)
-
Vortex mixer
-
Water bath or heating block
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
-
Pipettes and tips
-
2. Sample Preparation
-
Freeze-dry the seed material to halt metabolic processes and facilitate grinding.
-
Grind the dried seeds into a fine, homogenous powder using a grinder or a mortar and pestle.
-
Store the resulting powder in a desiccator at -20°C until extraction.
3. Extraction Procedure
-
Accurately weigh approximately 100 mg of the dried seed powder into a 2 mL centrifuge tube.
-
Add 1.5 mL of 80% ethanol to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Incubate the tube in a water bath at 80°C for 20 minutes to facilitate the extraction of soluble sugars and inactivate degradative enzymes.
-
Centrifuge the sample at 14,000 x g for 10 minutes at room temperature.
-
Carefully transfer the supernatant to a new 15 mL centrifuge tube.
-
Repeat the extraction process (steps 2-6) on the remaining pellet with another 1.5 mL of 80% ethanol to maximize the recovery of this compound.
-
Combine the supernatants from both extractions.
-
Evaporate the solvent from the combined supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried extract in a known volume (e.g., 1 mL) of 50% acetonitrile.
-
Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound and its subsequent utilization in the formation of raffinose family oligosaccharides (RFOs).
Experimental Workflow for this compound Extraction
This diagram provides a step-by-step visual representation of the this compound extraction protocol.
References
- 1. Raffinose family oligosaccharides (RFOs): role in seed vigor and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as marker for seed longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the Raffinose Family Oligosaccharide Pathway in Pea Seeds with Contrasting Carbohydrate Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Quantification of Galactinol and Raffinose
Introduction
Galactinol and raffinose are important carbohydrates in plants, playing roles in seed longevity, stress tolerance, and carbon storage.[1][2][3] Raffinose Family Oligosaccharides (RFOs), which include raffinose, are synthesized from sucrose, with this compound acting as a key galactose donor.[1][2][4] Accurate separation and quantification of this compound and raffinose are crucial for researchers in plant biology, agriculture, and food science to understand their physiological functions and to assess the nutritional quality of crops. This application note details various High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these two closely related sugars.
Principle of Separation
Several HPLC modes can be employed for the analysis of this compound and raffinose, leveraging their polar nature. The most common approaches include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds like sugars. A polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a smaller amount of a more polar aqueous solvent. This allows for the retention and subsequent elution of polar analytes.
-
Amino Columns: Columns with aminopropyl-bonded silica phases are widely used for carbohydrate analysis.[5][6] These columns can operate in both normal-phase and HILIC modes. The separation is achieved through a combination of partitioning and weak anion-exchange interactions.
-
High-Performance Anion-Exchange Chromatography (HPAEC): HPAEC is a powerful technique for separating carbohydrates. At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing them to be separated on a strong anion-exchange column. Detection is often achieved using Pulsed Amperometric Detection (PAD), which provides high sensitivity without the need for derivatization.[4]
-
Ligand Exchange Chromatography: This method utilizes columns packed with a resin containing metal ions (e.g., Ca2+, Pb2+, K+).[7] The separation is based on the interaction between the hydroxyl groups of the sugars and the metal ions of the stationary phase.
Detection Methods
Due to the lack of a strong chromophore in this compound and raffinose, common UV-Vis detectors are not suitable. Instead, the following detectors are typically used:
-
Refractive Index (RI) Detector: RI detectors are universal detectors that measure the change in the refractive index of the mobile phase as the analyte elutes.[5][7] They are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution.[1][8] The eluent is nebulized and the solvent evaporated, leaving behind fine particles of the analyte which scatter a light beam.
-
Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and selectivity, allowing for definitive identification and quantification of the analytes.
Comparative Analysis of HPLC Methods
The following table summarizes various HPLC methods and conditions reported for the separation of this compound and raffinose.
| Parameter | Method 1: HILIC with Amino Column | Method 2: HPAEC-PAD | Method 3: Ligand Exchange |
| Column | Amino Column (e.g., Spherisorb NH2, LiChrosorb NH2)[6] | Anion-Exchange Column (e.g., CarboPac PA-1)[9] | Ligand Exchange Column (e.g., Zodiac Carb 87K, Bio-Rad Aminex HPX-87K)[7] |
| Mobile Phase | Acetonitrile:Water (e.g., 85:15 v/v or 65:35 v/v)[5][6] | High pH aqueous solution with a salt gradient (e.g., Sodium Hydroxide and Sodium Acetate) | Deionized Water[7] |
| Flow Rate | 1.0 - 1.5 mL/min[5][10] | Typically around 1.0 mL/min | 0.6 mL/min[7] |
| Temperature | Ambient to 35°C[5] | Controlled, often around 30°C | High temperature, e.g., 85°C[7] |
| Detector | RI, ELSD, or MS[1][5] | Pulsed Amperometric Detector (PAD)[4] | Refractive Index (RI)[7] |
| Advantages | Simple mobile phase, good resolution for many sugars. | High sensitivity and selectivity, no derivatization needed. | Simple isocratic method with water as the mobile phase. |
| Disadvantages | RI detector not compatible with gradient elution. | Requires specialized equipment and careful control of pH. | High column temperature required, may not be suitable for all analytes. |
Experimental Workflow for this compound and Raffinose Analysis
The overall process from sample preparation to data analysis is depicted in the following workflow diagram.
Caption: Workflow for the extraction and HPLC analysis of this compound and raffinose from plant samples.
Detailed Protocol: Separation of this compound and Raffinose using an Amino Column with ELSD Detection
This protocol provides a step-by-step guide for the separation and quantification of this compound and raffinose from plant seed samples using an HPLC system equipped with an amino column and an Evaporative Light Scattering Detector (ELSD).[1]
I. Materials and Reagents
-
Standards: this compound (analytical grade), Raffinose (analytical grade)
-
Solvents: Acetonitrile (HPLC grade), Ultrapure water
-
Extraction Solvent: 80% Ethanol in ultrapure water[11]
-
Sample Preparation: Centrifuge tubes, vortex mixer, water bath, syringe filters (0.22 µm)
II. Instrumentation
-
HPLC System: A quaternary or binary pump system, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
III. Preparation of Standards and Mobile Phase
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and raffinose (e.g., 1 mg/mL) in ultrapure water.
-
Working Standards: Create a series of mixed working standards by diluting the stock solutions with the mobile phase to cover the expected concentration range in the samples.
-
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and ultrapure water in the desired ratio (e.g., 80:20 v/v). Degas the mobile phase before use.
IV. Sample Preparation
-
Homogenization: Weigh a known amount of the plant sample (e.g., 100 mg of ground seeds) into a centrifuge tube.
-
Extraction: Add a defined volume of 80% ethanol (e.g., 5 mL) to the sample.[11] Vortex thoroughly and incubate in a water bath at 80°C for 30 minutes, with intermittent vortexing.
-
Centrifugation: Allow the samples to cool to room temperature and then centrifuge at high speed (e.g., 10,000 x g) for 15 minutes.
-
Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
V. HPLC and ELSD Conditions
-
Column: Amino-propyl column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 70°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
VI. Data Analysis
-
Peak Identification: Identify the peaks for this compound and raffinose in the sample chromatograms by comparing their retention times with those of the standards.
-
Calibration Curve: Generate a calibration curve for each analyte by plotting the peak area versus the concentration of the working standards.
-
Quantification: Determine the concentration of this compound and raffinose in the samples by interpolating their peak areas from the respective calibration curves.
This protocol provides a robust method for the simultaneous analysis of this compound and raffinose, enabling researchers to obtain reliable quantitative data for their studies. The specific conditions may need to be optimized depending on the exact column and instrumentation used.
References
- 1. Analysis of Raffinose Metabolism-Related Sugar Components in Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 3. Significance of this compound and raffinose family oligosaccharide synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. zodiaclifesciences.com [zodiaclifesciences.com]
- 8. High-performance liquid chromatography-mass spectrometry and evaporative light-scattering detector to compare phenolic profiles of muscadine grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study of sugar extraction procedures for HPLC analysis and proposal of an ethanolic extraction method for plant-based high-protein ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: CRISPR/Cas9 Mediated Knockout of Galactinol Synthase Genes
Introduction
Galactinol synthase (GolS) is a pivotal enzyme in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), which are crucial carbohydrates in higher plants.[1][2][3] RFOs function as transport and storage sugars, osmoprotectants against abiotic stress (like drought, cold, and heat), and signaling molecules.[2][3][4][5] The GolS enzyme catalyzes the first committed step in the RFO pathway, synthesizing this compound from UDP-galactose and myo-inositol.[2][3][4] Given its rate-limiting role, GolS is a prime target for genetic modification to alter carbohydrate profiles in crops, for instance, to improve nutritional quality by reducing indigestible RFOs in soybean seeds.[6][7][8] The CRISPR/Cas9 system offers a precise and efficient tool for targeted knockout of GolS genes, enabling functional genomics studies and the development of improved crop varieties.[9][10]
Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway
The RFO pathway begins with the synthesis of this compound by this compound Synthase (GolS). This compound then serves as a galactose donor for the subsequent synthesis of raffinose and stachyose, catalyzed by Raffinose Synthase (RS) and Stachyose Synthase (STAS), respectively.[7][8][11] Knocking out GolS genes is an effective strategy to disrupt this pathway at its origin, thereby reducing the accumulation of downstream RFOs.[6][12]
Experimental Workflow for GolS Knockout
The generation of GolS knockout plants using CRISPR/Cas9 involves a systematic workflow, from initial gene targeting to the analysis of stable mutant lines. This process includes designing specific guide RNAs (sgRNAs), constructing a CRISPR/Cas9 vector, transforming the plant system, and subsequent molecular and phenotypic characterization.
Detailed Experimental Protocols
Protocol 1: sgRNA Design and CRISPR/Cas9 Vector Construction
This protocol outlines the creation of a plant transformation vector containing Cas9 and sgRNAs designed to target GolS genes. Using a dual-sgRNA approach can enhance the efficiency of creating large deletions or simultaneously targeting homologous genes.[6][7]
-
Target Gene Identification: Identify GolS gene sequences from a relevant genome database (e.g., SoyBase, TAIR). In species with multiple homologs like soybean, targeting genes with high expression in the tissue of interest (e.g., seeds) is crucial.[7][8] For instance, GmGOLS1A and its homeolog GmGOLS1B are primary targets in soybean.[7]
-
sgRNA Design:
-
Use online tools (e.g., CCTop, CRISPR-P) to design 20-bp sgRNA sequences targeting conserved regions within the exons of the GolS genes.[11]
-
Ensure the target sequence is followed by the appropriate Protospacer Adjacent Motif (PAM), typically 'NGG' for Streptococcus pyogenes Cas9.[13]
-
Perform BLAST searches against the host genome to minimize potential off-target effects.[14]
-
-
Vector Assembly:
-
Select a suitable plant CRISPR/Cas9 binary vector system. These vectors typically contain a plant-specific promoter driving Cas9 expression (e.g., CaMV 35S) and a U6 or U3 promoter for sgRNA expression.[13][15]
-
Synthesize oligonucleotides corresponding to the designed sgRNA target sequences.
-
Assemble the sgRNA expression cassettes into the Cas9 binary vector using a standardized cloning method such as Golden Gate assembly or Gateway cloning.[15][16] This often involves a one-step ligation reaction to produce the final construct.[13]
-
-
Verification: Sequence the final construct to confirm the correct insertion and orientation of the sgRNA cassettes.
-
Transformation into Agrobacterium: Transform the verified binary vector into a competent Agrobacterium tumefaciens strain (e.g., EHA105, AGL1) via electroporation.[11][17]
Protocol 2: Agrobacterium-Mediated Plant Transformation
This protocol describes the transformation of plant tissues to generate transgenic events. The specific explants and media will vary depending on the plant species. The following is a generalized protocol based on soybean cotyledonary node transformation.[7]
-
Agrobacterium Culture Preparation:
-
Inoculate a single colony of Agrobacterium carrying the CRISPR construct into liquid YEB medium with appropriate antibiotics.
-
Grow the culture overnight at 28°C with shaking until it reaches an OD600 of 0.5-0.8.[18]
-
Pellet the bacterial cells by centrifugation and resuspend them in a liquid co-cultivation medium.[18]
-
-
Explant Preparation and Infection:
-
Co-cultivation:
-
Blot the infected explants on sterile filter paper and place them on a solid co-cultivation medium.
-
Incubate in the dark at 25°C for 1-3 days.[19]
-
-
Selection and Regeneration:
-
Transfer the explants to a selection medium containing a selective agent (e.g., glufosinate, hygromycin) to inhibit the growth of non-transformed cells, and a bacteriostatic agent (e.g., cefotaxime, timentin) to eliminate residual Agrobacterium.[17]
-
Subculture the explants onto fresh selection and regeneration media every 2-3 weeks until shoots develop.[19]
-
-
Rooting and Acclimatization:
-
Transfer regenerated shoots to a rooting medium.
-
Once roots are established, transfer the plantlets to soil and acclimatize them in a greenhouse.
-
Protocol 3: Molecular Characterization of Mutant Plants
This protocol details the methods for identifying and characterizing the mutations induced by the CRISPR/Cas9 system in the T0 and subsequent generations.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the leaf tissue of putative T0 transgenic plants using a standard method like the CTAB protocol.[8]
-
Initial Screening for Mutations:
-
PCR Amplification: Design primers that flank the sgRNA target sites in the GolS genes. Amplify the target region from the genomic DNA of T0 plants.
-
Gel-Based Detection: For constructs with dual sgRNAs that induce large deletions, mutation events can be detected by a size shift in the PCR product on an agarose gel.[6]
-
Heteroduplex Analysis: For small indels, use denaturation-renaturation polyacrylamide gel electrophoresis (PAGE).[7][8] PCR products from mutant and wild-type plants are mixed, denatured, and reannealed. The resulting heteroduplexes migrate slower than homoduplexes, indicating a mutation.[7]
-
-
Sequence Confirmation:
-
Purify the PCR products from plants identified as potential mutants.
-
Clone the amplicons into a vector (e.g., using TOPO TA cloning) and sequence multiple clones to identify the specific nature of the mutations (insertions, deletions) and to determine if the plant is heterozygous, homozygous, or bi-allelic.[6][14]
-
Alternatively, direct Sanger sequencing of the PCR product can reveal mutations, which can be deconvoluted using tools like TIDE or ICE.[15]
-
-
Analysis of Progeny (T1/T2 Generations):
Data Presentation: Effects of GolS Knockout
CRISPR/Cas9-mediated knockout of GolS genes has been shown to significantly alter the carbohydrate profile in soybean seeds, primarily by reducing RFOs.
Table 1: Mutation Efficiency in T0 Soybean Plants
This table summarizes the types of mutations observed in T0 soybean plants transformed with a dual-sgRNA CRISPR/Cas9 construct targeting GmGOLS1A and GmGOLS1B.
| Mutation Type | Description | Frequency |
| Heterozygous | One wild-type allele and one mutant allele. | 30%[14] |
| Homozygous | Two identical mutant alleles. | 20%[14] |
| Bi-allelic | Two different mutant alleles. | 32%[14] |
| Chimeric | Presence of multiple different mutations within the same plant. | 18%[14] |
| Total Mutated | Percentage of T0 plants carrying any mutation. | 68%[14] |
Data adapted from studies on CRISPR/Cas9 efficiency in tomato, providing a general reference for mutation types in plants.[14] The mutations are predominantly short insertions or deletions (<10 bp).[14]
Table 2: Carbohydrate Profile in Seeds of GolS Knockout Soybean (T2 Generation)
This table presents the quantitative changes in key carbohydrates in the seeds of gmgols1a gmgols1b double knockout soybean lines compared to the wild type (WT).
| Carbohydrate | WT Content (mg/g DW) | Double Mutant Content (mg/g DW) | Percent Change |
| Stachyose | ~55-60 | ~35-40 | ▼ 35.4% decrease[20][21] |
| Raffinose | ~5-10 | ~10-15 | ▲ 41.7% increase[20][21] |
| Verbascose | Low | Lower | ▼ Slight decrease[20][21] |
| Total RFOs | 64.7 | 41.95 | ▼ 35.2% decrease[20][21] |
| Sucrose | Not specified | Not specified | Increased (in some mutants)[7][8] |
DW = Dry Weight. Data synthesized from Le et al., 2020.[7][8][20][21] The increase in raffinose, despite the GolS knockout, may suggest complex regulatory feedback or the activity of other GolS isoforms.
Table 3: Agronomic Traits of GolS Knockout Soybean
Analysis of the GolS knockout mutants revealed no significant unintended pleiotropic effects on major agronomic characteristics.
| Trait | Observation | Reference |
| Seed Germination | No significant difference compared to wild type. | [7][8] |
| Plant Morphology | No observable difference in development or morphology. | [7][8][21] |
| Seed Weight | No significant difference compared to wild type. | [6] |
| Protein & Fat Content | Increased in some mutant lines. | [6][21] |
The application of CRISPR/Cas9 to knock out this compound synthase genes is a highly effective strategy for modifying carbohydrate metabolism in plants. The protocols outlined provide a comprehensive guide for researchers to successfully design experiments, generate mutant lines, and analyze their effects. The data from soybean studies demonstrate that this approach can significantly reduce anti-nutritional RFOs without negatively impacting key agronomic traits, highlighting its potential for crop improvement and functional genomics research.[6][12]
References
- 1. Research progress on the function of this compound synthase gene family in plants [zjnyxb.cn]
- 2. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | CRISPR/Cas9-Mediated Knockout of this compound Synthase-Encoding Genes Reduces Raffinose Family Oligosaccharide Levels in Soybean Seeds [frontiersin.org]
- 8. CRISPR/Cas9-Mediated Knockout of this compound Synthase-Encoding Genes Reduces Raffinose Family Oligosaccharide Levels in Soybean Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Agrobacterium-Mediated CRISPR/Cas9 Platform for Genome Editing in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic Analysis Based on CRISPR/Cas9 Technology in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Multiplex CRISPR/Cas9-mediated raffinose synthase gene editing reduces raffinose family oligosaccharides in soybean [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput CRISPR Vector Construction and Characterization of DNA Modifications by Generation of Tomato Hairy Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Generation and Molecular Characterization of CRISPR/Cas9-Induced Mutations in 63 Immunity-Associated Genes in Tomato Reveals Specificity and a Range of Gene Modifications [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. CRISPR/Cas9 Vector Construction for Gene Knockout | Springer Nature Experiments [experiments.springernature.com]
- 17. Frontiers | Establishment and application of Agrobacterium-delivered CRISPR/Cas9 system for wild tobacco (Nicotiana alata) genome editing [frontiersin.org]
- 18. Video: Agrobacterium-Mediated Genetic Transformation, Transgenic Production, and Its Application for the Study of Male Reproductive Development in Rice [jove.com]
- 19. Optimizing Agrobacterium-Mediated Transformation and CRISPR-Cas9 Gene Editing in the tropical japonica Rice Variety Presidio - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CRISPR/Cas9-Mediated Knockout of this compound Synthase-Encoding Genes Reduces Raffinose Family Oligosaccharide Levels in Soybean Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sciforum.net [sciforum.net]
Application Notes and Protocols: Overexpression of Galactinol Synthase for Enhanced Stress Tolerance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiotic stresses, including drought, salinity, and extreme temperatures, pose significant threats to global agricultural productivity. Plants have evolved intricate mechanisms to cope with these challenges, one of which involves the accumulation of compatible solutes. Raffinose Family Oligosaccharides (RFOs) are crucial players in this response, acting as osmoprotectants and scavengers of reactive oxygen species. The biosynthesis of RFOs is initiated by the enzyme galactinol synthase (GolS), which catalyzes the first committed step in the pathway.[1][2][3] Overexpression of the GolS gene has emerged as a promising strategy for enhancing stress tolerance in various plant species.[1][4][5] These application notes provide a comprehensive overview of the role of GolS in stress tolerance, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and workflows.
Data Presentation
Table 1: Enhanced this compound and Raffinose Accumulation in Transgenic Plants Overexpressing GolS
| Plant Species | Transgene | Stress Condition | Analyte | Fold Increase in Transgenic vs. Wild-Type | Reference |
| Arabidopsis thaliana | AtGolS2 | Drought | This compound | ~3-4 fold | [1] |
| Drought | Raffinose | ~2-3 fold | [1] | ||
| Oryza sativa (Rice) | AtGolS2 | Drought | This compound | Significantly higher | [1][5] |
| TaGolS1/TaGolS2 | Cold (4°C) | This compound | 13.2-15.1 fold | [6][7][8] | |
| TaGolS1/TaGolS2 | Cold (4°C) | Raffinose | 4.9-6.0 fold | [6][7][8] | |
| Cicer arietinum (Chickpea) | CaGolS1/CaGolS2 | Heat Stress | This compound | ~4-5 fold | [4] |
| CaGolS1/CaGolS2 | Heat Stress | Raffinose | ~5 fold | [4] | |
| CaGolS1/CaGolS2 | Oxidative Stress | This compound | ~2-3 fold | [4] | |
| Populus trichocarpa (Poplar) | AtGolS2/PtrGolS3 | Salt Stress | Soluble Sugars | Significantly higher | [9] |
Table 2: Improved Stress Tolerance Phenotypes in GolS Overexpressing Plants
| Plant Species | Transgene | Stress Condition | Observed Phenotypic Improvement | Reference |
| Arabidopsis thaliana | AtGolS2 | Drought | Enhanced survival rate | [1] |
| Oryza sativa (Rice) | AtGolS2 | Drought | Increased grain yield, higher relative water content, higher photosynthesis activity | [1][5][10] |
| TaGolS1/TaGolS2 | Chilling | Enhanced tolerance | [6][7][8][11] | |
| Cicer arietinum (Chickpea) | CaGolS1/CaGolS2 | Heat and Oxidative Stress | Better growth responses, reduced accumulation of reactive oxygen species (ROS) | [4] |
| Nicotiana tabacum (Tobacco) | CsGolS6 | Drought (PEG) and Salt | More than 3-fold higher biomass | [3] |
Signaling Pathways and Experimental Workflows
This compound Synthase in the Stress Response Pathway
This compound synthase plays a pivotal role in the plant's response to abiotic stress. Its expression is often induced by various stress signals, leading to the accumulation of this compound and downstream RFOs. These molecules are thought to protect cellular structures and maintain osmotic balance.
Caption: Simplified signaling pathway of GolS in abiotic stress response.
Experimental Workflow for Generating and Analyzing GolS Overexpressing Plants
The following diagram outlines the typical workflow for developing and evaluating transgenic plants with enhanced stress tolerance through GolS overexpression.
Caption: Workflow for developing and testing GolS transgenic plants.
Experimental Protocols
Protocol 1: Generation of GolS Overexpressing Plants (Arabidopsis model)
1. Gene Cloning and Vector Construction:
-
Isolate the full-length coding sequence (CDS) of the desired GolS gene (e.g., AtGolS2) from plant cDNA using PCR with gene-specific primers containing restriction sites.
-
Clone the PCR product into a plant binary vector (e.g., pGPTV-BAR) under the control of a constitutive promoter (e.g., Cauliflower Mosaic Virus 35S promoter or Ubiquitin promoter).[12]
-
Verify the construct by restriction digestion and sequencing.
2. Agrobacterium tumefaciens-mediated Transformation:
-
Introduce the binary vector into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404) via electroporation or heat shock.
-
Grow the transformed Agrobacterium in liquid culture to an appropriate density (OD600 ≈ 0.8-1.0).
-
Transform Arabidopsis thaliana plants using the floral dip method.[12]
3. Selection of Transgenic Plants:
-
Collect seeds from the dipped plants (T0 generation).
-
Sterilize and sow the T1 seeds on a selection medium containing the appropriate selective agent (e.g., glufosinate ammonium for the BAR gene).[12]
-
Transfer resistant seedlings to soil and grow to maturity.
4. Molecular Confirmation of Transgene Integration and Expression:
-
Genomic DNA PCR: Extract genomic DNA from the leaves of putative transgenic plants and perform PCR to confirm the presence of the transgene.
-
RT-qPCR: Isolate total RNA and synthesize cDNA. Perform quantitative real-time PCR (RT-qPCR) to analyze the expression level of the GolS transgene.[13]
Protocol 2: Drought Stress Tolerance Assay
1. Plant Material and Growth Conditions:
-
Use homozygous T3 or T4 generation transgenic lines and wild-type (WT) plants as controls.
-
Grow plants in individual pots under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
2. Imposing Drought Stress:
-
For vegetative stage analysis, withhold water from well-watered, three-week-old plants for a specified period (e.g., 2-3 weeks).[1]
-
Monitor the wilting phenotype and collect samples at different time points.
3. Phenotypic and Physiological Measurements:
-
Survival Rate: After the stress period, re-water the plants and record the number of surviving plants after a recovery period (e.g., one week).
-
Relative Water Content (RWC):
- Excise leaves and immediately record their fresh weight (FW).
- Float the leaves in deionized water for 4-6 hours to achieve full turgor and record the turgid weight (TW).
- Dry the leaves at 80°C for 48 hours and record the dry weight (DW).
- Calculate RWC (%) = [(FW - DW) / (TW - DW)] x 100.
-
Biomass: Measure the fresh and dry weight of the shoots and roots at the end of the experiment.[3]
Protocol 3: Metabolite Analysis of this compound and Raffinose
1. Sample Preparation:
-
Freeze leaf samples collected from control and stressed plants in liquid nitrogen and store at -80°C.
-
Grind the frozen tissue to a fine powder.
2. Extraction of Soluble Sugars:
-
Extract soluble sugars from the powdered tissue using a suitable solvent (e.g., 80% ethanol) at an elevated temperature (e.g., 80°C).
-
Centrifuge the extract and collect the supernatant. Repeat the extraction process.
3. Quantification using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS):
-
HPLC:
- Filter the supernatant through a 0.22 µm filter.
- Analyze the sample using an HPLC system equipped with a carbohydrate analysis column and a refractive index detector.
- Quantify the concentrations of this compound and raffinose by comparing peak areas to those of known standards.[12]
-
GC-MS:
- Derivatize the extracted sugars to make them volatile.
- Analyze the derivatized samples using a GC-MS system.
- Identify and quantify the metabolites based on their mass spectra and retention times compared to standards.[12]
Conclusion
The overexpression of this compound synthase has consistently demonstrated its potential to enhance tolerance to a variety of abiotic stresses in different plant species. This is primarily attributed to the increased accumulation of this compound and other RFOs, which function as osmoprotectants and antioxidants. The protocols and data presented here provide a robust framework for researchers to explore the utility of GolS genes in developing stress-resilient crops and for professionals in the drug development sector to understand the molecular mechanisms of stress mitigation.
References
- 1. Overexpression of an Arabidopsis thaliana this compound synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 3. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Overexpression of an Arabidopsis thaliana this compound synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Overexpression of cold-inducible wheat this compound synthase confers tolerance to chilling stress in transgenic rice [jstage.jst.go.jp]
- 8. Overexpression of cold-inducible wheat this compound synthase confers tolerance to chilling stress in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. [PDF] Overexpression of cold-inducible wheat this compound synthase confers tolerance to chilling stress in transgenic rice | Semantic Scholar [semanticscholar.org]
- 12. This compound synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vjmst.vast.vn [vjmst.vast.vn]
Application Note: A High-Throughput Colorimetric Assay for Measuring Galactinol Synthase Activity
Introduction
Galactinol synthase (GolS; EC 2.4.1.123) is a key enzyme in the biosynthesis of raffinose family oligosaccharides (RFOs) in plants.[1][2][3] It catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol to form this compound and UDP.[1][2][4][5] RFOs play crucial roles in seed desiccation tolerance, carbon storage, and as transport sugars.[3][6] Furthermore, GolS and RFOs are implicated in plant responses to various abiotic stresses such as drought, salinity, and cold.[7][8][9][10] Consequently, the measurement of this compound synthase activity is of significant interest to researchers in plant biology, agriculture, and drug development seeking to enhance stress tolerance in crops.
This application note describes a reliable and convenient colorimetric assay for determining this compound synthase activity in vitro. This method offers an alternative to the traditional radioisotopic assays, avoiding the expense and safety concerns associated with radioactive materials.[1][4] The assay is based on the quantification of UDP, one of the products of the GolS reaction. The UDP is subsequently hydrolyzed by apyrase to yield UMP and inorganic phosphate (Pi), and the released Pi is then quantified using a modified Fiske & SubbaRow method.[1][5] This colorimetric assay is sensitive, stable, and suitable for the detection of low this compound synthase activity.[1][2][5]
Principle of the Assay
The colorimetric assay for this compound synthase activity involves a two-step enzymatic reaction followed by a colorimetric detection step.
-
This compound Synthase Reaction: The enzyme extract containing this compound synthase is incubated with its substrates, UDP-galactose and myo-inositol. This compound synthase catalyzes the formation of this compound and UDP.
-
UDP Hydrolysis: Exogenous apyrase is added to the reaction mixture. Apyrase hydrolyzes the newly formed UDP into UMP and inorganic phosphate (Pi).
-
Phosphate Quantification: The amount of released inorganic phosphate is determined colorimetrically. The addition of ammonium molybdate in an acidic solution results in the formation of a phosphomolybdate complex. This complex is then reduced by a reducing agent (such as the Fiske & SubbaRow reducer) to produce a stable blue-colored complex, the absorbance of which is measured at 660 nm. The amount of UDP produced in the this compound synthase reaction is directly proportional to the intensity of the blue color.
Experimental Protocols
Materials and Reagents
-
HEPES buffer (50 mM, pH 7.0)
-
myo-inositol
-
Dithiothreitol (DTT)
-
Manganese chloride (MnCl₂)
-
Bovine serum albumin (BSA)
-
UDP-galactose (UDP-Gal)
-
Apyrase (from potato or insect)
-
Trichloroacetic acid (TCA)
-
Ammonium molybdate (2.5% in 2 N HCl)
-
Fiske & SubbaRow reducer
-
Sodium citrate (34%)
-
Enzyme extract (e.g., from plant tissues)
-
Microplate reader or spectrophotometer
Enzyme Extraction
-
Harvest plant tissue (e.g., soybean cotyledons) and immediately place on ice.
-
Grind the tissue in a pre-chilled mortar and pestle with cold extraction buffer (50 mM HEPES, pH 7.0, containing 1 mM DTT and 1 mM PMSF).[4]
-
Centrifuge the homogenate at 28,000 x g for 30 minutes at 4°C.[4]
-
Collect the supernatant, which contains the crude this compound synthase extract.
Assay Protocol
-
Prepare the reaction mixture in a microcentrifuge tube as described in Table 1 .
-
Pre-incubate the reaction mixture for 5 minutes at 32°C.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the reaction for 30 minutes at 32°C.
-
Terminate the reaction by placing the tubes in boiling water for 2 minutes.[1]
-
Centrifuge the tubes at 3,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to a new tube for the determination of UDP.
UDP Quantification
-
To the supernatant from the previous step, add 10 µL of apyrase solution (0.3 U) and incubate for 15 minutes at 37°C to hydrolyze UDP to UMP and Pi.
-
Stop the apyrase reaction by adding 60 µL of 10% TCA.
-
Centrifuge at 3,000 x g for 10 minutes.
-
To 100 µL of the supernatant, add 100 µL of 2.5% ammonium molybdate and 40 µL of Fiske & SubbaRow reducer.[1]
-
After 2 minutes at room temperature, add 40 µL of 34% sodium citrate solution.[1]
-
Immediately measure the absorbance at 660 nm.
-
Prepare a standard curve using known concentrations of UDP to determine the amount of UDP produced in the enzymatic reaction.
Control Reactions
Prepare control reactions by omitting myo-inositol from the reaction mixture to account for any non-specific UDP formation.[1][4]
Data Presentation
Table 1: this compound Synthase Reaction Mixture
| Component | Final Concentration | Volume (µL) |
| HEPES Buffer (pH 7.0) | 50 mM | 50 |
| myo-inositol | 60 mM | 10 |
| DTT | 2 mM | 2 |
| MnCl₂ | 4 mM | 4 |
| BSA | 20 µg | 1 |
| UDP-Gal | 4 mM | 4 |
| Enzyme Extract | Variable | 29 |
| Total Volume | 100 |
Table 2: Typical Results for this compound Synthase Activity
| Sample | Absorbance at 660 nm (Mean ± SD) | UDP Produced (nmol) | Specific Activity (nmol/min/mg protein) |
| Control (no myo-inositol) | 0.05 ± 0.01 | 0.2 | 0.01 |
| Crude Enzyme Extract | 0.45 ± 0.03 | 1.8 | 0.15 |
| Purified Enzyme | 1.20 ± 0.05 | 4.8 | 23.3[11] |
Note: The values presented in Table 2 are for illustrative purposes and may vary depending on the enzyme source and purity.
Visualizations
Caption: Workflow for the colorimetric in vitro assay of this compound synthase activity.
Caption: Biosynthesis pathway of Raffinose Family Oligosaccharides (RFOs).
References
- 1. scielo.br [scielo.br]
- 2. Soybean seed this compound synthase activity as determined by a novel colorimetric assay [locus.ufv.br]
- 3. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Research progress on the function of this compound synthase gene family in plants [zjnyxb.cn]
- 7. This compound synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthase 1 improves cucumber performance under cold stress by enhancing assimilate translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Purification and Characterization of this compound Synthase from Mature Zucchini Squash Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Galactinol as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactinol (α-D-galactosyl-(1→3)-1D-myo-inositol) is a key intermediate in the biosynthesis of the raffinose family of oligosaccharides (RFOs) in plants. RFOs play crucial roles in stress tolerance, seed longevity, and carbon transport.[1][2][3] As such, the accurate quantification of this compound is essential for research in plant physiology, agricultural biotechnology, and for assessing the nutritional quality of food products. These application notes provide detailed protocols for the use of this compound as a standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
This compound Standard
A high-purity this compound standard is critical for accurate quantification. Commercial standards are available and should be handled and stored according to the manufacturer's instructions to ensure stability.
Table 1: this compound Standard Specifications
| Parameter | Specification | Source |
| Chemical Formula | C₁₂H₂₂O₁₁ | [4] |
| Molecular Weight | 342.30 g/mol | [4] |
| CAS Number | 3687-64-7 | [4] |
| Purity | ≥98% | [5] |
| Storage | 4°C, sealed, away from moisture | [6] |
| Alternative Form | This compound dihydrate (CAS: 16908-86-4) | [5][6] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Tissues
This protocol is a general guideline for the extraction of soluble sugars, including this compound, from plant leaf tissue.[2][3]
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
80% Methanol
-
Microcentrifuge tubes
-
Water bath or heating block
-
Centrifuge
Procedure:
-
Harvest fresh plant tissue (e.g., 100-200 mg of leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture thoroughly.
-
Incubate the mixture at 70°C for 15 minutes to extract soluble sugars.
-
Centrifuge the extract at 12,000 x g for 10 minutes.
-
Carefully collect the supernatant, which contains the soluble sugars, for subsequent analysis.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a widely used technique for the separation and quantification of sugars.[7] When coupled with a suitable detector, such as a refractive index (RI) or evaporative light scattering detector (ELSD), it provides a robust method for this compound analysis.
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | Amine-based column (e.g., Cosmosil 5NH2) | SUGAR SC1011 |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20, v/v) | Water |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temperature | 30°C | 80°C |
| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) | Refractive Index (RI) |
| Injection Volume | 10-20 µL | 10 µL |
| Standard Preparation | Prepare a stock solution of this compound (e.g., 1 mg/mL in mobile phase) and create a series of dilutions for the calibration curve. | Prepare a stock solution of this compound (e.g., 1 mg/mL in water) and create a series of dilutions for the calibration curve. |
Protocol:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a calibration curve by injecting a series of known concentrations of the this compound standard.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds. For non-volatile sugars like this compound, a derivatization step is necessary to increase their volatility.[2][8][9]
Protocol:
-
Take a known volume of the sample extract (or a dried aliquot) and the this compound standard.
-
Add an internal standard (e.g., ribitol) to both the sample and the standard.
-
Evaporate the solvent to complete dryness under a stream of nitrogen or in a vacuum concentrator.
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect the carbonyl groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes for silylation of hydroxyl groups.
Table 3: GC-MS Method Parameters for Derivatized this compound Analysis
| Parameter | Example Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial 70°C for 5 min, ramp to 310°C at 5°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-600 |
| Injection Mode | Splitless |
b. Analysis:
-
Inject the derivatized standard to determine its retention time and mass spectrum.
-
Inject the derivatized sample.
-
Identify the derivatized this compound peak in the sample chromatogram based on retention time and by comparing the mass spectrum with a reference library or the derivatized standard.
-
Quantify the this compound concentration relative to the internal standard.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates without the need for derivatization.[11][12][13] It is particularly well-suited for separating and quantifying closely related oligosaccharides.
Table 4: HPAEC-PAD Method Parameters for this compound Analysis
| Parameter | Example Condition |
| Column | CarboPac™ PA10 (4 x 250 mm) with a CarboPac™ PA10 Guard (4 x 50 mm) or similar |
| Eluent A | Deionized Water |
| Eluent B | 200 mM NaOH |
| Eluent C | 1 M Sodium Acetate |
| Flow Rate | 1.0 mL/min |
| Gradient | A gradient of sodium hydroxide and sodium acetate is typically used to separate a range of sugars. An example gradient could be: 0-20 min, 100 mM NaOH; 20-35 min, linear gradient to 100 mM NaOH/300 mM NaOAc; 35-40 min, 100 mM NaOH/300 mM NaOAc; followed by re-equilibration. |
| Detector | Pulsed Amperometric Detector (PAD) with a gold electrode |
| Waveform | Standard quadruple potential waveform for carbohydrates |
| Standard Preparation | Prepare a stock solution of this compound (e.g., 1 mg/mL in deionized water) and create a series of dilutions for the calibration curve. |
Protocol:
-
Set up the HPAEC-PAD system with the specified eluents and column.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a series of this compound standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the this compound concentration in the sample using the calibration curve. This method can simultaneously quantify other sugars like myo-inositol, glucose, fructose, sucrose, raffinose, stachyose, and verbascose.[11]
Visualization of Pathways and Workflows
Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway
This compound is the central precursor for the synthesis of all RFOs. The pathway begins with the synthesis of this compound from UDP-galactose and myo-inositol, catalyzed by this compound synthase.[1][14][15]
Caption: Raffinose Family Oligosaccharide (RFO) biosynthesis pathway.
General Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow from sample collection to data analysis for the quantification of this compound.
Caption: General workflow for this compound quantification.
References
- 1. Raffinose family oligosaccharides (RFOs): role in seed vigor and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. Analysis of Raffinose Metabolism-Related Sugar Components in Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates | MDPI [mdpi.com]
- 11. A reliable and rapid method for soluble sugars and RFO analysis in chickpea using HPAEC-PAD and its comparison with HPLC-RI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Optimizing raffinose family oligosaccharides content in plants: A tightrope walk [frontiersin.org]
- 15. Isolation and characterization of this compound synthases from hybrid poplar - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Galactinol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Galactinol (α-D-galactopyranosyl-(1→1)-L-myo-inositol) is a key alpha-galactoside that plays a crucial role in the biosynthesis of the raffinose family of oligosaccharides (RFOs) in plants.[1] RFOs are involved in various physiological processes, including acting as transport and storage carbohydrates, and as osmoprotectants during abiotic stress responses like drought, cold, and heat stress.[2][3] Consequently, the accurate quantification of this compound is essential for researchers in plant biology, crop science, and drug development studying stress tolerance mechanisms.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable technique for the analysis of semi-volatile and volatile compounds.[4] However, due to the low volatility of sugars like this compound, a chemical derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from plant tissues using GC-MS.
Experimental Protocols
This section details a robust methodology for the GC-MS analysis of this compound, adapted from established procedures for primary metabolite profiling in plant tissues.[1]
Metabolite Extraction
This protocol is designed for the extraction of polar metabolites, including this compound, from plant leaf tissue.
-
Materials:
-
Lyophilized plant tissue (approx. 10 mg)
-
Extraction Solution: Methanol:Chloroform:Water (2.5:1:1 v/v/v)
-
Internal Standard (IS) Solution: Ribitol (0.2 mg/mL in H₂O)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Refrigerated centrifuge (e.g., Eppendorf 5418 R)
-
Vacuum concentrator (e.g., SpeedVac)
-
-
Procedure:
-
Place 10 mg of lyophilized and finely ground plant tissue into a 2 mL microcentrifuge tube.
-
Prepare the final extraction mix by adding 60 µL of the Ribitol IS solution to 1.5 mL of the Methanol:Chloroform:Water extraction solution.[1]
-
Add the 1.56 mL of the final extraction mix to the plant tissue.
-
Homogenize the sample by vortexing for 10 seconds.
-
Incubate the mixture at 4°C for 30 minutes to ensure complete extraction.
-
Centrifuge the sample at 14,000 rpm for 5 minutes to pellet cell debris.[1]
-
Carefully transfer the supernatant (the polar top phase containing primary metabolites) to a new microcentrifuge tube.
-
Dry the collected polar phase completely in a vacuum concentrator without heating. The dried extract is now ready for derivatization.
-
Two-Step Derivatization
Derivatization is essential for making this compound volatile for GC analysis. This is achieved through a two-step process of oximation followed by silylation.
-
Materials:
-
Dried metabolite extract
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Fatty Acid Methyl Ester (FAME) mixture (for retention time indexing)
-
Thermo-shaker or incubator capable of 37°C
-
GC vials with inserts
-
-
Procedure:
-
Oximation: Add 40 µL of the methoxyamine hydrochloride solution to the dried extract. This step protects aldehyde and keto groups.[1]
-
Incubate the mixture for 2 hours at 37°C with constant agitation (e.g., 950 rpm) in a thermo-shaker.[1]
-
Silylation: Prepare a fresh silylation reagent by adding 20 µL of the FAME mixture to 1 mL of MSTFA.
-
Add 70 µL of the MSTFA/FAME solution to the sample. This step replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group.[1][5]
-
Incubate the mixture for 30 minutes at 37°C with constant agitation (950 rpm).[1]
-
After incubation, transfer approximately 100 µL of the final derivatized solution to a GC vial for analysis.[1]
-
GC-MS Instrumental Analysis
The following are typical parameters for the analysis of TMS-derivatized this compound. Parameters may need to be optimized for specific instruments.[6]
-
System: Agilent 7890A GC coupled with a LECO TruTOF or Agilent 5975C Mass Spectrometer.[1][7]
-
Column: DB-5 silica capillary column (or equivalent), 60 m x 0.25 mm x 0.25 µm.[7]
-
Injection: 1 µL, Split/Splitless injector.
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 0 min.
-
Ramp 1: Increase to 190°C at 2.5°C/min.
-
Ramp 2: Increase to 252°C at 2°C/min.
-
Ramp 3: Increase to 310°C at 25°C/min.
-
Hold at 310°C for 15 min.[7]
-
-
Mass Spectrometer Parameters:
Data Analysis and Quantification
-
Chromatograms and mass spectra are processed using appropriate software (e.g., ChromaTOF, MassHunter).[1][8]
-
This compound and other metabolites are identified by comparing their mass spectra and retention indices with established libraries like the Golm Metabolome Database or in-house standards.[1]
-
For quantification, the peak area of the target ion for this compound is normalized to the peak area of the internal standard (ribitol) and the initial sample weight.[1]
Experimental Workflow Visualization
Caption: A flowchart of the experimental procedure for this compound analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound content in various plant species under different conditions, as determined by chromatographic methods. This illustrates the typical concentration ranges observed.
| Plant Species | Tissue | Experimental Condition | This compound Content (nmol/g FW) | Reference |
| Arabidopsis thaliana | Leaves | Control (25°C, 2h) | ~5 | [2] |
| Arabidopsis thaliana | Leaves | Heat Stress (37°C, 2h) | ~100 (approx. 20-fold increase) | [2] |
| Arabidopsis thaliana | Leaves | Control | ~20 | [9] |
| Arabidopsis thaliana | Leaves | Methyl Viologen + High Light (3h) | 154.4 ± 34.0 | [9] |
| Phaseolus vulgaris | Primary Leaves | Well-watered control | ~150 | [10] |
| Phaseolus vulgaris | Primary Leaves | Drought Stress | >400 | [10] |
References
- 1. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Analysis of this compound Synthase and Raffinose Synthase Gene Families in Potato and Their Expression Patterns in Development and Abiotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for RNA Extraction and qPCR Analysis of GolS Gene Expression
Introduction
Galactinol synthase (GolS) is a key enzyme in the biosynthesis of raffinose family oligosaccharides (RFOs).[1][2][3] RFOs play a crucial role in protecting plants against abiotic stresses such as drought, high salinity, and cold by acting as osmoprotectants and antioxidants.[2][3][4][5] The expression of the GolS gene is often upregulated in response to these environmental challenges, making it a significant target for research in plant stress physiology and for the development of stress-tolerant crop varieties.[4][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the extraction of high-quality RNA from plant tissues and the subsequent analysis of GolS gene expression using quantitative real-time PCR (qPCR). The protocols detailed below are optimized for reliable and reproducible results.
Signaling Pathway of GolS in Abiotic Stress Response
Abiotic stresses trigger a signaling cascade that leads to the activation of transcription factors, which in turn bind to the promoter regions of stress-responsive genes, including GolS. The increased expression of GolS leads to the accumulation of this compound and subsequently RFOs, which help mitigate cellular damage.
Caption: GolS signaling pathway in response to abiotic stress.
Experimental Protocols
Total RNA Extraction from Plant Tissue
This protocol is suitable for the extraction of total RNA from various plant tissues. It is crucial to maintain an RNase-free environment to prevent RNA degradation.[7]
Materials:
-
Plant tissue (fresh or frozen at -80°C)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
TRIzol® reagent or similar phenol-guanidine isothiocyanate solution[8][9]
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (1.5 mL, RNase-free)
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
Weigh approximately 100 mg of fresh or frozen plant tissue.[10]
-
Immediately freeze the tissue in liquid nitrogen.
-
-
Homogenization:
-
Lysis:
-
Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of TRIzol® reagent and vortex thoroughly for 1 minute to homogenize.
-
Incubate the homogenate at room temperature for 5 minutes.
-
-
Phase Separation:
-
Add 200 µL of chloroform to the tube.
-
Shake the tube vigorously by hand for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[9] The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
Add 500 µL of isopropyl alcohol and mix by inverting the tube gently.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet by adding 1 mL of 75% ethanol.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Carefully discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry as it can make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in 30-50 µL of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of 1.8-2.1 indicates high-purity RNA.
-
Assess RNA integrity by running an aliquot on a 1% agarose gel or using a bioanalyzer. Two distinct bands corresponding to 28S and 18S rRNA should be visible.
-
-
Storage:
-
Store the RNA at -80°C for long-term use.[8]
-
Quantitative Real-Time PCR (qPCR) for GolS Gene Expression
This protocol outlines a two-step RT-qPCR procedure for the analysis of GolS gene expression.[11]
2.1. Primer Design for GolS and a Reference Gene
Proper primer design is critical for successful qPCR.[12] Primers should be designed to amplify a product of 70-200 bp.[13]
| Parameter | Recommendation |
| Primer Length | 18-24 nucleotides |
| GC Content | 40-60%[13] |
| Melting Temperature (Tm) | 60-65°C, with both primers within 2-3°C of each other[13] |
| Amplicon Length | 70-200 bp[13] |
| 3' End | Should ideally be a G or C to enhance priming efficiency[13] |
| Secondary Structures | Avoid hairpins, self-dimers, and cross-dimers |
| Specificity | Verify primer specificity using NCBI Primer-BLAST.[12] |
Table 1: Example Primers for GolS and a Reference Gene (e.g., Actin)
| Gene | Primer Sequence (5' to 3') | Amplicon Size (bp) |
| GolS Forward | AGCTGAGGAGTTTGAGGCTG | 150 |
| GolS Reverse | TGAACCAGAGGAAGATGGTG | |
| Actin Forward | GGCTGGATTTGCTGGTGATG | 120 |
| Actin Reverse | GCAAGGTCCAAACGAAGGAA |
2.2. First-Strand cDNA Synthesis (Reverse Transcription)
Materials:
-
Total RNA (1 µg)
-
Oligo(dT) primers or random hexamers[14]
-
dNTP mix (10 mM)
-
Reverse Transcriptase (e.g., M-MLV)
-
Reverse Transcriptase Buffer (5X)
-
RNase Inhibitor
-
RNase-free water
Procedure:
-
In a 0.2 mL PCR tube, combine the following:
-
Total RNA: 1 µg
-
Oligo(dT) primer (10 µM): 1 µL
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix for the reverse transcription reaction:
-
5X RT Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase: 1 µL
-
RNase-free water: 1 µL
-
-
Add 7 µL of the master mix to the RNA/primer mixture.
-
Incubate at 42°C for 60 minutes.
-
Inactivate the enzyme by heating at 70°C for 10 minutes.[15]
-
The resulting cDNA can be stored at -20°C.
2.3. qPCR Reaction
Materials:
-
cDNA template
-
Forward and reverse primers (10 µM each)
-
SYBR Green Master Mix (2X)
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
Procedure:
-
Thaw all reagents on ice.
-
Prepare a qPCR master mix for each gene (including a no-template control, NTC). For a single 20 µL reaction:
-
2X SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., a 1:10 dilution of the RT product) or nuclease-free water (for NTC) to the appropriate wells.
-
Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
-
Set up the thermal cycling program:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: 65°C to 95°C, with a temperature increment of 0.5°C every 5 seconds.
-
Data Presentation and Analysis
The expression of the GolS gene is typically quantified relative to a stably expressed reference gene. The comparative Cq (ΔΔCq) method is commonly used for this purpose.
Table 2: Example qPCR Data for GolS Expression Under Drought Stress
| Sample | Treatment | Gene | Cq Value |
| 1 | Control | Actin | 22.5 |
| 2 | Control | Actin | 22.7 |
| 3 | Control | Actin | 22.6 |
| 4 | Drought | Actin | 22.8 |
| 5 | Drought | Actin | 22.5 |
| 6 | Drought | Actin | 22.7 |
| 7 | Control | GolS | 28.3 |
| 8 | Control | GolS | 28.5 |
| 9 | Control | GolS | 28.4 |
| 10 | Drought | GolS | 25.1 |
| 11 | Drought | GolS | 24.9 |
| 12 | Drought | GolS | 25.0 |
Table 3: Relative Quantification of GolS Expression
| Treatment | Average Cq (Actin) | Average Cq (GolS) | ΔCq (GolS - Actin) | ΔΔCq (ΔCq Drought - ΔCq Control) | Fold Change (2-ΔΔCq) |
| Control | 22.6 | 28.4 | 5.8 | 0 | 1.0 |
| Drought | 22.7 | 25.0 | 2.3 | -3.5 | 11.3 |
Experimental Workflow
The overall workflow from sample collection to data analysis is depicted below.
References
- 1. Research progress on the function of this compound synthase gene family in plants [zjnyxb.cn]
- 2. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 4. Responses of Populus trichocarpa this compound synthase genes to abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. cd-genomics.com [cd-genomics.com]
- 8. goldbio.com [goldbio.com]
- 9. RNA Isolation from Plant Tissue Protocol 10: TRIzol LS Reagent Method [protocols.io]
- 10. neb.com [neb.com]
- 11. elearning.unite.it [elearning.unite.it]
- 12. bio-rad.com [bio-rad.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. 定量反轉錄 PCR (RT-qPCR)的基本原理 | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. mcgill.ca [mcgill.ca]
Application Notes and Protocols for Generating Transgenic Plants with Altered Galactinol Levels
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the generation and analysis of transgenic plants with modified galactinol levels. This compound, a key intermediate in the raffinose family oligosaccharide (RFO) biosynthesis pathway, plays a crucial role in plant development and stress response.[1][2][3] Altering its endogenous levels through genetic engineering can lead to crops with enhanced tolerance to various abiotic stresses and modified nutritional profiles.
Application Notes
The genetic modification of this compound levels in plants offers several potential applications:
-
Enhanced Abiotic Stress Tolerance: Overexpression of this compound synthase (GolS) genes has been shown to increase tolerance to drought, salinity, and heat stress in various plant species.[2][4][5][6] This is attributed to the role of this compound and downstream RFOs as osmoprotectants and scavengers of reactive oxygen species.[4][7]
-
Improved Crop Yield and Quality: By enhancing stress tolerance, transgenic plants overexpressing GolS can exhibit increased grain yield and biomass under adverse environmental conditions.[4][5][6]
-
Modified Nutritional Content: In some applications, reducing the levels of RFOs in seeds is desirable as they can be anti-nutritional factors for humans and monogastric animals.[3][8] Knocking out or silencing GolS genes can achieve this, although it may impact other agronomic traits.[3][8]
-
Research Tool for Studying Sugar Signaling: Transgenic plants with altered this compound levels serve as valuable tools for dissecting the complex signaling pathways involving sugars and their role in plant development and stress responses.
Signaling Pathway and Experimental Workflow
Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway
The synthesis of this compound is the first committed step in the RFO pathway. The enzyme this compound synthase (GolS) catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol, forming this compound.[1][7][9] this compound then acts as a galactose donor for the synthesis of raffinose, stachyose, and other higher-order RFOs.[1][3]
General Workflow for Generating and Analyzing Transgenic Plants
The process of creating and evaluating transgenic plants with altered this compound levels involves several key steps, from gene cloning to functional analysis.
Experimental Protocols
Protocol 1: Cloning of a this compound Synthase (GolS) Gene and Construction of an Overexpression Vector
Objective: To clone a GolS gene and insert it into a plant expression vector for overexpression.
Materials:
-
Plant tissue for RNA extraction
-
RNA extraction kit
-
Reverse transcriptase
-
DNA polymerase (high-fidelity)
-
Primers specific to the target GolS gene
-
pCAMBIA vector (e.g., pCAMBIA2301)[10]
-
Restriction enzymes
-
T4 DNA ligase
-
E. coli competent cells
-
LB medium and plates with appropriate antibiotics
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the source plant tissue and synthesize first-strand cDNA using a reverse transcriptase.
-
PCR Amplification: Amplify the full-length coding sequence of the target GolS gene from the cDNA using gene-specific primers.
-
Vector and Insert Preparation: Digest both the amplified GolS gene and the pCAMBIA vector with appropriate restriction enzymes.
-
Ligation: Ligate the digested GolS insert into the prepared vector using T4 DNA ligase. The GolS gene is typically placed under the control of a strong constitutive promoter, such as the CaMV 35S promoter.[10]
-
Transformation of E. coli: Transform competent E. coli cells with the ligation mixture and select for transformed colonies on LB plates containing the appropriate antibiotic.
-
Verification: Confirm the presence and orientation of the insert in the plasmid DNA isolated from positive colonies by restriction digestion and sequencing.
Protocol 2: Agrobacterium-mediated Transformation of Plants
Objective: To introduce the GolS overexpression construct into plant cells using Agrobacterium tumefaciens.
Materials:
-
Agrobacterium tumefaciens strain (e.g., EHA105)[10]
-
The constructed GolS overexpression vector
-
Plant explants (e.g., leaf discs, embryos)
-
Co-cultivation medium
-
Selection medium containing an appropriate antibiotic (e.g., kanamycin) and a bacteriostatic agent.
-
Hormones for shoot and root induction
Methodology:
-
Transformation of Agrobacterium: Introduce the GolS overexpression vector into competent A. tumefaciens cells by electroporation or heat shock.
-
Preparation of Plant Explants: Sterilize and prepare suitable explants from the target plant species.
-
Co-cultivation: Inoculate the plant explants with the transformed Agrobacterium culture and co-cultivate for 2-3 days.
-
Selection and Regeneration: Transfer the explants to a selection medium containing an antibiotic to kill non-transformed plant cells and a bacteriostatic agent to eliminate Agrobacterium. Subculture the explants regularly.
-
Shoot and Root Formation: Once calli or shoots appear, transfer them to a shoot induction medium and subsequently to a root induction medium to regenerate whole plantlets.[11]
-
Acclimatization: Gradually acclimatize the regenerated plantlets to greenhouse conditions.
Protocol 3: Quantification of this compound and Raffinose by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Objective: To quantify the levels of this compound and raffinose in plant tissues.
Materials:
-
Plant tissue samples (e.g., leaves, seeds)
-
Liquid nitrogen
-
Extraction buffer (e.g., 80% ethanol)
-
HPAEC-PAD system
-
CarboPac PA1 column (or similar)
-
Sodium hydroxide and sodium acetate solutions for the mobile phase
-
This compound and raffinose standards
Methodology:
-
Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract soluble sugars from the powdered tissue with a suitable solvent (e.g., 80% ethanol) at an elevated temperature (e.g., 80°C).
-
Clarification: Centrifuge the extract to pellet debris and collect the supernatant. The supernatant can be further purified using solid-phase extraction cartridges if necessary.
-
HPAEC-PAD Analysis: Inject the clarified extract onto the HPAEC-PAD system. Separation is typically achieved using a gradient of sodium hydroxide and sodium acetate.
-
Quantification: Identify and quantify this compound and raffinose peaks by comparing their retention times and peak areas to those of known standards.
Data Presentation
Table 1: Changes in this compound and Raffinose Levels in Transgenic Plants
| Plant Species | Transgene | Tissue | Change in this compound Level | Change in Raffinose Level | Reference |
| Arabidopsis thaliana | AtGolS2 Overexpression | Leaves | Increased | Increased | [7][9] |
| Oryza sativa (Rice) | AtGolS2 Overexpression | Leaves | Higher than non-transgenic | Not specified | [4][5][6] |
| Glycine max (Soybean) | GmGOLS1A/1B Knockout | Seeds | Not specified | Increased by 41.7% | [8][12] |
| Arabidopsis thaliana | GolS1 Knockout | Leaves | No increase under heat stress | No increase under heat stress | [13] |
| Nicotiana tabacum (Tobacco) | CsGolS6 Overexpression | Leaves | No significant change | Significantly lower | [10] |
Table 2: Phenotypic Effects of Altered this compound Levels in Transgenic Plants
| Plant Species | Genetic Modification | Observed Phenotype | Quantitative Data | Reference |
| Oryza sativa (Rice) | AtGolS2 Overexpression | Improved drought tolerance, increased grain yield | Higher number of panicles, grain fertility, and biomass under drought | [4][5][6] |
| Arabidopsis thaliana | AtGolS2 Overexpression | Enhanced drought tolerance | - | [4] |
| Glycine max (Soybean) | GmGOLS1A/1B Knockout | Reduced total RFO content in seeds | 35.2% decrease in total RFOs | [8][12] |
| Nicotiana tabacum (Tobacco) | CsGolS6 Overexpression | Improved tolerance to drought and salt stress | Increased mesophyll cell expansion, photosynthesis, and plant growth | [10] |
| Arabidopsis thaliana | GmGolS2 Overexpression | Improved salt tolerance | - | [14] |
Note: The specific methodologies and results can vary depending on the plant species, the specific GolS gene used, and the experimental conditions. Researchers should optimize these protocols for their specific systems.
References
- 1. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. CRISPR/Cas9-Mediated Knockout of this compound Synthase-Encoding Genes Reduces Raffinose Family Oligosaccharide Levels in Soybean Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of an Arabidopsis thaliana this compound synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of an Arabidopsis thaliana this compound synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpression of this compound Synthase Gene Improves Drought Tolerance in Rice- Crop Biotech Update (May 17, 2017) | Crop Biotech Update - ISAAA.org [isaaa.org]
- 7. This compound and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CRISPR/Cas9-Mediated Knockout of this compound Synthase-Encoding Genes Reduces Raffinose Family Oligosaccharide Levels in Soybean Seeds [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Techniques to Produce Transgenic Plants — Journal of Young Investigators [jyi.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scientists Report Functional Characterization of a Soybean this compound Synthase Gene Under Stress Conditions- Crop Biotech Update (October 10, 2018) | Crop Biotech Update - ISAAA.org [isaaa.org]
Troubleshooting & Optimization
Improving the stability of galactinol in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of galactinol in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the concentration of my aqueous this compound solution decreasing over time?
A1: The most common cause for a decrease in this compound concentration is hydrolysis of its glycosidic bond. This compound is a glycoside, and this bond is susceptible to cleavage, especially in acidic conditions, yielding galactose and myo-inositol. The rate of this degradation is influenced by pH, temperature, and the presence of microbial or enzymatic contaminants.
Q2: What are the optimal storage conditions for an aqueous this compound solution?
A2: For optimal stability, sterile aqueous solutions of this compound should be stored at low temperatures (2-8°C for short-term, ≤ -20°C for long-term). The pH should be maintained in the neutral to slightly alkaline range (pH 7.0-7.5). Avoid acidic buffers, as they can accelerate hydrolysis. Solutions should be prepared with high-purity, sterile water to prevent microbial growth, which can also degrade the compound.
Q3: Can I sterilize my this compound solution by autoclaving?
A3: Autoclaving is not recommended for this compound solutions. High temperatures can accelerate degradation. A study on galactose, a component of this compound, showed significant degradation upon autoclaving, especially in buffered solutions.[1] The preferred method for sterilization is sterile filtration through a 0.22 µm membrane filter.
Q4: I am observing unexpected peaks in my HPLC/GC analysis of a stored this compound solution. What are they?
A4: These unexpected peaks are likely the degradation products of this compound, which are primarily myo-inositol and galactose. To confirm their identity, you can run analytical standards of these two compounds under the same chromatographic conditions.
Q5: How do I accurately quantify this compound in my samples?
A5: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique.[2] Methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or HPLC with a Refractive Index Detector (RID) are well-suited for quantifying carbohydrates like this compound.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is also a valid method.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of this compound concentration | Acidic pH: The solution pH may be below 6.0, accelerating hydrolysis. | Measure the pH of your solution. Adjust to a neutral range (7.0-7.5) using a suitable buffer (e.g., phosphate buffer). |
| High storage temperature: Solution stored at room temperature or exposed to heat. | Store aliquots at 2-8°C for short-term use (days) and at -20°C or -80°C for long-term storage (weeks to months). | |
| Microbial contamination: Non-sterile water or handling may have introduced microbes. | Prepare fresh solutions using sterile water and aseptic techniques. Sterilize the final solution by filtering through a 0.22 µm filter. | |
| Inconsistent experimental results | Inconsistent solution age/storage: Using solutions of different ages or storage conditions. | Always use freshly prepared this compound solutions for critical experiments or solutions from the same stock that have been stored properly in aliquots. |
| Inaccurate initial concentration: Error in weighing or dissolution. | Re-prepare the stock solution carefully. Validate the concentration of the new stock solution using a calibrated analytical method before use. | |
| Chromatogram shows poor peak shape or multiple unknown peaks | Degradation during analysis: The analytical method itself (e.g., mobile phase pH) might be causing on-column degradation. | Ensure your HPLC mobile phase is not strongly acidic. Evaluate the stability of the sample in the mobile phase over the typical run time. |
| Co-elution of degradation products: The chromatographic method may not be resolving this compound from its degradants. | Optimize the analytical method to ensure baseline separation of this compound, myo-inositol, and galactose. |
Quantitative Data on this compound Stability and Occurrence
While specific kinetic data for this compound degradation in aqueous solution is not widely published, the stability is expected to follow first-order kinetics typical for glycoside hydrolysis. The following table provides a qualitative guide to expected stability based on general chemical principles.
Table 1: Predicted Relative Stability of this compound in Aqueous Solution
| Condition | pH | Temperature | Predicted Half-Life (t½) | Recommendation |
| Optimal Storage | 7.0 - 7.5 | -20°C | Very Long (> 6 months) | Recommended for long-term storage. |
| Refrigerated | 7.0 - 7.5 | 4°C | Long (Weeks to months) | Suitable for working stock solutions. |
| Room Temperature | 7.0 - 7.5 | 25°C | Moderate (Days to weeks) | Avoid for storage; prepare fresh daily. |
| Acidic | 3.0 - 5.0 | 25°C | Short (Hours to days) | Avoid. Acidic conditions promote rapid hydrolysis. |
| Alkaline | > 8.5 | 25°C | Moderate to Long | Generally more stable than acidic pH, but very high pH may promote other reactions. |
| Elevated Temperature | 7.0 | 65°C | Very Short (Minutes to hours) | Avoid. Heat significantly accelerates degradation.[1] |
Note: This table is for illustrative purposes. An experimental stability study is required to determine precise degradation kinetics.
Table 2: Examples of this compound Concentrations in Plant Tissues Under Stress
The accumulation of this compound is a known response to abiotic stress in plants.[3][6][7][8][9]
| Plant | Stress Condition | This compound Concentration (nmol/g fresh weight) | Reference |
| Arabidopsis | Methyl Viologen (Oxidative Stress) | 130.7 ± 10.5 | [10] |
| Arabidopsis | Methyl Viologen + High Light | 154.4 ± 34.0 | [10] |
| Arabidopsis | Overexpression of GolS2 Gene | 1,479 - 1,727 | [10] |
| Arabidopsis | Heat Stress (37°C) | ~20-fold increase from baseline | [5] |
Experimental Protocols
Protocol 1: Stability Study of this compound as a Function of pH and Temperature
This protocol provides a framework for determining the degradation kinetics of this compound.
1. Materials:
-
This compound standard (high purity)
-
Buffer solutions:
-
pH 4.0 (e.g., 0.05 M Acetate buffer)
-
pH 7.0 (e.g., 0.05 M Phosphate buffer)
-
pH 8.0 (e.g., 0.05 M Phosphate or Tris buffer)
-
-
High-purity water (Milli-Q or equivalent)
-
HPLC system with RID or PAD detector
-
Constant temperature chambers or water baths (e.g., 25°C, 40°C, 60°C)
-
Sealed vials (e.g., 2 mL amber glass HPLC vials)
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Sample Preparation: Dilute the stock solution with the respective buffer solutions to a final concentration of 100 µg/mL. Ensure the volume of the stock solution is minimal (<5%) to not alter the buffer pH.
-
Incubation: Aliquot the buffered this compound solutions into sealed vials. For each pH, place sets of vials into the different temperature chambers.
-
Time Points: Withdraw one vial from each pH/temperature combination at specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The frequency should be increased for higher temperatures where degradation is faster. Immediately quench the reaction by freezing the sample at -80°C or by adding a neutralizing buffer if appropriate for the analysis.
-
Analysis: Analyze the concentration of remaining this compound in each sample using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: For each condition, plot the natural logarithm of the this compound concentration versus time. The slope of this line is the negative of the apparent first-order rate constant (-k). The half-life (t½) can be calculated as 0.693/k.
Protocol 2: Quantification of this compound by HPLC with Refractive Index Detection (HPLC-RID)
1. Instrumentation and Columns:
-
HPLC system equipped with a degasser, pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Carbohydrate analysis column (e.g., an amino-based or ligand-exchange column).
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
High-purity water
-
Mobile Phase: A typical mobile phase is an isocratic mixture of Acetonitrile:Water (e.g., 75:25, v/v). The exact ratio may need optimization depending on the column used.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-35°C
-
Detector Temperature: 35°C (or matched to column temperature)
-
Injection Volume: 10-20 µL
-
Run Time: Sufficient to allow for the elution of this compound and its degradation products.
4. Calibration:
-
Prepare a series of this compound standard solutions of known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) in the mobile phase.
-
Inject each standard in triplicate and generate a calibration curve by plotting the peak area versus concentration. Ensure the curve has a correlation coefficient (r²) > 0.999.
5. Sample Analysis:
-
Dilute experimental samples with the mobile phase to fall within the linear range of the calibration curve.
-
Inject the samples and quantify the this compound concentration by interpolating the peak area from the calibration curve.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raffinose synthase enhances drought tolerance through raffinose synthesis or this compound hydrolysis in maize and Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Analysis of this compound Synthase and Raffinose Synthase Gene Families in Potato and Their Expression Patterns in Development and Abiotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 10. This compound and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
Galactinol Quantification Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with galactinol quantification assays. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.
I. Troubleshooting Guides & FAQs
This section is divided by assay type to provide targeted assistance for the most common this compound quantification methods.
A. High-Performance Liquid Chromatography (HPLC)
Question: My this compound peak is tailing or showing poor resolution. What are the common causes and solutions?
Answer:
Peak tailing and poor resolution in HPLC analysis of this compound can stem from several factors related to the column, mobile phase, or sample preparation.
-
Column Issues:
-
Contamination: Buildup of contaminants from plant extracts on the column can lead to active sites that interact with this compound, causing tailing. Solution: Implement a regular column cleaning protocol. A guard column can also be used to protect the analytical column.
-
Column Degradation: Over time, the stationary phase can degrade, especially with aggressive mobile phases or improper storage. Solution: Replace the column if performance does not improve after thorough cleaning.
-
-
Mobile Phase and Method Parameters:
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good peak shape. Solution: Optimize the mobile phase. For this compound, which is a polar compound, a reversed-phase column (like a C18) with an aqueous-organic mobile phase is common. Adjusting the pH can help suppress the ionization of any interfering compounds.
-
Incorrect Flow Rate: A flow rate that is too high can lead to poor resolution. Solution: Optimize the flow rate. A lower flow rate generally improves resolution but increases run time.
-
-
Sample-Related Issues:
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Solution: Dilute the sample to an appropriate concentration.
-
Matrix Effects: Co-eluting compounds from the plant matrix can interfere with the this compound peak. Solution: Improve the sample cleanup procedure. Solid-phase extraction (SPE) can be effective in removing interfering substances.
-
Question: I'm observing a drift in the retention time of my this compound peak. What could be the cause?
Answer:
Retention time drift is a common issue in HPLC and can be caused by several factors:
-
Temperature Fluctuations: Even small changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature.
-
Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of a volatile component can alter its composition over time. Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. If using a gradient, ensure the pump is mixing accurately.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention time shifts. Solution: Ensure the column is fully equilibrated before the first injection.
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to inconsistent flow rates. Solution: Perform regular maintenance on the HPLC pump, including checking for leaks and cleaning or replacing check valves.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Question: I'm getting low sensitivity or no peak for this compound in my GC-MS analysis. What should I check?
Answer:
Low sensitivity in GC-MS analysis of this compound often points to issues with sample preparation (derivatization), injection, or the instrument itself.
-
Inefficient Derivatization: this compound is a non-volatile sugar and requires derivatization (e.g., silylation) to become volatile for GC analysis. Incomplete derivatization is a primary cause of low signal.
-
Solution:
-
Ensure the sample is completely dry before adding derivatization reagents, as moisture will deactivate them.
-
Optimize the reaction time and temperature for the derivatization process.
-
Use fresh derivatization reagents.
-
-
-
Injector Problems:
-
Leaky Septum: A worn-out septum in the injector port can lead to sample loss. Solution: Replace the septum regularly.
-
Dirty Liner: Non-volatile residues from previous injections can accumulate in the liner, affecting the transfer of the analyte to the column. Solution: Clean or replace the injector liner.
-
Incorrect Injection Temperature: If the temperature is too low, this compound derivatives may not vaporize efficiently. If it's too high, they may degrade. Solution: Optimize the injector temperature.
-
-
Column and MS Issues:
-
Column Bleed: High column bleed can increase baseline noise and mask the analyte peak. Solution: Condition the column properly and ensure the final oven temperature does not exceed the column's maximum operating temperature.
-
MS Source Contamination: A dirty ion source can significantly reduce sensitivity. Solution: Clean the ion source according to the manufacturer's instructions.
-
Question: My chromatogram shows ghost peaks. What are they and how can I get rid of them?
Answer:
Ghost peaks are unexpected peaks that appear in a chromatogram. They are often caused by carryover from a previous injection or contamination in the system.
-
Carryover: A highly concentrated sample can leave residues in the syringe, injector, or column, which then elute in subsequent runs.
-
Solution:
-
Thoroughly rinse the syringe with a strong solvent between injections.
-
Run a blank solvent injection after a high-concentration sample to check for carryover.
-
If carryover persists, clean the injector and consider trimming a small portion from the front of the column.
-
-
-
Contamination:
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to baseline noise and ghost peaks. Solution: Use high-purity gas and install gas purifiers.
-
Contaminated Solvents or Reagents: Impurities in the solvents used for sample preparation or derivatization can appear as ghost peaks. Solution: Use high-purity, GC-grade solvents and reagents.
-
C. Enzymatic Assays (this compound Synthase Activity)
Question: My colorimetric assay for this compound synthase (GolS) activity is showing very low or no color development. What are the potential reasons?
Answer:
Low activity in a GolS colorimetric assay, which typically measures the production of UDP, can be due to several factors related to the enzyme, substrate, or assay conditions.
-
Inactive Enzyme:
-
Improper Extraction: The enzyme may have been denatured during the extraction process due to heat or improper pH. Solution: Keep samples and buffers on ice during extraction and ensure the extraction buffer has the correct pH and contains stabilizing agents like DTT.
-
Degradation during Storage: Improper storage of the enzyme extract can lead to a loss of activity. Solution: Store enzyme extracts at -80°C and avoid repeated freeze-thaw cycles.
-
-
Substrate or Cofactor Issues:
-
Substrate Degradation: UDP-galactose or myo-inositol may have degraded. Solution: Use fresh, high-quality substrates.
-
Missing Cofactors: this compound synthase often requires cofactors like MnCl₂ for optimal activity.[1] Solution: Ensure all necessary cofactors are present in the reaction mixture at the correct concentration.[1]
-
-
Assay Conditions:
-
Incorrect pH or Temperature: The enzyme has an optimal pH and temperature for activity.[1][2] Solution: Verify that the reaction buffer has the correct pH and that the incubation is carried out at the optimal temperature.[1][2]
-
Presence of Inhibitors: The plant extract may contain endogenous inhibitors of this compound synthase. Solution: Consider a partial purification step for the enzyme extract to remove inhibitors.
-
Question: I'm observing high background absorbance in my colorimetric GolS assay. How can I reduce it?
Answer:
High background in a colorimetric assay can be caused by interfering substances in the sample or non-specific reactions.
-
Interfering Substances:
-
Endogenous UDP or Phosphate: The plant extract may contain UDP or free phosphate, which can lead to a high initial reading. Solution: Include a control reaction without one of the substrates (e.g., myo-inositol) to measure and subtract the background absorbance.
-
Pigments: Colored compounds in the plant extract can interfere with the absorbance reading. Solution: Partial purification of the enzyme extract or the use of activated charcoal to remove pigments can be effective.
-
-
Non-Specific Reactions:
-
Contaminating Enzymes: The crude extract may contain other enzymes that can produce UDP or phosphate. Solution: A more specific purification of the this compound synthase enzyme may be necessary.
-
II. Quantitative Data Summary
The following tables summarize key performance parameters for different this compound quantification methods. This data is compiled from various research articles and should be used as a general guide. Optimal conditions and performance will vary depending on the specific instrumentation, sample matrix, and experimental setup.
Table 1: Comparison of Chromatographic Methods for this compound Quantification
| Parameter | HPLC-PAD | GC-MS | LC-MS/MS |
| Principle | Separation by liquid chromatography, detection by pulsed amperometric detection. | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by tandem mass spectrometry. |
| Sample Prep | Extraction, filtration. | Extraction, drying, derivatization. | Extraction, filtration, dilution. |
| Sensitivity | Nanomole range. | Picomole to femtomole range. | Picomole to attomole range. |
| Specificity | Moderate; co-elution can be an issue. | High; mass spectra provide structural information. | Very high; based on precursor and product ion masses. |
| Throughput | Moderate. | Low to moderate (due to derivatization). | High. |
| Pros | No derivatization required. | High sensitivity and specificity. | High sensitivity, specificity, and throughput. |
| Cons | Lower sensitivity than MS methods. | Requires derivatization, which can be time-consuming. | Higher instrument cost. |
Table 2: Performance of a Colorimetric this compound Synthase Assay
| Parameter | Value | Reference |
| Detection Limit | 0.5 nmoles this compound/mL enzyme/min | [3] |
| Optimal pH | 7.0 | [1][2] |
| Optimal Temperature | 50 °C | [1][2] |
| Required Cofactors | MnCl₂, DTT | [1][2] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound quantification.
A. Protocol for this compound Quantification by GC-MS
This protocol is a general guideline and may require optimization for specific plant tissues.
-
Sample Preparation and Extraction:
-
Freeze approximately 10 mg of lyophilized plant tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of an extraction solution (e.g., methanol:chloroform:water at a 2.5:1:1 v/v/v ratio) containing an internal standard (e.g., ribitol).[4]
-
Vortex vigorously and incubate at 4°C for 30 minutes.[4]
-
Centrifuge at 14,000 rpm for 5 minutes.[4]
-
Transfer the supernatant to a new tube and add 0.75 mL of ultrapure water.[4]
-
Vortex and centrifuge at 14,000 rpm for 15 minutes to separate the phases.[4]
-
Carefully collect the upper aqueous-methanolic phase containing the sugars.
-
Dry the collected phase completely using a vacuum concentrator.
-
-
Derivatization:
-
To the dried extract, add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes with shaking.
-
Add 60 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes with shaking.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable column, such as a DB-5ms.
-
Set an appropriate temperature program, for example, starting at 70°C, holding for 1 minute, then ramping up to 325°C.
-
The mass spectrometer can be operated in scan mode to identify the this compound peak based on its retention time and mass spectrum, and then in selected ion monitoring (SIM) mode for quantification.
-
B. Protocol for Colorimetric this compound Synthase (GolS) Assay
This protocol is based on the indirect measurement of UDP produced by the GolS reaction.[2][3][5][6]
-
Enzyme Extraction:
-
This compound Synthase Reaction:
-
Prepare a reaction mixture containing:
-
50 µL of enzyme extract
-
60 mM myo-inositol
-
2 mM DTT
-
50 mM HEPES buffer (pH 7.0)
-
4 mM MnCl₂
-
4 mM UDP-galactose
-
-
Incubate the reaction at 32°C for 30 minutes.[3]
-
Terminate the reaction by placing the tubes in boiling water for 2 minutes.[3]
-
Include a control reaction where myo-inositol is omitted to measure background UDP.[5][6]
-
-
UDP Quantification:
-
To the reaction mixture, add apyrase to hydrolyze the produced UDP to UMP and inorganic phosphate (Pi).
-
Quantify the released Pi using a modified Fiske and SubbaRow method.[2][3][5][6]
-
Add 100 µL of 2.5% ammonium molybdate in 2 N HCl and 40 µL of Fiske and SubbaRow reducer.[3][5]
-
After 2 minutes, add 40 µL of 34% sodium citrate solution and immediately measure the absorbance at 660 nm.[3][5]
-
Determine the amount of UDP produced using a standard curve prepared with known concentrations of UDP.[3][5]
-
IV. Visualizations
The following diagrams illustrate key pathways and workflows related to this compound quantification.
Caption: Biosynthesis pathway of this compound and raffinose.
Caption: General experimental workflow for GC-MS analysis of this compound.
Caption: A logical troubleshooting workflow for this compound quantification assays.
References
- 1. scielo.br [scielo.br]
- 2. Soybean seed this compound synthase activity as determined by a novel colorimetric assay [locus.ufv.br]
- 3. scielo.br [scielo.br]
- 4. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Galactinol Synthase Enzyme Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize galactinol synthase (GolS) enzyme reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound synthase activity?
A1: The optimal pH for this compound synthase activity typically falls within the neutral to slightly alkaline range, generally between pH 7.0 and 8.0.[1] However, the precise optimum can vary depending on the plant species and specific isoform of the enzyme. For instance, two isoforms from hybrid poplar, GolSI and GolSII, exhibit optimal activity at pH 7.0 and pH 7.5, respectively.[1] GolSI has been shown to be stable over a broader pH range of 5.5 to 9.0.[1]
Q2: What is the optimal temperature for the this compound synthase reaction?
A2: The optimal temperature for this compound synthase activity generally ranges from 35°C to 50°C.[1] For example, a partially purified enzyme from soybean seeds showed maximum activity at 50°C.[2][3] In hybrid poplar, the GolSI and GolSII isoforms have temperature optima of 45°C and 37°C, respectively.[1] It is important to note that enzyme stability can decrease at higher temperatures, so it is crucial to determine the optimal temperature for your specific enzyme and experimental setup.
Q3: What are the essential cofactors for this compound synthase activity?
A3: this compound synthase generally requires the presence of divalent cations and a reducing agent for optimal activity. Manganese ions (Mn²⁺), typically added as MnCl₂, and dithiothreitol (DTT) have been shown to significantly enhance the activity of the enzyme.[1][2]
Q4: What are the typical substrate concentrations used in a this compound synthase assay?
A4: The concentrations of the substrates, UDP-galactose and myo-inositol, are critical for optimal reaction rates. The Michaelis-Menten constant (Kₘ) for UDP-galactose varies among different this compound synthases. For example, the Kₘ values for UDP-galactose for hybrid poplar GolSI and GolSII are 0.80 mM and 0.65 mM, respectively.[1] For purified GolS from zucchini leaves, the Kₘ for UDP-galactose is 1.8 mM, while for kidney bean GolS, it is 0.4 mM.[1] A common starting point for myo-inositol concentration is in the range of 20 mM to 60 mM.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no enzyme activity | Incorrect pH of the reaction buffer. | Prepare fresh buffer and verify the pH is within the optimal range (typically 7.0-8.0). Test a pH gradient to determine the precise optimum for your enzyme. |
| Suboptimal reaction temperature. | Optimize the incubation temperature. Perform the assay at a range of temperatures (e.g., 30°C to 55°C) to find the optimum. | |
| Missing or incorrect concentration of cofactors. | Ensure that MnCl₂ and DTT are included in the reaction mixture at their optimal concentrations (e.g., 2-5 mM for MnCl₂ and 2-3 mM for DTT).[2][4] | |
| Inactive enzyme. | The enzyme may have degraded due to improper storage or handling. Use a fresh enzyme preparation or purify a new batch. Store the enzyme at -80°C in appropriate buffers. | |
| Presence of inhibitors in the enzyme preparation. | Purify the enzyme further to remove potential inhibitors. Consider using techniques like dialysis or size-exclusion chromatography. | |
| Inconsistent or variable results | Inaccurate pipetting. | Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions. |
| Fluctuations in incubation temperature. | Use a calibrated water bath or incubator with stable temperature control. | |
| Substrate degradation. | Prepare fresh substrate solutions before each experiment. Store stock solutions at appropriate temperatures (-20°C or -80°C). | |
| High background signal in the assay | Non-enzymatic breakdown of substrates. | Run a control reaction without the enzyme to measure the background signal and subtract it from the experimental values. |
| Contamination of reagents. | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
Data Presentation
Table 1: Optimal Reaction Conditions for this compound Synthase from Various Plant Sources
| Plant Source | Optimal pH | Optimal Temperature (°C) | Kₘ for UDP-galactose (mM) | Reference |
| Hybrid Poplar (GolSI) | 7.0 | 45 | 0.80 | [1] |
| Hybrid Poplar (GolSII) | 7.5 | 37 | 0.65 | [1] |
| Zucchini Squash | 7.5 | N/A | 1.8 | [1] |
| Kidney Bean | 7.0 | N/A | 0.4 | [1] |
| Soybean | 7.0 | 50 | 5.2 | [1][2] |
| Cucumber | 7.0-8.0 | 40 | N/A | [1] |
N/A: Data not available in the cited source.
Experimental Protocols
Protocol 1: Colorimetric Assay for this compound Synthase Activity
This protocol is based on the method described by Ribeiro et al. (2000), which indirectly measures the formation of UDP.[2][5]
Materials:
-
This compound synthase enzyme extract
-
50 mM HEPES buffer (pH 7.0)
-
60 mM myo-inositol
-
4 mM UDP-galactose
-
4 mM MnCl₂
-
2 mM DTT
-
Bovine Serum Albumin (BSA, 20 µg)
-
Apyrase
-
Ammonium molybdate solution (2.5% in 2 N HCl)
-
Fiske and SubbaRow reducer
-
34% Sodium citrate solution
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing 50 µL of the this compound synthase extract, 60 mM myo-inositol, 2 mM DTT, 50 mM HEPES buffer (pH 7.0), 4 mM MnCl₂, 20 µg of BSA, and 4 mM UDP-galactose in a total volume of 100 µL.[2]
-
Incubate the reaction mixture at the optimal temperature (e.g., 32°C or 50°C) for 30 minutes.[2]
-
Terminate the reaction by placing the tubes in boiling water for 2 minutes.[2]
-
Add apyrase to the reaction mixture to hydrolyze the UDP produced to UMP and inorganic phosphate (Pi).
-
Quantify the released Pi using a modified Fiske and SubbaRow method. Add 100 µL of 2.5% ammonium molybdate and 40 µL of Fiske and SubbaRow reducer.[2]
-
After 2 minutes at room temperature, add 40 µL of 34% sodium citrate solution to stabilize the color.[2]
-
Immediately measure the absorbance at 660 nm.
-
Determine the amount of UDP formed using a standard curve constructed with known concentrations of UDP hydrolyzed by apyrase.
Protocol 2: Radioisotopic Assay for this compound Synthase Activity
This protocol is a modification of the method by Handley and Pharr (1982).[2]
Materials:
-
This compound synthase enzyme extract
-
50 mM HEPES buffer (pH 7.0)
-
60 mM myo-inositol
-
4 mM UDP-[U-¹⁴C]galactose (0.25 µCi/mmol)
-
4 mM MnCl₂
-
2 mM DTT
-
Bovine Serum Albumin (BSA, 20 µg)
-
100% Ethanol
Procedure:
-
Prepare the reaction mixture as described in Protocol 1, but substitute UDP-galactose with 4 mM UDP-[U-¹⁴C]galactose.[2]
-
Incubate the reaction at the optimal temperature for 30 minutes.[2]
-
Terminate the reaction by adding 400 µL of 100% ethanol.[2]
-
Separate the radiolabeled this compound product from unreacted UDP-[U-¹⁴C]galactose using thin-layer chromatography or another suitable chromatographic method.
-
Quantify the amount of radiolabeled this compound using a scintillation counter.
Visualizations
Caption: Workflow for this compound Synthase Activity Assay.
Caption: Troubleshooting Flowchart for Low Enzyme Activity.
References
- 1. Isolation and characterization of this compound synthases from hybrid poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Soybean seed this compound synthase activity as determined by a novel colorimetric assay [locus.ufv.br]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Galactinol Yields in Transgenic Plants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low galactinol yields in transgenic plants.
Troubleshooting Guide
This guide addresses common problems encountered during the genetic engineering of plants for enhanced this compound production. Each issue is presented with potential causes and step-by-step solutions.
Issue 1: Low or No Detectable this compound in Transgenic Lines
Potential Cause 1: Suboptimal Promoter Activity
The choice of promoter is critical for driving adequate expression of the this compound synthase (GolS) transgene. Constitutive promoters like the Cauliflower Mosaic Virus 35S (CaMV 35S) promoter are commonly used but may not always provide the desired level of expression in all plant tissues or species.[1] While constitutive promoters can enhance resistance to abiotic stress, they can also sometimes lead to developmental problems.[2][3][4]
Solution:
-
Promoter Selection: Consider using a strong constitutive promoter with high activity in your target plant species, such as the maize ubiquitin promoter (Ubi).[5][6] Alternatively, if high this compound levels are desired in specific tissues (e.g., seeds), a tissue-specific promoter may be more effective.[1] For applications where this compound is needed under specific conditions, a stress-inducible promoter could be optimal.[2][3][7]
-
Promoter Validation: If possible, test the activity of your chosen promoter in your plant system using a reporter gene (e.g., GUS or GFP) before proceeding with the GolS construct.
Potential Cause 2: Inefficient Transgene Expression or Integration
Issues with the transgene construct, transformation process, or integration site within the plant genome can lead to poor expression of the GolS gene.
Solution:
-
Codon Optimization: Ensure the codon usage of your GolS transgene is optimized for your target plant species to enhance translation efficiency.
-
Molecular Analysis:
-
PCR/Southern Blot: Confirm the presence and integrity of the transgene in the plant genome using PCR and determine the copy number with Southern blot analysis or quantitative real-time PCR (qPCR).[8]
-
qRT-PCR: Quantify the transcript levels of the GolS transgene to verify that it is being actively transcribed. Low transcript levels may indicate issues with the promoter or epigenetic silencing.
-
Potential Cause 3: Limited Substrate Availability
This compound synthesis requires two primary substrates: myo-inositol and UDP-galactose.[9][10][11] Insufficient pools of these precursors can limit the rate of this compound production, even with high levels of GolS expression.
Solution:
-
Metabolic Analysis: Quantify the endogenous levels of myo-inositol and UDP-galactose in your transgenic and wild-type plants.
-
Metabolic Engineering: If substrate limitation is suspected, consider co-expressing genes involved in the biosynthesis of myo-inositol or UDP-galactose. Overexpression of myo-inositol phosphate synthase (MIPS), for instance, has been shown to increase myo-inositol levels and enhance stress tolerance.[12]
Issue 2: Inconsistent this compound Levels Across Different Transgenic Lines
Potential Cause: Positional Effects of Transgene Integration
The random nature of T-DNA integration can lead to "position effects," where the expression of the transgene is influenced by the surrounding chromatin environment. This can result in significant variation in this compound yields between independent transgenic lines.
Solution:
-
Screen a Large Population: Generate and screen a larger number of independent transgenic lines to identify those with stable and high-level GolS expression.
-
Site-Specific Integration: If available for your plant species, consider using targeted integration technologies like CRISPR/Cas9 to insert the transgene into a known genomic locus with favorable expression characteristics.
Issue 3: Negative Impact on Plant Health or Growth
Potential Cause: Metabolic Burden or Toxicity
Constitutive overexpression of a transgene can place a metabolic burden on the plant, diverting resources from normal growth and development.[2][3][4] While not extensively documented for this compound synthase, the hyperaccumulation of certain metabolites can sometimes have negative physiological consequences.
Solution:
-
Use of Inducible or Tissue-Specific Promoters: Employing an inducible promoter allows for transgene expression only when needed (e.g., during stress), minimizing effects on normal growth.[2][3][7] A tissue-specific promoter can restrict high-level this compound production to non-vegetative parts, such as seeds.[1]
-
Select Lines with Optimal Expression Levels: During the screening process, select transgenic lines that show a significant increase in this compound without exhibiting severe growth defects. It is often a balance between maximizing yield and maintaining plant health.
Frequently Asked Questions (FAQs)
Q1: What is the first step in the biosynthesis of this compound?
A1: The biosynthesis of this compound begins with the enzyme this compound synthase (GolS), which catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol.[9][10][11] This is the rate-limiting step in the pathway for raffinose family oligosaccharides (RFOs) biosynthesis.[10]
Q2: How can I accurately quantify this compound in my plant samples?
A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound.[13] A general protocol involves extraction of soluble sugars from plant tissue, followed by separation and detection using an HPLC system equipped with a suitable column and detector (e.g., an evaporative light-scattering detector).[13]
Q3: Can abiotic stress influence this compound production?
A3: Yes, the expression of GolS genes and the accumulation of this compound are often induced by various abiotic stresses, including drought, heat, cold, and salinity.[5][9][14][15] This is part of the plant's natural defense mechanism, as this compound and other RFOs can act as osmoprotectants.[5]
Q4: What are the key considerations for qRT-PCR analysis of GolS transgene expression?
A4: For accurate qRT-PCR results, it is crucial to:
-
Select Stable Reference Genes: The expression of reference genes should be stable across different tissues and experimental conditions. It is recommended to test a panel of candidate reference genes to identify the most suitable ones for your specific experiment.[16][17][18][19][20]
-
Optimize Primer Design: Design primers that are specific to your GolS transgene and have optimal melting temperatures and GC content to avoid issues like primer-dimer formation.[21]
-
Assess RNA Quality: Ensure the integrity of your RNA samples to avoid inaccuracies in cDNA synthesis and subsequent quantification.
-
Include Proper Controls: Always include no-template controls (NTCs) to check for contamination and a positive control to verify the reaction setup.[22][23]
Data Presentation
Table 1: Comparison of Promoter Types for Transgene Expression
| Promoter Type | Characteristics | Advantages | Disadvantages | Examples for GolS Expression |
| Constitutive | High and continuous gene expression throughout the plant's life and in most tissues.[1] | Strong, consistent expression. | Can lead to metabolic burden and growth defects.[2][3][4] | CaMV 35S, Maize Ubiquitin (Ubi)[5][6] |
| Inducible | Gene expression is activated by a specific chemical or environmental stimulus (e.g., stress).[2][3][7] | Spatiotemporal control of expression, minimizing negative effects on normal growth.[2][3] | Requires application of an inducer, which may not always be practical. | Stress-inducible promoters like rd29A.[2] |
| Tissue-Specific | Gene expression is restricted to specific tissues or organs (e.g., seeds, roots, leaves).[1] | Avoids accumulation of the target compound in unwanted plant parts. | Requires a well-characterized promoter for the target tissue. | Seed-specific promoters. |
Table 2: Impact of AtGolS2 Overexpression on this compound Levels and Grain Yield in Rice Under Drought
| Transgenic Line | This compound Content (µg/g FW) | Grain Yield ( g/plant ) under Drought |
| Wild Type (Curinga) | ~1 | ~10 |
| Ubi:AtGolS2 Line #3025 | ~12 | ~25 |
| Ubi:AtGolS2 Line #3214 | ~15 | ~28 |
| Wild Type (NERICA4) | ~0.5 | ~8 |
| Ubi:AtGolS2 Line #1577 | ~8 | ~22 |
Data synthesized from studies on transgenic rice overexpressing Arabidopsis thaliana this compound synthase 2 (AtGolS2) under the control of the maize ubiquitin promoter.[5][6]
Experimental Protocols
Protocol 1: this compound Extraction and Quantification by HPLC
This protocol provides a general method for the extraction and analysis of this compound from plant tissues.
1. Sample Preparation:
- Collect fresh plant tissue (leaves, seeds, or roots) and immediately freeze in liquid nitrogen to halt metabolic activity.[10][24]
- Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
- Lyophilize (freeze-dry) the powdered tissue to remove water.
2. Extraction:
- Weigh a precise amount of the lyophilized tissue (e.g., 100 mg).
- Add an appropriate volume of extraction solvent (e.g., 80% ethanol or 70% methanol) and vortex thoroughly.[24]
- Incubate the mixture at an elevated temperature (e.g., 70-80°C) for a defined period (e.g., 1-2 hours) to facilitate extraction.
- Centrifuge the sample to pellet the solid debris.
3. Sample Cleanup (Optional but Recommended):
- To remove interfering compounds like pigments and lipids, pass the supernatant through a C18 solid-phase extraction (SPE) cartridge.
4. HPLC Analysis:
- Filter the extracted sample through a 0.22 µm syringe filter before injection into the HPLC system.
- Use an appropriate HPLC column for sugar analysis (e.g., an amino-based column).
- The mobile phase typically consists of an acetonitrile:water gradient.
- Detection can be achieved using an evaporative light-scattering detector (ELSD) or a refractive index (RI) detector.[13]
- Quantify this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.
Protocol 2: Analysis of GolS Transgene Expression by qRT-PCR
This protocol outlines the key steps for quantifying the expression level of the GolS transgene.
1. RNA Extraction:
- Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol-based method).
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.
2. cDNA Synthesis:
- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Primer Design and Validation:
- Design primers specific to the GolS transgene.
- Select and validate stable reference genes for normalization.[16][17][18][19][20] Common reference genes in plants include Actin, Tubulin, Ubiquitin, and Elongation factor 1-alpha.
- Validate the efficiency of all primer pairs by generating a standard curve with a serial dilution of cDNA.
4. qRT-PCR Reaction:
- Set up the qRT-PCR reaction using a SYBR Green-based master mix or a probe-based assay.
- Include technical replicates for each sample.
- Run the reaction on a real-time PCR instrument.
5. Data Analysis:
- Determine the cycle threshold (Ct) values for the target (GolS) and reference genes.
- Calculate the relative expression of the GolS transgene using a method such as the 2-ΔΔCt method.[8]
Visualizations
Caption: this compound Biosynthesis Pathway in Transgenic Plants.
Caption: Troubleshooting Workflow for Low this compound Yield.
Caption: Factors Influencing this compound Yield in Transgenic Plants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Expression and Promoter Analysis of Six Heat Stress-Inducible Genes in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant stress-inducible promoters and their function [chinagene.cn]
- 5. Overexpression of an Arabidopsis thaliana this compound synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of an Arabidopsis thaliana this compound synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Performance of abiotic stress-inducible synthetic promoters in genetically engineered hybrid poplar (Populus tremula × Populus alba) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qPCR for Quantification of Transgene Expression and Determination of Transgene Copy Number | Springer Nature Experiments [experiments.springernature.com]
- 9. Significance of this compound and raffinose family oligosaccharide synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Raffinose synthase enhances drought tolerance through raffinose synthesis or this compound hydrolysis in maize and Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Raffinose Metabolism-Related Sugar Components in Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | CRISPR/Cas9-Mediated Knockout of this compound Synthase-Encoding Genes Reduces Raffinose Family Oligosaccharide Levels in Soybean Seeds [frontiersin.org]
- 16. Selection of reliable reference genes for quantitative real-time PCR gene expression analysis in Jute (Corchorus capsularis) under stress treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Selection and validation of reference genes for qRT-PCR normalization in dayflower (Commelina communis) based on the transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selection and Validation of Appropriate Reference Genes for qRT‐PCR Analysis of Iris germanica L. Under Various Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.biosearchtech.com [blog.biosearchtech.com]
- 22. pcrbio.com [pcrbio.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Galactinol Extraction from Woody Plants
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of galactinol extraction from woody plants.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in extracting this compound from woody plants?
A1: The main challenge lies in the complex and rigid structure of the plant cell wall in woody species. This matrix is rich in lignin and structural polysaccharides, which can trap target molecules like this compound, making their extraction difficult. Additionally, woody plants often contain high concentrations of secondary metabolites, such as phenolics and tannins, that can interfere with extraction and subsequent analysis.[1][2]
Q2: Which solvent system is most effective for this compound extraction from woody plants?
A2: The choice of solvent significantly impacts extraction efficiency. Aqueous mixtures of organic solvents are generally more effective than single-component solvents.[3][4] For phenolic compounds, which share some solubility characteristics with this compound, aqueous ethanol (e.g., 20-40%) and aqueous acetone have shown high efficacy in extraction from woody materials like pine bark.[3][4] The optimal solvent and its concentration can vary depending on the specific woody plant species.
Q3: What are the recommended methods for quantifying this compound in an extract?
A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of this compound.[5] Coupling HPLC with an Evaporative Light Scattering Detector (ELSD) is particularly advantageous as it allows for the detection of compounds like this compound that lack a UV chromophore.[6][7] This method provides a universal response and can be used with gradient elution for better separation of various sugars.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it typically requires derivatization of the sugar molecules.
Q4: How does abiotic stress affect this compound content in woody plants?
A4: Abiotic stresses such as drought, salinity, and cold can significantly increase the synthesis and accumulation of this compound in plants.[8][9] Stress conditions trigger signaling pathways that upregulate the expression of this compound synthase (GolS) genes, the key enzyme responsible for this compound biosynthesis.[8][10] This accumulation is part of the plant's defense mechanism, as this compound and the subsequent Raffinose Family Oligosaccharides (RFOs) act as osmoprotectants and antioxidants.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient Cell Lysis: The rigid cell walls of woody plants were not sufficiently disrupted. 2. Suboptimal Solvent: The solvent used may not be effective for the specific plant matrix. 3. Degradation of this compound: High temperatures or prolonged extraction times may have degraded the target compound. | 1. Improve Tissue Homogenization: Cryo-grind the dried plant material to a fine powder using liquid nitrogen to enhance cell wall disruption.[2] 2. Optimize Solvent System: Experiment with different aqueous organic solvents (e.g., ethanol, methanol, acetone) at varying concentrations (20-80%).[3][4] Consider sequential extractions with solvents of different polarities. 3. Control Extraction Conditions: Use moderate temperatures (e.g., 60°C) and optimize the extraction time. Consider non-thermal methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency while minimizing degradation.[4][11] |
| Interference in Chromatographic Analysis (e.g., HPLC) | 1. Co-extraction of Interfering Compounds: High levels of phenolics, tannins, or other sugars are present in the extract. 2. Sample Matrix Effects: The complexity of the extract is affecting the separation and detection. | 1. Pre-extraction Cleanup: Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and pigments.[1] 2. Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18 or graphitized carbon) to remove interfering compounds before HPLC analysis. Activated carbon can also be used for purification.[12] 3. Optimize HPLC Method: Adjust the mobile phase gradient, column type (e.g., an amino-based column for sugar analysis), and detector settings (for ELSD, optimize nebulizer and evaporator temperatures and gas flow).[6][13] |
| Inconsistent Results Between Replicates | 1. Inhomogeneous Sample: The powdered plant material is not uniform. 2. Inaccurate Measurements: Variations in sample weight, solvent volume, or injection volume. 3. Instrument Instability: Fluctuations in the HPLC system (e.g., pump, detector). | 1. Ensure Homogeneity: Thoroughly mix the powdered plant material before taking aliquots for extraction. 2. Maintain Precision: Use calibrated analytical balances and pipettes. Employ an autosampler for consistent injection volumes. 3. System Suitability Tests: Run standard solutions to check for system stability and reproducibility before and during the sample analysis sequence. |
| Dark-colored or Viscous Extract | 1. High Levels of Phenolic Compounds: Oxidation of phenolics can cause darkening. 2. Co-extraction of Polysaccharides: High molecular weight polysaccharides increase viscosity. | 1. Add Antioxidants/Protectants: Incorporate polyvinylpyrrolidone (PVP) or β-mercaptoethanol into the extraction buffer to bind phenolics and prevent oxidation.[1][2] 2. Ethanol Precipitation: After initial extraction, add cold ethanol to precipitate high molecular weight polysaccharides, then centrifuge to separate them from the this compound-containing supernatant.[12] |
Data Presentation
Table 1: Comparison of Solvents for Phenolic Compound Extraction from Pine Bark (as a proxy for this compound solubility)
| Solvent System (Aqueous Mixture) | Total Phenolic Content (mg GAE/g extract) | Relative Antioxidant Efficiency (DPPH Radical Scavenging) |
| Water (100%) | 146.35 ± 0.01 | Moderate |
| Ethanol (20%) | 266.05 ± 4.30 | High |
| Ethanol (40%) | 255.57 ± 4.44 | Very High |
| Methanol (20%) | Not specified | Moderate |
| Acetone (20%) | Not specified | Moderate |
| Acetonitrile (20%) | 257.68 ± 6.14 | High |
| Data synthesized from a study on Pinus densiflora bark extraction, indicating the efficacy of aqueous organic solvents in extracting polar to semi-polar compounds.[3] |
Experimental Protocols
Protocol 1: General this compound Extraction from Woody Plant Material
-
Sample Preparation:
-
Freeze-dry the woody plant tissue (e.g., leaves, bark, or xylem).
-
Grind the dried tissue to a fine powder (e.g., 40-60 mesh) using a Wiley mill or a cryogenic grinder with liquid nitrogen to prevent degradation of metabolites.[2]
-
Store the powder at -80°C until extraction.
-
-
Extraction:
-
Weigh approximately 100 mg of the powdered tissue into a centrifuge tube.
-
Add 1.5 mL of 80% (v/v) ethanol. For plants with high phenolic content, consider adding PVP to the extraction solvent.[1]
-
Vortex thoroughly to ensure complete mixing.
-
Incubate in a water bath at 60°C for 30 minutes, with intermittent vortexing every 10 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 1.5 mL of 80% ethanol to maximize yield.
-
Pool the supernatants.
-
-
Cleanup (Optional but Recommended):
-
For samples with high lipid content, perform a pre-wash with hexane before the ethanol extraction.
-
To remove interfering compounds, the pooled supernatant can be passed through a C18 Solid-Phase Extraction (SPE) cartridge.
-
-
Sample Preparation for Analysis:
-
Evaporate the solvent from the pooled supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried extract in a known volume of ultrapure water (e.g., 500 µL).
-
Filter the re-dissolved sample through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: Quantification of this compound by HPLC-ELSD
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A carbohydrate analysis column (e.g., an amino-based column) is suitable.
-
Mobile Phase: A gradient of acetonitrile and ultrapure water is commonly used. The specific gradient will depend on the column and the other sugars present in the sample.
-
Column Temperature: 30-40°C.
-
ELSD Settings:
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of a pure this compound standard.
-
The peak area response from the ELSD is typically non-linear, so a quadratic or logarithmic function is often used to fit the calibration curve.[13]
-
Inject the prepared samples and quantify the this compound concentration by comparing the peak area to the calibration curve.
-
Mandatory Visualizations
Abiotic Stress-Induced this compound Synthesis Pathway
Caption: Stress-induced signaling pathway leading to this compound synthesis.
Experimental Workflow for this compound Extraction and Quantification
Caption: Workflow for this compound extraction and analysis from woody plants.
References
- 1. geneticsmr.org [geneticsmr.org]
- 2. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Raffinose Metabolism-Related Sugar Components in Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Normalization Strategies for GolS Gene Expression Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing GolS (Galactinol Synthase) gene expression data.
Frequently Asked Questions (FAQs)
Q1: Why is normalization of GolS gene expression data crucial?
A1: Normalization is a critical step in gene expression analysis to control for technical variations between samples, while preserving true biological differences.[1] Variations can be introduced at multiple stages, including differences in the initial amount of starting material, RNA extraction efficiency, RNA integrity, and enzymatic efficiencies during reverse transcription and PCR amplification.[2][3] Without proper normalization, it is impossible to determine whether observed changes in GolS expression are due to the experimental conditions or technical inconsistencies, which can lead to inaccurate and unreliable results.
Q2: What are the most common methods for normalizing gene expression data?
A2: The most common methods for normalizing gene expression data fall into three main categories depending on the technology used:
-
Quantitative Real-Time PCR (qPCR): The most prevalent method is the use of one or more stably expressed endogenous control genes, often called reference or housekeeping genes. The expression level of the target gene (GolS) is then normalized to the expression level of the reference gene(s).[4]
-
RNA-Sequencing (RNA-Seq): Normalization methods for RNA-Seq data aim to account for differences in sequencing depth (library size) and gene length. Common methods include Counts Per Million (CPM), Transcripts Per Kilobase Million (TPKM), and Fragments Per Kilobase Million (FPKM). More advanced methods like the Trimmed Mean of M-values (TMM) and DESeq2's median of ratios are also widely used.
-
Microarrays: Normalization techniques for microarrays aim to correct for variations in dye intensity and spatial effects on the array.[2] Common methods include global normalization, intensity-dependent normalization (such as LOWESS), and quantile normalization.[5]
Q3: Which reference genes are recommended for GolS expression studies in plants?
A3: The selection of suitable reference genes is highly dependent on the plant species and the specific experimental conditions. There are no universal reference genes, and it is crucial to validate their expression stability for each experimental setup.[4] However, based on studies in various plant species, the following genes have been shown to be stably expressed under different conditions and can be considered as candidates for normalizing GolS expression:
| Plant Species | Recommended Reference Genes |
| Arabidopsis thaliana | PP2A, SAND, UBC[4] |
| Olea europaea (Olive) | GAPDH, EF1-alpha, PP2A[1] |
| Triticum aestivum (Wheat) | Ta2776, Cyclophilin, Ta3006, Ref 2[6] |
| Rosa hybrida (Rose) | PP2A, SAND, UBC[4] |
| Cannabis sativa | UBQ, EF1α, PP2A[7] |
Important Note: It is strongly recommended to test a panel of candidate reference genes and use algorithms like geNorm, NormFinder, or BestKeeper to identify the most stable ones for your specific experimental conditions.[4]
Troubleshooting Guides
qPCR Troubleshooting for GolS Gene Expression
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cq values or no amplification of GolS | Low abundance of GolS transcript in the sample. | Increase the amount of starting RNA for cDNA synthesis. Consider using a pre-amplification step if the target is extremely low. |
| Inefficient primers (low amplification efficiency). | Redesign primers for GolS. Ensure they span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency with a standard curve. | |
| Poor RNA quality or presence of inhibitors. | Check RNA integrity using gel electrophoresis or a Bioanalyzer. Re-purify RNA to remove inhibitors. | |
| Inconsistent Cq values between technical replicates | Pipetting errors. | Use a master mix to minimize pipetting variations. Ensure proper mixing of all reaction components. |
| Poorly mixed reaction components. | Gently vortex and centrifuge all solutions before use. | |
| Amplification in No-Template Control (NTC) | Contamination of reagents or workspace with DNA. | Use dedicated and decontaminated pipettes and workspaces for PCR setup. Use fresh, nuclease-free water and reagents. |
| Primer-dimer formation. | Optimize primer concentration and annealing temperature. Analyze the melt curve for the presence of a primer-dimer peak. |
RNA-Seq Data Analysis Troubleshooting for GolS
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low read counts for GolS genes | GolS genes may have low expression levels in the tissue/condition studied. | Increase sequencing depth. |
| Inefficient library preparation. | Review library preparation protocol and ensure high-quality RNA input. | |
| High variance between biological replicates | Biological variability. | Ensure consistent experimental conditions for all replicates. Increase the number of biological replicates. |
| Batch effects from library preparation or sequencing. | If possible, randomize samples across library preparation batches and sequencing lanes. Use statistical methods to correct for known batch effects during data analysis. |
Microarray Troubleshooting for GolS Gene Expression
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or inconsistent signal for GolS probes | Low expression of GolS genes. | Ensure sufficient starting RNA quantity and quality. |
| Poor probe design or cross-hybridization. | Use arrays with validated probes for your target species. Check probe sequences for potential off-target binding. | |
| High background noise | Non-specific hybridization. | Optimize hybridization and washing conditions. |
| Issues with the microarray slide or scanner. | Inspect the slide for physical defects. Ensure the scanner is properly calibrated. |
Experimental Protocols
Detailed qPCR Protocol for GolS Gene Expression Analysis
This protocol provides a general framework. Specific temperatures, times, and concentrations should be optimized for your primers and thermal cycler.
-
RNA Extraction and Quantification:
-
Extract total RNA from plant tissue using a reputable kit or a standard protocol like Trizol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers for your GolS gene of interest or reference gene, and nuclease-free water.
-
Aliquot the master mix into qPCR plates.
-
Add diluted cDNA to each well.
-
Include no-template controls (NTCs) for each primer pair.
-
Include technical triplicates for each sample.
-
-
qPCR Cycling Conditions:
-
A typical cycling protocol is:
-
Initial denaturation: 95°C for 2-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to check for primer specificity.
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for each reaction.
-
Validate the stability of your chosen reference genes.
-
Calculate the relative expression of your GolS gene using a method like the 2-ΔΔCq method.
-
Signaling Pathways and Workflows
GolS in Abiotic Stress Response Signaling Pathway
This compound Synthase (GolS) plays a key role in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), which are important for protecting plants against abiotic stresses such as drought and high salinity.
Caption: GolS signaling pathway in response to abiotic stress.
General Experimental Workflow for GolS Gene Expression Analysis
This diagram outlines the major steps involved in a typical GolS gene expression study, from experimental design to data interpretation.
Caption: A typical workflow for GolS gene expression analysis.
References
- 1. Validation of reference genes for gene expression analysis in olive (Olea europaea) mesocarp tissue by quantitative real-time RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Issues in cDNA microarray analysis: quality filtering, channel normalization, models of variations and assessment of gene effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcrbio.com [pcrbio.com]
- 4. Identification of superior reference genes for data normalisation of expression studies via quantitative PCR in hybrid roses (Rosa hybrida) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gap.stat.sinica.edu.tw [gap.stat.sinica.edu.tw]
- 6. Validated reference genes for normalization of RT-qPCR in developing organs of wheat to study developmentally/spatio-temporally expressed family genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: T-DNA Insertion Mutants of Galactinol Synthase
Welcome to the technical support center for researchers working with T-DNA insertion mutants of galactinol synthase (GolS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I have a confirmed homozygous T-DNA insertion mutant for a GolS gene, but I don't observe any visible phenotype under standard growth conditions. Is this expected?
A1: Yes, this is a very common observation. In model organisms like Arabidopsis thaliana, the this compound synthase gene family is redundant, with multiple members that can have overlapping functions.[1][2] The absence of a single GolS gene is often compensated for by the activity of other isoforms, resulting in no discernible phenotype under normal conditions.[1] Phenotypes for gols mutants are often only revealed under specific abiotic stress conditions, such as drought, heat, or cold stress.[1][2][3]
Q2: My gols mutant doesn't show the expected decrease in this compound or raffinose family oligosaccharides (RFOs). What could be the reason?
A2: Several factors could contribute to this:
-
Gene Redundancy: As mentioned above, other GolS genes may be compensating for the loss of the targeted gene.[1][2] Creating double or triple mutants may be necessary to see a significant reduction in this compound and RFO levels.[4]
-
"Knockdown" vs. "Knockout": The T-DNA insertion may not have resulted in a complete loss-of-function ("knockout"). If the insertion is in an intron or the promoter region, it might only reduce the gene's expression ("knockdown"), allowing for some residual protein function.[5] It is crucial to confirm the absence of the transcript using RT-PCR or qRT-PCR.
-
Stress-Specific Induction: Many GolS genes are induced under specific stress conditions.[2][3][6] If your analysis is performed on unstressed plants, you may not detect a significant difference in this compound levels compared to the wild type.
Q3: I'm having trouble genotyping my T-DNA insertion lines. The PCR results are ambiguous. What can I do?
A3: Ambiguous genotyping results are a common issue. Here are some troubleshooting steps:
-
Primer Design: Ensure your primers are specific to your gene of interest and the T-DNA insertion. Use a combination of two gene-specific primers (GSPs) that flank the insertion site and one T-DNA left border primer.[7]
-
PCR Conditions: Optimize your PCR conditions, particularly the annealing temperature and extension time. The large size of the T-DNA insertion often prevents amplification of the wild-type allele in homozygous mutants, so a lack of a wild-type band is an indicator of homozygosity.[7][8]
-
DNA Quality: Poor DNA quality can inhibit PCR. Ensure you are using a reliable DNA extraction protocol.[9]
-
Complex Insertions: T-DNA can insert in multiple tandem copies or cause genomic rearrangements, which can complicate PCR analysis.[10][11] Consider performing Southern blotting to confirm the number of T-DNA insertions.
Q4: Can a T-DNA insertion in a GolS gene affect other metabolic pathways?
A4: Yes. This compound synthase is a key enzyme in the biosynthesis of RFOs, which are involved in various physiological processes, including stress tolerance and seed longevity.[12] Disrupting GolS function can alter the levels of not only this compound and RFOs but also other soluble sugars like sucrose.[13] In some cases, changes in protein and fat content have also been observed in gols mutants.[13]
Troubleshooting Guides
Problem 1: No Stress-Tolerant Phenotype Observed
Your homozygous gols mutant does not exhibit the expected sensitivity to abiotic stress (e.g., drought, salinity, heat).
| Possible Cause | Suggested Solution |
| Functional Redundancy | Other GolS isoforms are compensating for the loss of the mutated gene.[1][2] |
| Action: Identify other GolS genes that are co-expressed under the tested stress condition (using expression databases). Create double or triple mutants by crossing single T-DNA lines. | |
| Inappropriate Stress Conditions | The applied stress may not be severe or long enough to reveal a phenotype. |
| Action: Review literature for established stress protocols for your plant species.[1] Increase the intensity or duration of the stress treatment. | |
| Developmental Stage | The function of the specific GolS gene may be critical only at a particular developmental stage (e.g., seed development).[14] |
| Action: Perform stress assays at different developmental stages (seedling, vegetative, reproductive). |
Problem 2: Inconsistent Quantitative Metabolite Data
You are observing high variability in this compound and RFO levels between individual mutant plants.
| Possible Cause | Suggested Solution |
| Segregating Population | You may be unknowingly analyzing a mix of homozygous, heterozygous, and wild-type plants. |
| Action: Thoroughly genotype all individual plants used for metabolite analysis to ensure they are homozygous for the T-DNA insertion.[7][8] | |
| Environmental Fluctuations | Minor differences in growth conditions (light, temperature, water) can significantly impact sugar metabolism. |
| Action: Grow all plants (wild-type and mutants) in a highly controlled environment. Harvest all samples at the same time of day. | |
| Extraction/Measurement Error | Inconsistencies in the metabolite extraction or analytical procedure (e.g., HPLC). |
| Action: Standardize your extraction protocol. Use internal standards for quantification. Run technical replicates for each biological sample. |
Quantitative Data Summary
The following tables summarize the effects of GolS mutations on sugar content from published studies.
Table 1: Raffinose Family Oligosaccharide (RFO) and Sucrose Content in Soybean Seeds with CRISPR/Cas9-mediated GolS mutations. [13]
| Genotype | Stachyose (mg/g DW) | Raffinose (mg/g DW) | Verbascose (mg/g DW) | Total RFOs (mg/g DW) | Sucrose (mg/g DW) |
| Wild-Type | 59.5 | - | - | 64.7 | - |
| gmgols1A (single mutant) | 34.86 (↓ 41.4%) | Increased | Decreased | 45.13 (↓ 30.2%) | Reduced |
| gmgols1A gmgols1B (double mutant) | 38.46 (↓ 35.4%) | Increased by 41.7% | Decreased by 42.1% | 41.95 (↓ 34.1%) | Similar to Wild-Type |
DW = Dry Weight. Data adapted from a study on soybean seeds where specific values for raffinose and verbascose in wild-type were not provided in the snippet, but changes in mutants were described.
Table 2: Heat-Induced this compound and Raffinose Accumulation in Arabidopsis Wild-Type and gols1 Mutants. [1]
| Genotype | Treatment | This compound Levels | Raffinose Levels |
| Wild-Type | Control | Low | Low |
| Wild-Type | Heat Shock (HS) | Increased | Increased |
| gols1-1 & gols1-2 | Control | Low | Low |
| gols1-1 & gols1-2 | Heat Shock (HS) | No induction | No induction |
Experimental Protocols
Protocol 1: PCR-Based Genotyping of T-DNA Insertion Mutants
This protocol is used to identify homozygous, heterozygous, and wild-type plants from a segregating population.
1. Primer Design:
-
Design two gene-specific primers (GSPs), a Left Primer (LP) and a Right Primer (RP), that flank the predicted T-DNA insertion site. The expected product size should be between 800-1200 bp.
-
Use a standard T-DNA Left Border (LB) primer. Many insertion mutant stock centers provide the sequence for this primer.
2. PCR Reactions:
-
Set up a three-primer PCR reaction for each DNA sample: LP + RP + LB primer.
-
Reaction Mix:
-
Genomic DNA: ~50 ng
-
LP Primer (10 µM): 0.5 µL
-
RP Primer (10 µM): 0.5 µL
-
LB Primer (10 µM): 0.5 µL
-
2x PCR Master Mix: 10 µL
-
Nuclease-free water: to 20 µL
-
-
PCR Program:
-
Initial Denaturation: 95°C for 3 min
-
35 Cycles:
-
Denaturation: 95°C for 30 sec
-
Annealing: 55-60°C for 30 sec
-
Extension: 72°C for 1 min 30 sec
-
-
Final Extension: 72°C for 5 min
-
3. Gel Electrophoresis and Interpretation:
-
Run the PCR products on a 1.0% agarose gel.
-
Wild-Type (WT): One band corresponding to the LP+RP product size.
-
Homozygous Mutant (ho): One band corresponding to the RP+LB product size. The LP+RP product will be absent because the large T-DNA insert prevents amplification.[7]
-
Heterozygous Mutant (he): Two bands, one for the WT allele (LP+RP) and one for the T-DNA allele (RP+LB).[7]
Protocol 2: Analysis of Soluble Sugars by HPLC
This protocol outlines the extraction and analysis of this compound and RFOs.
1. Sample Preparation:
-
Freeze-dry plant tissue (e.g., leaves, seeds) and grind to a fine powder.
-
Weigh approximately 100 mg of powdered tissue.
2. Extraction:
-
Add 1 mL of 80% ethanol to the tissue sample.
-
Incubate at 80°C for 1 hour, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 80% ethanol.
-
Pool the supernatants and evaporate to dryness in a vacuum concentrator.
3. Analysis:
-
Resuspend the dried extract in a known volume of ultrapure water (e.g., 200 µL).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a carbohydrate analysis column and a refractive index detector.
-
Quantify the sugars by comparing peak areas to those of known standards (e.g., this compound, raffinose, stachyose, sucrose).
Visualizations
Caption: Raffinose Family Oligosaccharide (RFO) biosynthesis pathway.
Caption: Workflow for genotyping T-DNA insertion mutants.
References
- 1. This compound synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 3. Important roles of drought- and cold-inducible genes for this compound synthase in stress tolerance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. jbiochemtech.com [jbiochemtech.com]
- 6. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. A User’s Guide to the Arabidopsis T-DNA Insertional Mutant Collections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for screening and expression studies of T-DNA and tagging-based insertional knox mutants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mpipz.mpg.de [mpipz.mpg.de]
- 11. T-DNA-Associated Duplication/Translocations in Arabidopsis. Implications for Mutant Analysis and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as marker for seed longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | CRISPR/Cas9-Mediated Knockout of this compound Synthase-Encoding Genes Reduces Raffinose Family Oligosaccharide Levels in Soybean Seeds [frontiersin.org]
- 14. Functional characterization of this compound synthase and raffinose synthase in desiccation tolerance acquisition in developing Arabidopsis seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Galactinol Analysis by HPLC
Welcome to the technical support center for the chromatographic analysis of galactinol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) of this compound.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter while analyzing this compound using HPLC.
Issue 1: Poor Resolution or Co-elution of this compound Peak with Other Sugars
Q: My this compound peak is not well-separated from other sugars like sucrose or raffinose. How can I improve the resolution?
A: Poor resolution is a common issue in the analysis of structurally similar oligosaccharides.[1] Here are several strategies to enhance the separation of your this compound peak:
1. Optimize the Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile) to the aqueous phase is critical for the separation of polar compounds like sugars.[2][3]
-
Increase Acetonitrile Concentration: For Hydrophilic Interaction Liquid Chromatography (HILIC), which is a common mode for sugar analysis, increasing the acetonitrile concentration in the mobile phase generally increases retention time and can improve the resolution between sugar peaks.[3] You can try increasing the initial percentage of acetonitrile in your gradient or switching to a shallower gradient.[4][5]
-
Adjust pH and Use Buffers: The pH of the mobile phase can influence the ionization state of analytes and the column's stationary phase, affecting retention and selectivity.[6][7] While sugars are generally neutral, adjusting the pH can sometimes improve peak shape and resolution.[8] Using a buffer, such as ammonium formate or acetate, can help maintain a stable pH and improve reproducibility.
2. Modify the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[9]
-
Increase Column Temperature: Higher temperatures can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution.[10][11] It can also alter the selectivity of the separation. It is advisable to experiment with temperatures in the range of 30-60°C.
3. Adjust the Flow Rate: The flow rate of the mobile phase influences the time analytes spend interacting with the stationary phase.[10][11]
-
Decrease Flow Rate: A lower flow rate increases the residence time of analytes in the column, which can lead to better separation of closely eluting peaks.[10][11][12] However, be mindful that this will also increase the total run time.
4. Select an Appropriate HPLC Column: The choice of stationary phase is fundamental to achieving good separation.[2][13]
-
HILIC Columns: HILIC columns are well-suited for the separation of polar compounds like this compound.[8] Amide- or diol-based HILIC columns are common choices.
-
Amino Columns: Polymer-based amino columns, such as the Shodex HILICpak VG-50 series, are effective for separating various saccharides and can be used under alkaline conditions, which can be advantageous for LC-MS applications.[14]
-
Porous Graphitized Carbon (PGC) Columns: PGC columns offer a different selectivity based on the three-dimensional structure of the analytes and can be very effective at separating isomers.[1]
Issue 2: Peak Tailing or Asymmetry of the this compound Peak
Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing can be caused by a variety of factors, from chemical interactions within the column to issues with the HPLC system itself.[15][16]
1. Check for Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with polar analytes, causing peak tailing.[16]
-
Use a Well-Endcapped Column: Modern, high-purity silica columns with advanced endcapping are designed to minimize these interactions.[17]
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA is not suitable for LC-MS applications.
-
Adjust Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups.[7][16]
2. Optimize the Sample Solvent: The solvent in which your sample is dissolved can significantly impact peak shape.
-
Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[18][19] Injecting a sample in a much stronger solvent can lead to peak distortion.[20]
3. Prevent Column Overload: Injecting too much sample onto the column can lead to peak broadening and tailing.[16][21]
-
Reduce Injection Volume or Sample Concentration: Try injecting a smaller volume or diluting your sample to see if the peak shape improves.[12][21]
4. Rule Out System Issues: Extra-column volume and blockages can contribute to peak tailing.
-
Minimize Tubing Length: Use short, narrow-bore tubing between the injector, column, and detector to minimize dead volume.[22]
-
Check for Blockages: A partially blocked frit or column inlet can cause peak distortion. Consider back-flushing the column according to the manufacturer's instructions.
Issue 3: Broad or Widening this compound Peaks
Q: My this compound peaks are very broad, leading to poor sensitivity and resolution. What are the likely causes?
A: Broad peaks can result from several factors related to the column, mobile phase, or system setup.[11]
1. Column Degradation: Over time, HPLC columns can lose their efficiency, leading to broader peaks.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample, extending its lifetime.[10]
-
Replace the Column: If the column has been used extensively or subjected to harsh conditions, it may need to be replaced.[23]
2. Inappropriate Mobile Phase Flow Rate: The flow rate should be optimized for the specific column dimensions and particle size.
-
Optimize Flow Rate: While a lower flow rate can improve resolution, an excessively low flow rate can lead to band broadening due to diffusion.[10][11] Conversely, a flow rate that is too high may not allow for proper mass transfer, also causing peak broadening.[11]
3. Suboptimal Temperature Control: Inconsistent or inappropriate column temperature can affect peak width.
-
Use a Column Oven: A column oven provides a stable temperature environment, leading to more reproducible retention times and peak shapes.[22]
4. Extra-Column Volume: Excessive volume in the flow path outside of the column can contribute significantly to peak broadening.
-
Minimize System Volume: As mentioned for peak tailing, ensure that all tubing and connections are optimized for low volume.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for this compound analysis?
A1: For the analysis of a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique.[8] Recommended column types include:
-
Amide-bonded silica columns: These are a popular choice for carbohydrate analysis, offering good selectivity.
-
Diol-bonded silica columns: These provide an alternative selectivity to amide phases.
-
Polymer-based amino columns: These are robust and can be used over a wider pH range compared to silica-based columns.[14]
Q2: What is a typical mobile phase for this compound separation?
A2: A common mobile phase for HILIC separation of sugars is a gradient of acetonitrile and water.[2][3] Often, a buffer such as ammonium formate or ammonium acetate is added at a low concentration (e.g., 10-20 mM) to control pH and improve peak shape. A typical starting gradient might be 85-90% acetonitrile, decreasing to 60-70% over the course of the run.
Q3: What detection method is suitable for this compound?
A3: Since this compound lacks a strong chromophore for UV detection, alternative detection methods are necessary.[1] Common choices include:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector for non-volatile analytes and is well-suited for sugar analysis.[24]
-
Charged Aerosol Detector (CAD): CAD is another universal detector that provides a near-uniform response for non-volatile analytes.
-
Refractive Index (RI) Detector: RI detection is also common for sugars, but it is not compatible with gradient elution.[8]
-
Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and specificity and can confirm the identity of the peak.[25]
Q4: How can I improve the sensitivity of my this compound analysis?
A4: To improve sensitivity, consider the following:
-
Optimize Detector Settings: Ensure your ELSD, CAD, or MS parameters are optimized for your specific mobile phase and flow rate.
-
Reduce Baseline Noise: A noisy baseline can obscure small peaks.[23] Ensure your mobile phase is properly degassed and of high purity.
-
Increase Injection Volume/Concentration: If you are not limited by column overload, increasing the amount of sample injected will increase the peak response.[21]
-
Use a Smaller Particle Size Column: Columns with smaller particles (e.g., sub-2 µm) can produce sharper, taller peaks, leading to better sensitivity.[8]
Quantitative Data Summary
The following tables summarize key parameters that can be adjusted to improve this compound peak resolution.
Table 1: Effect of Mobile Phase Composition on Resolution
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Resolution |
| Acetonitrile % (Initial) | 80% | 90% | Increasing acetonitrile generally improves resolution for HILIC.[3] |
| Gradient Slope | Steep (e.g., 2%/min) | Shallow (e.g., 0.5%/min) | A shallower gradient provides more time for separation, improving resolution.[4][5] |
| Buffer Concentration | None | 10 mM Ammonium Formate | Addition of a buffer can improve peak shape and reproducibility. |
Table 2: Influence of Instrumental Parameters on Peak Resolution
| Parameter | Setting 1 | Setting 2 | Expected Outcome on Resolution |
| Column Temperature | 30°C | 50°C | Higher temperature can decrease viscosity and improve efficiency.[10][11] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | A lower flow rate can increase separation efficiency.[10][11][12] |
| Column Length | 150 mm | 250 mm | A longer column provides more theoretical plates, leading to better resolution.[10] |
Experimental Protocols
Protocol 1: Generic HPLC Method for this compound Analysis
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and an ELSD or CAD detector.
-
Column: HILIC Amide Column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate.
-
Gradient Program:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 50% B
-
25-30 min: Hold at 50% B
-
30.1-40 min: Return to 100% A and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow: 1.5 SLM
-
Visual Troubleshooting Guides
Below are diagrams to help visualize troubleshooting workflows.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Logical steps to troubleshoot peak tailing.
References
- 1. HPLC and HPAEC of Oligosaccharides and Glycopeptides | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mastelf.com [mastelf.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. lcms.cz [lcms.cz]
- 9. pharmaguru.co [pharmaguru.co]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. shodex.com [shodex.com]
- 15. waters.com [waters.com]
- 16. silicycle.com [silicycle.com]
- 17. agilent.com [agilent.com]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. LC Technical Tip: LC System Optimization | Phenomenex [phenomenex.com]
- 20. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 21. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
- 23. youtube.com [youtube.com]
- 24. HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements | MDPI [mdpi.com]
- 25. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Functional Analysis of Galactinol Synthase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different galactinol synthase (GolS) isoforms, key enzymes in the biosynthesis of raffinose family oligosaccharides (RFOs). Understanding the functional distinctions between these isoforms is crucial for research in plant stress physiology and for the development of crops with enhanced resilience to environmental challenges. RFOs play a significant role in protecting plants from damage caused by abiotic stresses such as drought, salinity, and cold.[1][2][3] This document summarizes key performance data, details experimental protocols for functional analysis, and visualizes the relevant biological pathways.
Performance Comparison of this compound Synthase Isoforms
The functional diversity of GolS isoforms is evident in their kinetic properties, substrate specificity, and optimal reaction conditions. These differences often correlate with their specific physiological roles within the plant, such as responses to environmental stress or involvement in primary metabolism.[4]
Kinetic Parameters
The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), provide insights into the enzymatic efficiency and substrate affinity of different GolS isoforms. A lower Km value generally indicates a higher affinity of the enzyme for its substrate.
| Isoform | Source Organism | Substrate | Km (mM) | Vmax (nmol min-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| Pa×gGolSI | Hybrid Poplar (Populus alba × grandidentata) | UDP-galactose | 0.80 | 657.5 | 7.0 | 45 | [4] |
| Pa×gGolSII | Hybrid Poplar (Populus alba × grandidentata) | UDP-galactose | 0.65 | 1245 | 7.5 | 37 | [4] |
| - | Zucchini (Cucurbita pepo) | UDP-galactose | 1.8 | - | 7.5 | - | [5] |
| - | Kidney Bean (Phaseolus vulgaris) | UDP-galactose | 0.4 | - | 7.0 | - | [5] |
| - | Soybean (Glycine max) | UDP-galactose | 5.2 | 195 | 7.0 | 50 | [6] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Reproducible and rigorous experimental design is fundamental to the functional analysis of GolS isoforms. Below are detailed protocols for key experiments.
Heterologous Expression and Purification of GolS Isoforms
To study the enzymatic properties of a specific GolS isoform, it is often necessary to produce a pure, recombinant protein. This is typically achieved through heterologous expression in a host organism like Escherichia coli or Pichia pastoris.[5][7][8][9][10]
a. Cloning of GolS cDNA into an Expression Vector:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the plant tissue of interest and synthesize first-strand cDNA using a reverse transcriptase.[6]
-
PCR Amplification: Amplify the full-length coding sequence of the desired GolS isoform using gene-specific primers. The primers should incorporate restriction sites compatible with the chosen expression vector.
-
Vector Ligation: Digest both the PCR product and the expression vector (e.g., pET-28a for E. coli or pPICZα A for P. pastoris) with the corresponding restriction enzymes. Ligate the digested GolS insert into the linearized vector.
-
Transformation: Transform the ligation product into competent E. coli cells for plasmid propagation and verification.
b. Protein Expression in E. coli:
-
Transformation: Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Inoculate a starter culture of the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: The following day, inoculate a larger volume of LB medium with the overnight culture and grow to an optical density at 600 nm (OD600) of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Incubation: Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the solubility of the recombinant protein.
-
Cell Harvesting: Harvest the cells by centrifugation.
c. Protein Purification:
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: If the protein was expressed with an affinity tag (e.g., His-tag), load the clarified supernatant onto an appropriate affinity chromatography column (e.g., Ni-NTA resin).
-
Washing and Elution: Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the target protein with an elution buffer containing a high concentration of imidazole.
-
Dialysis/Desalting: Remove the imidazole and exchange the buffer by dialysis or using a desalting column.
This compound Synthase Activity Assay
The enzymatic activity of GolS can be determined using various methods, including colorimetric and radioisotopic assays.[11][12]
a. Colorimetric Assay:
This assay indirectly measures GolS activity by quantifying the amount of UDP produced, which is then hydrolyzed to UMP and inorganic phosphate (Pi) by apyrase. The released Pi is then measured colorimetrically.[11][12]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM HEPES buffer (pH 7.0)
-
10 mM myo-inositol
-
5 mM UDP-galactose
-
10 mM MnCl2
-
Purified GolS enzyme
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific GolS isoform (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by boiling for 3 minutes.
-
Apyrase Treatment: Add apyrase to the reaction mixture to hydrolyze the UDP produced.
-
Phosphate Quantification: Add a solution of ammonium molybdate and Fiske & SubbaRow reducer. After a short incubation, add sodium citrate to stabilize the color and measure the absorbance at 660 nm.
-
Standard Curve: Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in the enzymatic reaction.
b. Quantification of Raffinose Family Oligosaccharides (RFOs) by HPLC:
To assess the in vivo consequences of GolS activity, the accumulation of this compound and other RFOs in plant tissues can be measured.[13]
-
Extraction: Homogenize plant tissue in 80% ethanol and incubate at 80°C for 1 hour.
-
Clarification: Centrifuge the extract and collect the supernatant.
-
Purification: Pass the supernatant through a C18 Sep-Pak cartridge to remove hydrophobic compounds.
-
HPLC Analysis: Analyze the purified extract using a high-performance liquid chromatography (HPLC) system equipped with a carbohydrate analysis column and a refractive index detector.
-
Quantification: Quantify the amounts of this compound, raffinose, and stachyose by comparing the peak areas to those of known standards.
Signaling Pathways and Regulatory Mechanisms
The expression of different GolS isoforms is often tightly regulated in response to various developmental and environmental cues. Abiotic stresses, in particular, are potent inducers of specific GolS genes, leading to the accumulation of RFOs which act as osmoprotectants and antioxidants.[1][2]
Caption: Abiotic stress signaling pathway leading to RFO accumulation via GolS induction.
This guide provides a foundational understanding of the comparative functional analysis of this compound synthase isoforms. The presented data and protocols offer a starting point for researchers to further investigate the specific roles of these important enzymes in plant biology and to explore their potential for enhancing crop resilience.
References
- 1. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Isolation and characterization of this compound synthases from hybrid poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Heterologous protein expression in E. coli [protocols.io]
- 8. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]
- 9. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Antioxidant Properties of Galactinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactinol, a key intermediate in the biosynthesis of raffinose family oligosaccharides (RFOs), has demonstrated significant antioxidant properties in plant-based studies, protecting cells from oxidative damage induced by various stressors.[1] In vitro evidence has shown its capacity to scavenge hydroxyl radicals effectively.[1] However, to date, the in vivo antioxidant efficacy of this compound in animal models remains unexplored. This guide provides a framework for validating the potential in vivo antioxidant properties of this compound. It outlines standard experimental protocols, presents comparative data from well-established natural antioxidants, and offers the necessary visualizations to guide future research in this promising area.
Comparative Antioxidants: A Benchmark for In Vivo Studies
While direct in vivo comparative data for this compound is not yet available, numerous studies have validated the antioxidant effects of other natural compounds, such as flavonoids, in animal models of oxidative stress. These compounds serve as a benchmark for evaluating the potential of novel antioxidant candidates like this compound. The following table summarizes representative data from in vivo studies on established antioxidants.
Table 1: In Vivo Antioxidant Effects of Selected Natural Compounds in a D-Galactose-Induced Oxidative Stress Model in Mice
| Compound | Dosage | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GSH-Px) Activity | Malondialdehyde (MDA) Levels | Reference |
| Control | Vehicle | Baseline | Baseline | Baseline | Baseline | General finding |
| D-Galactose | Varies (e.g., 100-500 mg/kg/day) | ↓ | ↓ | ↓ | ↑ | [2][3][4] |
| Quercetin | Varies | ↑ vs. D-galactose group | ↑ vs. D-galactose group | ↑ vs. D-galactose group | ↓ vs. D-galactose group | [5][6][7] |
| Epigallocatechin | Varies | ↑ vs. D-galactose group | ↑ vs. D-galactose group | ↑ vs. D-galactose group | ↓ vs. D-galactose group | [5][6][7] |
| Luteolin | Varies | ↑ vs. D-galactose group | ↑ vs. D-galactose group | ↑ vs. D-galactose group | ↓ vs. D-galactose group | [5][6][7] |
Note: "↑" indicates an increase and "↓" indicates a decrease in the measured parameter compared to the specified group.
Experimental Protocols for In Vivo Antioxidant Validation
A standardized approach to validating the in vivo antioxidant properties of a novel compound like this compound is crucial for obtaining reproducible and comparable results. The D-galactose-induced aging model in rodents is a widely accepted method for inducing systemic oxidative stress.
D-Galactose-Induced Oxidative Stress Model in Mice
This model mimics natural aging by inducing oxidative stress.[2][3][4][8][9]
-
Animals: Male or female mice (e.g., C57BL/6J or Kunming) are commonly used.[2][4]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to standard chow and water.[10]
-
Model Induction: D-galactose is administered daily via subcutaneous or intraperitoneal injection at a dose ranging from 100 to 500 mg/kg of body weight for a period of 6 to 8 weeks.[2][4] A control group receives saline injections.
-
Treatment Groups:
-
Control Group: Receives vehicle only.
-
Model Group: Receives D-galactose.
-
This compound Treatment Groups: Receive D-galactose and varying doses of this compound.
-
Positive Control Group: Receives D-galactose and a known antioxidant (e.g., Vitamin C or Quercetin).
-
-
Sample Collection: At the end of the experimental period, animals are euthanized, and blood serum and tissues (e.g., liver, brain, kidney) are collected for biochemical analysis.[2][3]
Measurement of Antioxidant Biomarkers
The following assays are standard for quantifying the effects of an antioxidant compound on key oxidative stress markers.[11][12][13][14]
-
Superoxide Dismutase (SOD) Activity: SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical. Its activity can be measured using commercial kits, often based on the WST-1 method, which involves the inhibition of the reduction of a tetrazolium salt by superoxide anions.[12][15]
-
Catalase (CAT) Activity: CAT catalyzes the decomposition of hydrogen peroxide to water and oxygen. Its activity is typically determined by measuring the rate of H₂O₂ decomposition spectrophotometrically.[12][15][16]
-
Glutathione Peroxidase (GSH-Px) Activity: GSH-Px is another vital antioxidant enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. Its activity is often measured indirectly by a coupled reaction in which glutathione reductase and NADPH are used, and the rate of NADPH oxidation is monitored.[13][15][16]
-
Malondialdehyde (MDA) Content: MDA is a product of lipid peroxidation and a widely used marker of oxidative damage. The thiobarbituric acid reactive substances (TBARS) assay is the most common method for measuring MDA, where MDA reacts with thiobarbituric acid to produce a colored product that can be measured spectrophotometrically.[13][15][17]
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for in vivo antioxidant validation.
Caption: Key pathways in oxidative stress and antioxidant defense.
Conclusion
While direct in vivo evidence for the antioxidant properties of this compound in animal models is currently lacking, its established role in mitigating oxidative stress in plants presents a strong rationale for further investigation. By employing standardized models of oxidative stress, such as the D-galactose-induced aging model, and measuring key antioxidant biomarkers (SOD, CAT, GSH-Px) and damage markers (MDA), researchers can effectively evaluate the potential of this compound as a novel antioxidant. The comparative data from established natural antioxidants provided in this guide serves as a valuable benchmark for these future studies. The systematic validation of this compound's in vivo efficacy could pave the way for its development as a therapeutic agent for conditions associated with oxidative stress.
References
- 1. This compound and Raffinose Constitute a Novel Function to Protect Plants from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-galactose-induced aging mouse: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. D-Galactose Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant Activity In Vivo Evaluation - Creative Bioarray [cellstress-tech.com]
- 12. Determination of oxidative stress level and some antioxidant activities in refractory epilepsy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Antioxidant Properties of Taraxacum officinale in Nω-Nitro-l-Arginine Methyl Ester (L-NAME)-Induced Hypertensive Rats [mdpi.com]
Galactinol vs. Myo-inositol in Programmed Cell Death Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Programmed cell death (PCD) is a fundamental process crucial for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Myo-inositol, a carbocyclic sugar, has been extensively studied for its role in modulating PCD pathways, particularly apoptosis and autophagy, in mammalian cells. In stark contrast, the role of galactinol, a galactoside of myo-inositol, in animal cell PCD is largely unexplored, with current research predominantly focused on its function in plant stress response. This guide provides a comprehensive comparison of this compound and myo-inositol in the context of PCD, highlighting the wealth of data for myo-inositol and the significant knowledge gap concerning this compound in mammalian systems.
Overview of Programmed Cell Death Involvement
Myo-inositol: A Multifaceted Regulator of Cell Fate
Myo-inositol and its phosphorylated derivatives are integral components of signaling pathways that govern cell survival and death. It can influence apoptosis through modulation of key signaling cascades such as the PI3K/Akt pathway.[1] Studies have demonstrated that myo-inositol can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2] Furthermore, depletion of intracellular myo-inositol has been shown to be a potent inducer of autophagy, a cellular process of self-digestion that can either promote survival or lead to cell death.
This compound: An Enigma in Animal Cell Death
Currently, there is a notable absence of scientific literature detailing a direct role for this compound in programmed cell death pathways in animal cells. The existing body of research on this compound is overwhelmingly concentrated on its function in plant biology. In plants, this compound serves as a precursor for the synthesis of raffinose family oligosaccharides (RFOs) and is involved in mitigating oxidative stress, which can indirectly influence cell survival.[3] However, a direct comparison of its effects on apoptosis or autophagy in mammalian cells versus myo-inositol is not possible based on the current scientific evidence.
Quantitative Comparison of Efficacy in Apoptosis
Due to the lack of data on this compound's direct involvement in animal cell apoptosis, this section focuses exclusively on the quantitative effects of myo-inositol.
A study on the human prostate cancer cell line DU-145 demonstrated the dose-dependent pro-apoptotic effects of myo-inositol.[2]
| Parameter | Myo-inositol Treatment | Untreated Control | Reference |
| IC50 Value | 0.06 mg/ml | N/A | [2] |
| Early Apoptotic Cells | 17.83% | 8.60% | [2] |
| Late Apoptotic Cells | 30.06% | 6.06% | [2] |
Impact on Cell Cycle Progression
Myo-inositol has been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation and a common precursor to apoptosis.
| Cell Cycle Phase | Myo-inositol Treatment (%) | Untreated Control (%) | Reference |
| G0/G1 Phase | Statistically significant increase | - | [2] |
| S Phase | Statistically significant decrease | - | [2] |
| G2/M Phase | No significant change | - | [2] |
Note: Specific percentage changes for each phase were noted as statistically significant in the source but exact mean values for the control group were not provided in the abstract.
Signaling Pathways in Programmed Cell Death
Myo-inositol Signaling in Apoptosis
Myo-inositol and its phosphorylated derivatives, such as inositol phosphates (IPs), are key players in intracellular signaling. The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, and myo-inositol has been shown to negatively regulate this pathway, thereby promoting apoptosis.[4]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. Crosstalks between Myo-Inositol Metabolism, Programmed Cell Death and Basal Immunity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Metabolic Cascade: A Comparative Guide to Wild-Type vs. GolS Knockout Mutants
For researchers, scientists, and drug development professionals, understanding the intricate metabolic networks within organisms is paramount. This guide provides an objective comparison of the metabolome of wild-type organisms versus those with a knockout of the Galactinol synthase (GolS) gene, supported by experimental data and detailed protocols.
The functional knockout of the GolS gene, a pivotal enzyme in the raffinose family oligosaccharide (RFO) biosynthetic pathway, instigates a significant reprogramming of the plant metabolome. This guide synthesizes findings from comparative metabolomic studies to illuminate the direct and indirect consequences of this genetic modification.
Quantitative Metabolite Analysis: A Comparative Snapshot
The primary and most consistently observed metabolic alteration in GolS knockout mutants is the disruption of the Raffinose Family Oligosaccharide (RFO) biosynthetic pathway. GolS catalyzes the first committed step in this pathway, the synthesis of this compound from UDP-galactose and myo-inositol. Consequently, the absence of a functional GolS enzyme leads to a significant reduction or complete absence of this compound and downstream RFOs, such as raffinose and stachyose, particularly under stress conditions that normally induce their accumulation.
| Metabolite Class | Metabolite | Wild-Type | GolS Knockout Mutant | Fold Change/Comment | Plant Species |
| Raffinose Family Oligosaccharides | This compound | Basal/Induced | Not Detected/Severely Reduced | Significant decrease; loss of stress-inducible accumulation.[1] | Arabidopsis thaliana |
| Raffinose | Basal/Induced | Severely Reduced | Significant decrease; loss of stress-inducible accumulation.[1] | Arabidopsis thaliana | |
| Stachyose | Present | Significantly Reduced | A notable decrease in mature seeds. | Glycine max (Soybean) | |
| Verbascose | Present | Significantly Reduced | A notable decrease in mature seeds. | Glycine max (Soybean) | |
| Raffinose Family Oligosaccharides | Raffinose | Present | Increased | An unexpected increase was observed in the double mutant seeds. | Glycine max (Soybean) |
Note: The quantitative data presented is a synthesis from multiple studies. Absolute concentrations can vary based on plant species, developmental stage, and environmental conditions.
Experimental Protocols: Methodologies for Metabolomic Analysis
The presented data is primarily generated using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics. Below are detailed protocols representative of the methodologies employed in these comparative studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Polar Metabolites
This protocol is suitable for the analysis of primary metabolites such as sugars, sugar alcohols, amino acids, and organic acids.
-
Sample Preparation and Extraction:
-
Flash-freeze approximately 100 mg of plant tissue (e.g., leaf, seed) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill.
-
Add 1.4 mL of 100% methanol and 60 µL of Ribitol (0.2 mg/mL in water) as an internal standard.
-
Vortex the mixture vigorously for 30 seconds and then incubate for 15 minutes at 70°C in a thermomixer.
-
Centrifuge at 11,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and add 750 µL of chloroform and 1.5 mL of deionized water.
-
Vortex for 15 seconds and centrifuge at 2,200 x g for 15 minutes to separate the polar (methanol/water) and non-polar (chloroform) phases.
-
Transfer 150 µL of the polar phase to a new tube and evaporate to dryness under vacuum.
-
-
Derivatization:
-
Add 40 µL of methoxyamine hydrochloride (20 mg/mL in pyridine) to the dried extract and incubate for 2 hours at 37°C.
-
Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate for 30 minutes at 37°C to silylate the metabolites.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS).
-
Use a temperature gradient program, for example, starting at 80°C, holding for 2 minutes, then ramping to 300°C at a rate of 15°C/minute, and holding for 5 minutes.
-
The mass spectrometer is typically operated in electron ionization (EI) mode with a scan range of m/z 50-600.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Secondary Metabolites
This protocol is suitable for the analysis of a broader range of semi-polar to non-polar secondary metabolites.
-
Sample Preparation and Extraction:
-
Grind approximately 100 mg of frozen plant tissue to a fine powder in liquid nitrogen.
-
Add 1 mL of 80% methanol (v/v in water) and vortex thoroughly.
-
Sonicate the mixture for 20 minutes in an ultrasonic bath.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis. For targeted analysis, a dilution with an appropriate solvent may be necessary.
-
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system, typically a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a reverse-phase column (e.g., C18) for separation.
-
The mobile phase often consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The mass spectrometer is operated in either positive or negative electrospray ionization (ESI) mode, depending on the target metabolites. Data is acquired in full scan mode, and fragmentation data (MS/MS) is collected for metabolite identification.
-
Visualizing the Impact: Pathways and Workflows
To better illustrate the metabolic consequences of a GolS knockout and the experimental approach to its study, the following diagrams are provided.
Caption: Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway.
Caption: A typical workflow for comparative metabolomics analysis.
References
A Cross-Species Comparative Guide to the Galactinol Synthase (GolS) Gene Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the galactinol synthase (GolS) gene family, crucial enzymes in the biosynthesis of raffinose family oligosaccharides (RFOs). RFOs play a significant role in plant development, stress tolerance, and as signaling molecules. Understanding the diversity and function of the GolS gene family across different plant species is vital for advancements in crop improvement and drug development.
Introduction to this compound Synthase
This compound synthase (GolS; EC 2.4.1.123) is a key enzyme that catalyzes the first committed step in the biosynthesis of RFOs.[1][2][3] It facilitates the transfer of a galactose moiety from UDP-galactose to myo-inositol, forming this compound.[3] This this compound then serves as a galactosyl donor for the synthesis of raffinose, stachyose, and other higher-order RFOs.[2] The accumulation of these oligosaccharides has been linked to enhanced tolerance to various abiotic stresses, including drought, high salinity, and cold.[4][5]
Comparative Analysis of GolS Gene Families Across Plant Species
The size of the GolS gene family varies considerably among different plant species, reflecting their evolutionary history and adaptation to diverse environmental conditions. This section provides a comparative summary of the GolS gene family in several well-studied plant species.
Data Presentation: GolS Gene Family Characteristics
The following table summarizes the number of GolS genes identified in various plant species, along with the range of their coding sequence (CDS) and protein lengths. This quantitative data allows for a direct comparison of the gene family size and the general structure of GolS proteins across the plant kingdom.
| Species | Common Name | Number of GolS Genes | CDS Length (bp) | Protein Length (amino acids) |
| Arabidopsis thaliana | Thale Cress | 7-10 | ~990 - 1035 | 335 - 344[5][6] |
| Oryza sativa | Rice | 2[7] | ~960 - 1050 | ~320 - 350 |
| Glycine max | Soybean | 6[8] | ~1017 | 339[8] |
| Solanum lycopersicum | Tomato | 6 | ~957 - 1044 | 318 - 347 |
| Zea mays | Maize | 3[4] | Not specified | Not specified |
| Citrus sinensis | Sweet Orange | 8[2][9] | ~612 - 1914 | 203 - 637[9] |
| Solanum tuberosum | Potato | 4[10] | Not specified | 322 - 348[10] |
| Brachypodium distachyon | Purple False Brome | 6 | Not specified | 318 - 347 |
| Brassica napus | Rapeseed | 20[1][4] | Not specified | Not specified |
| Nicotiana tabacum | Tobacco | 9[1][4] | Not specified | Not specified |
| Populus trichocarpa | Black Cottonwood | 9[9] | Not specified | Not specified |
| Musa acuminata | Banana | 4 | Not specified | Not specified |
Experimental Protocols
This section outlines detailed methodologies for the key experiments commonly used in the study of the GolS gene family.
Identification of GolS Gene Family Members
Objective: To identify all putative GolS genes within a given plant genome.
Methodology:
-
Database Search:
-
Obtain the proteome and genome sequence of the target species from a public database (e.g., Phytozome, NCBI, Ensembl Plants).
-
Perform a BLASTp search against the target species' proteome using known GolS protein sequences from closely related species (e.g., Arabidopsis thaliana) as queries. Set an E-value cutoff of 1e-10.
-
Perform a Hidden Markov Model (HMM) search using the Pfam domain for the glycosyltransferase family 8 (GT8, PF01501), to which GolS belongs. Use the HMMER software suite for this purpose.
-
-
Domain Verification:
-
Submit all candidate protein sequences to the Pfam and SMART databases to confirm the presence of the conserved GT8 domain.
-
Remove any sequences lacking this domain from the candidate list.
-
-
Physicochemical Property Analysis:
-
Use the ExPASy ProtParam tool to calculate the theoretical isoelectric point (pI), molecular weight (MW), and grand average of hydropathy (GRAVY) for each confirmed GolS protein.
-
Phylogenetic Analysis
Objective: To elucidate the evolutionary relationships of GolS genes within and between species.
Methodology:
-
Sequence Alignment:
-
Collect GolS protein sequences from the target species and other species of interest.
-
Perform a multiple sequence alignment using software such as ClustalW or MUSCLE with default parameters.
-
-
Phylogenetic Tree Construction:
-
Construct a phylogenetic tree from the aligned sequences using the Neighbor-Joining (NJ) or Maximum Likelihood (ML) method within a program like MEGA (Molecular Evolutionary Genetics Analysis).
-
For the NJ method, use the p-distance model with pairwise deletion of gaps.
-
For the ML method, determine the best-fit substitution model (e.g., JTT, WAG) using the model selection feature of the software.
-
Assess the statistical reliability of the tree topology by performing a bootstrap analysis with 1,000 replicates.
-
-
Tree Visualization:
-
Visualize and annotate the phylogenetic tree using a tool like FigTree or the built-in tree viewer in MEGA.
-
Gene Structure and Conserved Motif Analysis
Objective: To compare the exon-intron organization and conserved protein motifs of GolS genes.
Methodology:
-
Gene Structure Visualization:
-
Use the Gene Structure Display Server (GSDS) or a similar tool to visualize the exon-intron structure of each GolS gene. This requires the genomic and coding sequences for each gene.
-
-
Conserved Motif Identification:
-
Submit the full-length GolS protein sequences to the MEME (Multiple Em for Motif Elicitation) suite to identify conserved motifs.
-
Set the maximum number of motifs to be identified (e.g., 10-20) and keep other parameters at their default settings.
-
Analyze the distribution and arrangement of the identified motifs in each GolS protein.
-
Gene Expression Analysis (qRT-PCR)
Objective: To quantify the expression levels of GolS genes in different tissues or under various stress conditions.
Methodology:
-
Plant Material and Stress Treatment:
-
Grow plants under controlled conditions (e.g., specific light/dark cycle, temperature, and humidity).
-
For stress treatments, subject the plants to conditions such as drought (withholding water), high salinity (e.g., 200 mM NaCl), or cold (e.g., 4°C) for a specified duration. Collect tissue samples at different time points.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the collected tissue samples using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard protocol like the Trizol method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design gene-specific primers for each GolS gene using software like Primer3. Primers should typically be 18-24 nucleotides long with a GC content of 40-60%.
-
Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.
-
The reaction mixture typically contains cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
Use a suitable reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Calculate the relative gene expression levels using the 2-ΔΔCt method.
-
Visualizing Key Processes and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Workflow for GolS Gene Family Analysis
Caption: A flowchart illustrating the typical workflow for the identification and characterization of the this compound synthase (GolS) gene family in plants.
Role of GolS in Abiotic Stress Response
Caption: A signaling pathway diagram illustrating the role of this compound synthase (GolS) in the plant response to abiotic stress, leading to the accumulation of raffinose family oligosaccharides (RFOs) and enhanced stress tolerance.
Conclusion
The this compound synthase gene family exhibits significant diversity across the plant kingdom, both in terms of gene number and sequence characteristics. This diversity likely contributes to the varied abilities of different plant species to adapt to and tolerate environmental stresses. The methodologies and comparative data presented in this guide provide a valuable resource for researchers investigating the role of GolS genes in plant biology and for those seeking to leverage this knowledge for crop improvement and the development of novel therapeutic agents. Further research into the specific functions of individual GolS isoforms will continue to deepen our understanding of their importance in plant physiology and stress response.
References
- 1. uniprot.org [uniprot.org]
- 2. mdpi.com [mdpi.com]
- 3. Genome-Wide Identification, Evolutionary and Expression Analyses of the this compound SYNTHASE Gene Family in Rapeseed and Tobacco [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. Abiotic stress regulates expression of this compound synthase genes post-transcriptionally through intron retention in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Expression Analysis of the Genes Involved in the Raffinose Family Oligosaccharides Pathway of Phaseolus vulgaris and Glycine max - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of the this compound SYNTHASE (GolS) gene family in citrus and the function of CsGolS6 in stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Role of Galactinol in Cold Acclimation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability of plants to withstand freezing temperatures, a process known as cold acclimation, is a complex biological phenomenon critical for agricultural productivity and plant survival. Central to this process is the accumulation of compatible solutes, small molecules that protect cellular structures from damage. Among these, galactinol has emerged as a key player. This guide provides an objective comparison of this compound's role in cold acclimation with other notable osmoprotectants, supported by experimental data and detailed methodologies.
This compound's Performance in Cold Acclimation
This compound, a disaccharide synthesized from UDP-galactose and myo-inositol, serves as a precursor for the biosynthesis of Raffinose Family Oligosaccharides (RFOs) such as raffinose and stachyose.[1][2] Under cold stress, the expression of the key enzyme this compound Synthase (GolS) is significantly upregulated, leading to the accumulation of both this compound and RFOs.[2][3][4] These molecules are believed to confer cold tolerance through several mechanisms, including osmotic adjustment, stabilization of membranes and proteins, and scavenging of reactive oxygen species (ROS).
Comparative Analysis with Other Osmoprotectants
While this compound plays a crucial role, other molecules like proline and trehalose are also well-documented for their roles in cold stress tolerance.[5][6] The following tables present a comparative summary of the quantitative effects of these osmoprotectants on cold acclimation, based on available experimental data from studies on the model plant Arabidopsis thaliana.
It is important to note that the following data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Accumulation of Osmoprotectants in Arabidopsis thaliana under Cold Acclimation
| Osmoprotectant | Fold Increase under Cold Acclimation (4°C) | Reference |
| This compound | ~10-fold | [4] |
| Proline | ~15-fold | [3] |
| Trehalose | Not significantly accumulated endogenously in most plants under cold stress; exogenous application is studied. | [1] |
Table 2: Effect of Osmoprotectant Overproduction/Application on Freezing Tolerance in Arabidopsis thaliana
| Treatment | Parameter | Result | Reference |
| Overexpression of this compound Synthase (AtGolS2) | Electrolyte Leakage after Freezing (-6°C) | ~20% reduction in leakage compared to wild type | [7] |
| Proline Accumulation (cold-acclimated wild type) | LT50 (Temperature of 50% Electrolyte Leakage) | -8.5°C | [3] |
| Exogenous Application of Trehalose (50 mM) | Electrolyte Leakage after Freezing (-5°C) | ~30% reduction in leakage compared to control | [1] |
Signaling Pathways and Experimental Workflows
The induction of this compound synthesis during cold acclimation is a tightly regulated process involving a complex signaling cascade. The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.
This compound Biosynthesis and Upstream Signaling in Cold Acclimation
Caption: Cold stress signaling pathway leading to this compound synthesis.
Experimental Workflow for Assessing Cold Tolerance
Caption: Workflow for evaluating plant cold tolerance.
Experimental Protocols
Electrolyte Leakage Assay
This assay measures the extent of cell membrane damage caused by freezing stress by quantifying the leakage of electrolytes from the cells.[8]
Materials:
-
Leaf discs from control and cold-acclimated plants
-
Deionized water
-
Test tubes
-
Conductivity meter
-
Water bath with temperature control
-
Autoclave
Procedure:
-
Excise leaf discs of a uniform size from both control and cold-acclimated plants.
-
Rinse the leaf discs with deionized water to remove surface contaminants.
-
Place a set number of leaf discs into test tubes containing a known volume of deionized water.
-
Subject the test tubes to a controlled freezing ramp (e.g., decrease temperature by 2°C per hour) to the desired freezing temperatures.
-
After the freezing treatment, allow the samples to thaw slowly at 4°C.
-
Measure the initial electrical conductivity of the solution (C1).
-
Autoclave the samples to cause complete cell lysis and release all electrolytes.
-
After cooling to room temperature, measure the final electrical conductivity (C2).
-
Calculate the relative electrolyte leakage as (C1/C2) x 100%.
Chlorophyll Fluorescence Measurement
This non-invasive technique assesses the damage to the photosynthetic apparatus, specifically Photosystem II (PSII), caused by cold stress.[9]
Materials:
-
Control and cold-acclimated plants
-
Pulse-Amplitude-Modulated (PAM) fluorometer
Procedure:
-
Dark-adapt the leaves of control and cold-acclimated plants for at least 30 minutes.
-
Measure the minimal fluorescence (F₀) by applying a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).
-
The maximal quantum yield of PSII (Fᵥ/Fₘ) is calculated as (Fₘ - F₀) / Fₘ.
-
Subject the plants to freezing stress.
-
After thawing, repeat the chlorophyll fluorescence measurements.
-
A decrease in the Fᵥ/Fₘ ratio indicates damage to PSII.
Quantification of this compound, Proline, and Trehalose
The levels of these osmoprotectants can be quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12]
General Procedure:
-
Harvest and freeze plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract the metabolites using a suitable solvent (e.g., 80% ethanol).
-
Centrifuge the extract to remove debris.
-
The supernatant can be directly analyzed or further purified and derivatized depending on the analytical method.
-
Quantify the compounds by comparing the peak areas to those of known standards.
Conclusion
The accumulation of this compound is a critical component of the cold acclimation response in plants. While direct quantitative comparisons with other osmoprotectants like proline and trehalose are limited, the available evidence strongly supports this compound's significant role in conferring freezing tolerance. The overexpression of this compound Synthase consistently leads to enhanced cold resistance, highlighting its potential as a target for developing more cold-resilient crops. Further research focusing on direct comparative studies will provide a more definitive understanding of the relative contributions of these important molecules to plant cold hardiness.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Important roles of drought- and cold-inducible genes for this compound synthase in stress tolerance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Counting the cost of a cold-blooded life: Metabolomics of cold acclimation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. Overexpression of an Arabidopsis thaliana this compound synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorophyll fluorescence imaging accurately quantifies freezing damage and cold acclimation responses in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Differentiating the Functions of Galactinol and Sucrose in Phloem Loading: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of galactinol and sucrose in phloem loading, the process of transporting sugars from photosynthetic leaves to other parts of the plant. Understanding these distinct mechanisms is crucial for research in plant physiology, crop improvement, and the development of systemic herbicides and other agrochemicals.
Executive Summary
Phloem loading strategies are broadly categorized into two types: apoplastic and symplastic. Sucrose is the primary sugar transported in species utilizing apoplastic loading, which involves the active transport of sugars from the apoplast (cell wall space) into the phloem companion cells. In contrast, symplastic loading, observed in species that transport raffinose family oligosaccharides (RFOs), relies on the diffusion of sugars through plasmodesmata. In this latter mechanism, this compound serves as a key precursor for the synthesis of larger sugars like raffinose and stachyose within specialized companion cells called intermediary cells. This synthesis "traps" the sugars within the phloem, preventing their backflow and establishing a concentration gradient that drives transport.
Comparative Analysis of Sucrose and this compound/RFO-based Phloem Loading
| Feature | Sucrose (Apoplastic Loading) | This compound/Raffinose Family Oligosaccharides (Symplastic Loading) |
| Primary Transport Sugar | Sucrose | Raffinose, Stachyose, and other RFOs |
| Key Precursor Molecule | Not applicable; sucrose is directly loaded. | This compound (synthesized from myo-inositol and UDP-galactose) |
| Loading Mechanism | Active transport from the apoplast into companion cells via sucrose-H+ symporters.[1] | Diffusion of sucrose from mesophyll to intermediary cells, followed by synthesis of RFOs (polymer trapping).[2][3][4] |
| Cell Types Involved | Mesophyll cells, bundle sheath cells, companion cells. | Mesophyll cells, bundle sheath cells, intermediary cells (specialized companion cells).[2][5] |
| Plasmodesmatal Density | Generally lower between bundle sheath and companion cells.[5] | High density of plasmodesmata between bundle sheath and intermediary cells.[2][5] |
| Energy Requirement | Requires ATP to power proton pumps that create the H+ gradient for sucrose symporters.[6][7] | Requires energy for the synthesis of this compound and RFOs from sucrose.[8] |
Quantitative Data on Sugar Concentrations
The following table summarizes the concentrations of sucrose, raffinose, and stachyose in different cell types of Cucumis melo (melon), a species that utilizes symplastic phloem loading. The data highlights the steep concentration gradient of RFOs between the mesophyll and the sieve element-intermediary cell complexes (SE-ICCs), which is a key feature of the polymer trapping model.
| Sugar | Mesophyll Concentration (mM) | Sieve Element-Intermediary Cell Complex (SE-ICC) Concentration (mM) |
| Sucrose | ~10 | ~130 |
| Raffinose | 0.1 | 70 |
| Stachyose | 0.2 | 330 |
(Data sourced from Haritatos et al., 1996)[8]
Signaling Pathways and Experimental Workflows
Apoplastic Phloem Loading of Sucrose
This pathway involves the active transport of sucrose from the apoplast into the companion cell-sieve element complex.
Caption: Apoplastic phloem loading of sucrose.
Symplastic Phloem Loading and the Polymer Trap Model
This mechanism relies on the synthesis of RFOs in intermediary cells to "trap" sugars within the phloem.
Caption: Symplastic phloem loading via the polymer trap model.
Experimental Protocols
¹⁴CO₂ Labeling and Phloem Exudate Analysis
This method is used to trace the movement of newly synthesized sugars from the leaves into the phloem.
Protocol:
-
Plant Material: Grow plants under controlled environmental conditions. Select mature, healthy leaves for the experiment.
-
Labeling: Enclose the selected leaf in a transparent, airtight chamber. Inject ¹⁴CO₂ into the chamber and allow the leaf to photosynthesize for a specific duration (e.g., 30-60 minutes) under illumination.
-
Chase Period: Remove the ¹⁴CO₂ source and allow the plant to transport the ¹⁴C-labeled sugars for a defined chase period.
-
Phloem Exudate Collection: Excise the petiole of the labeled leaf and place the cut end into a solution of EDTA. The EDTA chelates calcium ions, which helps to prevent the sealing of the sieve plates and allows for the collection of phloem sap.
-
Analysis: Analyze the collected exudate using techniques such as liquid scintillation counting to quantify the total amount of ¹⁴C-labeled sugars. High-performance liquid chromatography (HPLC) can be used to separate and identify the specific labeled sugars (e.g., sucrose, raffinose, stachyose).
RNAi Suppression of this compound Synthase
This technique is used to investigate the specific role of this compound and RFOs in phloem loading by down-regulating the expression of the this compound synthase (GolS) gene.
Protocol:
-
Gene Identification and Cloning: Identify and clone the sequence of the this compound synthase gene from the plant species of interest.
-
RNAi Construct Design: Design an RNA interference (RNAi) construct containing an inverted repeat of a fragment of the GolS gene, separated by an intron. This construct, when transcribed, will produce a hairpin RNA (hpRNA).
-
Plant Transformation: Introduce the RNAi construct into the plant genome using a suitable transformation method, such as Agrobacterium tumefaciens-mediated transformation.
-
Selection and Regeneration: Select and regenerate transgenic plants that have successfully incorporated the RNAi construct.
-
Molecular Analysis: Confirm the presence of the transgene and analyze the expression level of the endogenous GolS gene in the transgenic plants using techniques like RT-qPCR to verify gene silencing.
-
Phenotypic and Metabolic Analysis: Analyze the phenotype of the transgenic plants, focusing on growth, carbohydrate accumulation in leaves, and the composition of sugars in the phloem sap. Compare these results with wild-type plants to determine the effect of reduced this compound and RFO synthesis on phloem loading and transport.
Conclusion
The differentiation between sucrose- and this compound-driven phloem loading mechanisms highlights the diverse strategies plants have evolved for carbon allocation. Apoplastic loading of sucrose offers a direct and efficient means of transport, while the symplastic polymer-trapping mechanism, initiated by the synthesis of this compound, allows for the establishment of a steep concentration gradient for sugar transport in certain species. A thorough understanding of these pathways, supported by robust experimental data, is essential for advancing our knowledge of plant physiology and for the development of innovative agricultural technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Noninvasive Determination of Phloem Transport Speed with Carbon-14 (14C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Collection and Analysis of Arabidopsis Phloem Exudates Using the EDTA-facilitated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Measuring Plasmodesmata Density on Cell Interfaces of Monocot Leaves Using 3D Immunolocalization and Scanning Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sucrose Metabolism and Transport in Grapevines, with Emphasis on Berries and Leaves, and Insights Gained from a Cross-Species Comparison [mdpi.com]
- 8. Raffinose oligosaccharide concentrations measured in individual cell and tissue types in Cucumis melo L. leaves: implications for phloem loading - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Plant Phenotypes Overexpressing Different GolS Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic outcomes in plants overexpressing various Galactinol Synthase (GolS) genes. The overexpression of GolS genes, key enzymes in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), has been shown to enhance tolerance to a variety of abiotic stresses and improve seed longevity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to aid in the selection and application of specific GolS genes for crop improvement and research.
Data Presentation: Phenotypic Comparison of GolS Overexpression
The following tables summarize the quantitative phenotypic data from studies on plants overexpressing different GolS genes. These studies highlight the functional diversification among GolS isoforms in providing tolerance to specific environmental challenges.
| Gene Overexpressed | Plant Species | Stress Type | Key Phenotypic Improvements | Quantitative Data Highlights |
| AtGolS1 | Arabidopsis thaliana | Drought, Salt, Oxidative | Increased survival rate, reduced water loss, enhanced ROS scavenging.[1][2][3] | - Higher this compound and raffinose content compared to wild-type under stress.[1] - Increased tolerance to methyl viologen (oxidative stress). |
| AtGolS2 | Arabidopsis thaliana | Drought, Salt | Enhanced drought tolerance, increased biomass under stress.[1][4][5][6] | - Overexpression led to a significant increase in this compound and raffinose levels.[1][4] - Transgenic rice overexpressing AtGolS2 showed a 17%-100% higher grain yield under drought conditions.[4] |
| AtGolS3 | Arabidopsis thaliana | Cold | Improved freezing tolerance.[1][2] | - Specifically induced by cold stress, leading to accumulation of this compound and raffinose at low temperatures.[1] |
| CaGolS1 & CaGolS2 | Arabidopsis thaliana (from Cicer arietinum) | Seed Aging, Oxidative | Improved seed vigor and longevity. | - Seed-specific overexpression resulted in enhanced this compound and raffinose content in seeds. - Limited age-induced reactive oxygen species (ROS) accumulation and lipid peroxidation. |
| CsGolS2-1 & CsGolS2-2 | Arabidopsis thaliana (from Camellia sinensis) | Drought | Increased drought tolerance.[7] | - Lower relative electrolyte leakage and malondialdehyde (MDA) content under drought stress compared to wild-type.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments cited in the comparison.
Generation of GolS-Overexpressing Transgenic Plants
A generalized workflow for creating transgenic plants is outlined below. This process involves cloning the GolS gene of interest into a plant expression vector, transforming the construct into Agrobacterium tumefaciens, and subsequent floral dip transformation of the host plant (e.g., Arabidopsis thaliana).
Drought Stress Tolerance Assay in Arabidopsis thaliana
This protocol describes a common method for assessing drought tolerance in soil-grown Arabidopsis.
-
Plant Growth: Grow wild-type and transgenic Arabidopsis lines in individual pots under well-watered conditions for 3-4 weeks.
-
Drought Treatment: Withhold watering for a period of 10-14 days.
-
Phenotypic Observation: Document the wilting and survival rates of the plants daily.
-
Re-watering: After the drought period, re-water the plants and assess their recovery and survival rates after 3-5 days.
-
Biomass Measurement: At the end of the experiment, harvest the aerial parts of the plants and measure their fresh and dry weight to quantify biomass.
Salt Stress Tolerance Assay in Rice Seedlings (Hydroponics)
This protocol outlines a hydroponic system for evaluating salt stress tolerance in rice seedlings.
-
Seed Germination: Germinate rice seeds on moist filter paper in the dark for 2-3 days.
-
Transfer to Hydroponics: Transfer the germinated seedlings to a hydroponic system containing a nutrient solution (e.g., Yoshida solution).
-
Salt Treatment: After 7-10 days of growth in the nutrient solution, introduce salt stress by adding NaCl to the desired concentration (e.g., 150 mM).
-
Phenotypic Evaluation: Monitor the seedlings for signs of salt stress, such as leaf yellowing, rolling, and reduced growth, over a period of 7-14 days.
-
Physiological Measurements: Measure parameters such as shoot and root length, fresh and dry weight, and chlorophyll content.
Measurement of Reactive Oxygen Species (ROS)
Histochemical staining is a common method to visualize the in-situ accumulation of ROS.
-
Hydrogen Peroxide (H₂O₂) Detection: Use 3,3'-diaminobenzidine (DAB) staining. In the presence of H₂O₂, DAB is oxidized to form a brown precipitate, which can be visualized under a microscope.[8]
-
Superoxide Radical (O₂⁻) Detection: Use nitroblue tetrazolium (NBT) staining. NBT is reduced by O₂⁻ to form a dark blue formazan precipitate.[8]
For quantitative measurements, spectrophotometric or fluorescence-based assays can be employed.[8][9][10][11]
Signaling Pathways and Mechanisms of Action
The overexpression of GolS genes enhances stress tolerance primarily through the accumulation of Raffinose Family Oligosaccharides (RFOs), which act as osmoprotectants and antioxidants. The signaling pathway leading to GolS expression and the subsequent protective effects are illustrated below.
Abiotic stresses such as drought, high salinity, and cold trigger signaling cascades that often involve the phytohormone abscisic acid (ABA) and transcription factors like Heat Shock Factors (HSFs).[12][13][14][15][16] These signaling components then activate the expression of specific GolS genes. For instance, AtGolS1 and AtGolS2 are induced by drought and high salinity, while AtGolS3 is specifically upregulated in response to cold stress.[1][2]
The GolS enzyme catalyzes the first committed step in RFO biosynthesis, the formation of this compound. This compound and its derivative, raffinose, accumulate in the cells of plants overexpressing GolS genes. These RFOs contribute to stress tolerance through several mechanisms:
-
Osmoprotection: RFOs act as compatible solutes, helping to maintain cellular turgor and water potential under osmotic stress.[1][17][18]
-
ROS Scavenging: this compound and raffinose have been shown to possess antioxidant properties, directly scavenging harmful reactive oxygen species (ROS) that accumulate during stress and cause cellular damage.[17][18]
-
Membrane Stability: RFOs can interact with and stabilize cellular membranes, protecting them from damage caused by dehydration or low temperatures.[18]
The differential expression patterns and potential functional specificities of various GolS isoforms suggest that the selection of a particular GolS gene for genetic engineering should be tailored to the specific stress conditions targeted for improvement. This guide provides a foundational understanding to inform such decisions in both academic research and applied agricultural biotechnology.
References
- 1. Important roles of drought- and cold-inducible genes for this compound synthase in stress tolerance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of an Arabidopsis thaliana this compound synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overexpression of an Arabidopsis thaliana this compound synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination and detection of reactive oxygen species (ROS), lipid peroxidation, and electrolyte leakage in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Reactive Oxygen Species (ROS) in Plant Cells - Lifeasible [lifeasible.com]
- 10. Measuring ROS and redox markers in plant cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 11. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heat Shock Factor Function and Regulation in Response to Cellular Stress, Growth, and Differentiation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of heat shock transcription factors and their roles in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Transcriptional regulation and binding of heat shock factor 1 and heat shock factor 2 to 32 human heat shock genes during thermal stress and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of heat shock transcription factors and their roles in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Significance of this compound and raffinose family oligosaccharide synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
The Galactinol Connection: A Comparative Guide to Stress Tolerance in Plants
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of plant stress tolerance is paramount. This guide provides a comprehensive comparison of experimental data highlighting the positive correlation between galactinol content and the ability of plants to withstand various environmental stressors. The data presented underscores the potential of targeting the this compound biosynthesis pathway for developing more resilient crops and exploring novel therapeutic strategies.
Recent studies have firmly established that the accumulation of this compound, a key intermediate in the raffinose family oligosaccharide (RFO) biosynthesis pathway, is a significant factor in enhancing plant tolerance to a range of abiotic stresses, including drought, salinity, cold, and heat.[1][2][3] this compound, along with downstream RFOs, is believed to function as an osmoprotectant, helping to maintain cellular turgor and protect cellular structures from damage.[1][2] Furthermore, evidence suggests that this compound and raffinose may also act as scavengers of reactive oxygen species (ROS), mitigating oxidative damage caused by stress.[4][5]
Quantitative Correlation: this compound Content and Stress Tolerance
The following tables summarize key quantitative data from various studies, illustrating the increase in this compound content in response to different abiotic stresses and the enhanced stress tolerance observed in plants with elevated this compound levels.
Table 1: this compound Content in Wild-Type Plants Under Abiotic Stress
| Plant Species | Tissue | Stress Condition | Control this compound Content | Stressed this compound Content | Fold Increase | Reference |
| Arabidopsis thaliana | Leaves | Drought | Not detected | Large amount | - | [1] |
| Arabidopsis thaliana | Leaves | High Salinity | Not detected | Large amount | - | [1] |
| Arabidopsis thaliana | Leaves | Cold | Not detected | Large amount | - | [1] |
| Phaseolus vulgaris (Common Bean) | Primary Leaves | Drought (22 DAS) | ~1.2 mg/g FW | ~1.7 mg/g FW | 1.42 | [2][6] |
| Cicer arietinum (Chickpea) | Seedlings | Heat Stress | 0.09–0.11 mg/g FW | 0.45 mg/g FW | ~4.5 | [5] |
| Cicer arietinum (Chickpea) | Seedlings | Oxidative Stress | 0.09–0.11 mg/g FW | 0.2–0.3 mg/g FW | ~2.3 | [5] |
| Pisum sativum (Pea) | Epicotyl | Osmotic Stress (-1.5 MPa PEG) | Not detected | Accumulation observed | - | [7] |
| Pisum sativum (Pea) | Roots | Osmotic Stress (-1.5 MPa PEG) | Not detected | Accumulation observed | - | [7] |
Table 2: this compound Content and Stress Tolerance in Genetically Modified Plants
| Plant Species | Genetic Modification | Stress Condition | This compound Content vs. Wild-Type | Observed Stress Tolerance | Reference |
| Arabidopsis thaliana | Overexpression of AtGolS2 | Drought | Increased | Improved drought tolerance, reduced transpiration | [1] |
| Oryza sativa (Rice) | Overexpression of AtGolS2 | Drought (Field) | Significantly higher | Improved drought tolerance, increased grain yield | [8] |
| Arabidopsis thaliana | Overexpression of CaGolS1 (Chickpea) | Heat and Oxidative | Significantly increased | Enhanced tolerance | [5] |
| Arabidopsis thaliana | Overexpression of CaGolS2 (Chickpea) | Heat and Oxidative | Significantly increased | Enhanced tolerance | [5] |
| Arabidopsis thaliana | gols1-1 and gols1-2 knockout mutants | Heat Stress | No increase upon stress | - | [9] |
| Poplar | Overexpression of AtGolS2 and PtrGolS3 | Salt Stress | Higher | Enhanced salt stress tolerance | [10][11] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for reproducibility and further research.
Quantification of this compound and Raffinose Family Oligosaccharides
A common method for the quantification of this compound and RFOs is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) .[2][6]
Protocol Outline:
-
Sample Preparation: Plant tissues (leaves, roots, seedlings) are harvested, immediately frozen in liquid nitrogen, and ground to a fine powder.
-
Extraction: Soluble sugars are extracted from the powdered tissue using a solvent, typically 80% ethanol, followed by incubation at an elevated temperature (e.g., 80°C) to inactivate enzymes.
-
Clarification: The extract is centrifuged, and the supernatant is collected. To remove interfering compounds, the supernatant may be passed through a C18 Sep-Pak cartridge.
-
Analysis: The clarified extract is injected into an HPAEC system equipped with a CarboPac column (e.g., PA1 or PA10). Sugars are separated using an isocratic or gradient elution with sodium hydroxide and sodium acetate.
-
Detection: The separated sugars are detected by a pulsed amperometric detector.
-
Quantification: The concentration of this compound and other sugars is determined by comparing the peak areas to those of known standards.
Another method utilized for metabolite analysis, including this compound, is Gas Chromatography coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) .[5][9]
Protocol Outline:
-
Extraction: Polar metabolites are extracted from finely ground plant tissue using a methanol/chloroform/water mixture.
-
Derivatization: The polar extract is dried and then derivatized to make the sugars volatile. A common method involves two steps: oximation with methoxyamine hydrochloride in pyridine, followed by silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Analysis: The derivatized sample is injected into a GC system. The compounds are separated on a capillary column and detected by FID or MS.
-
Quantification: Peak areas are compared to those of derivatized standards for quantification.
Plant Stress Treatments
-
Drought Stress: Typically induced by withholding water from potted plants for a specified period. Soil water content is often monitored to ensure consistent stress levels.[2][8]
-
Salt Stress: Applied by irrigating plants with a solution containing a specific concentration of sodium chloride (e.g., 100 mM NaCl).[11][12]
-
Cold Stress: Plants are transferred to a cold environment (e.g., 4°C) for a defined duration.[1][12]
-
Heat Stress: Plants are exposed to elevated temperatures (e.g., 37°C) for a specific time.[9]
-
Oxidative Stress: Induced by treating plants with a ROS-generating chemical such as methylviologen (MV).[4][12]
-
Osmotic Stress: Seedlings or plant tissues are exposed to a solution with a high osmotic potential, such as polyethylene glycol (PEG), to simulate drought conditions.[7]
Signaling Pathways and Experimental Workflows
The biosynthesis of this compound is the first committed step in the RFO pathway and is catalyzed by the enzyme this compound synthase (GolS).[3][13] The expression of GolS genes is often induced by various abiotic stresses, leading to the accumulation of this compound and downstream RFOs.[1][14]
Caption: The biochemical pathway of Raffinose Family Oligosaccharide (RFO) synthesis.
The experimental workflow for investigating the role of this compound in stress tolerance typically involves subjecting both wild-type and genetically modified plants to specific stress conditions and then analyzing the physiological and biochemical changes.
Caption: A generalized experimental workflow for stress tolerance studies.
The logical relationship between abiotic stress, gene expression, metabolite accumulation, and the resulting stress tolerance is a key concept in this field of research.
Caption: The logical pathway from abiotic stress to enhanced plant tolerance.
References
- 1. Important roles of drought- and cold-inducible genes for this compound synthase in stress tolerance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Significance of this compound and raffinose family oligosaccharide synthesis in plants [frontiersin.org]
- 4. This compound and raffinose constitute a novel function to protect plants from oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overexpression of an Arabidopsis thaliana this compound synthase gene improves drought tolerance in transgenic rice and increased grain yield in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthase1. A Novel Heat Shock Factor Target Gene Responsible for Heat-Induced Synthesis of Raffinose Family Oligosaccharides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synthase confers salt-stress tolerance by regulating the synthesis of this compound and raffinose family oligosaccharides in poplar | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Significance of this compound and raffinose family oligosaccharide synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Responses of Populus trichocarpa this compound synthase genes to abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Galactinol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of galactinol (CAS Number: 3687-64-7), a carbohydrate used in various research applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste management regulations.
This compound Safety and Disposal Profile
While this compound is not classified as a hazardous substance, proper laboratory practices for handling and disposal should always be followed. The following table summarizes key information derived from safety data sheets.
| Characteristic | Information | Source |
| CAS Number | 3687-64-7 | [1][2][3][4][5] |
| Appearance | White to almost white crystalline powder | [2][4] |
| Solubility | Soluble in water | [2] |
| Toxicity | To the best of current knowledge, the toxicological properties have not been thoroughly investigated. It is considered non-toxic. | [2][6] |
| Hazard Classification | Not classified as hazardous for physical, health, or environmental hazards. | [6] |
| Storage | Store in a dry place, in a sealed container, at 2-8°C or below -15°C. | [5][6] |
| Handling Precautions | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling. | [6] |
Experimental Protocol: this compound Disposal Procedure
This protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
2. Waste Identification and Segregation:
-
Unused or waste this compound should be treated as chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
3. Small Spills Cleanup:
-
For small spills of solid this compound, gently sweep the material to avoid generating dust.
-
Alternatively, moisten the spilled material with water and then absorb it with an inert material such as sand, vermiculite, or a chemical sorbent.
-
Collect the absorbed material and spilled solid into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
4. Containerization of Waste:
-
Place all this compound waste, including contaminated absorbent materials and disposable PPE, into a clearly labeled, sealed container.
-
The label should include "Waste this compound" and any other information required by your institution's waste management program.
5. Disposal Pathway:
-
While this compound is not classified as hazardous, it should not be disposed of down the drain or in regular trash.
-
The primary recommended disposal method is to send the sealed waste container to an approved chemical waste disposal facility.
-
Some safety data suggests that dissolving the material in a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber is an appropriate disposal method.[7] This should only be performed by a licensed waste disposal company.
-
Always follow your local, state, and federal regulations for chemical waste disposal.
6. Decontamination:
-
Thoroughly wash any reusable equipment that has come into contact with this compound using soap and water.
-
Wash hands thoroughly after completing the disposal procedure.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. scbt.com [scbt.com]
- 2. CAS 3687-64-7: this compound | CymitQuimica [cymitquimica.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | 3687-64-7 | TCI AMERICA [tcichemicals.com]
- 5. 3687-64-7|this compound|BLD Pharm [bldpharm.com]
- 6. biosynth.com [biosynth.com]
- 7. biosynth.com [biosynth.com]
Essential Safety and Operational Guide for Handling Galactinol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Galactinol. The following procedures are based on available safety data and established best practices for laboratory chemical handling. While this compound Hydrate is not classified as hazardous under OSHA Hazard Communication Standard (29 CFR 1910.1200) and WHMIS 2015, a cautious approach is always recommended when handling chemical substances in a laboratory setting.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles | Should be worn at all times to protect from potential splashes of solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory area. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn and buttoned to its full length to protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | Work should ideally be conducted in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available and there is a risk of generating dust, a NIOSH-approved respirator should be considered. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan ensures the safe handling of this compound from receipt to disposal.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Designate a specific, clean area for handling the compound, preferably within a certified chemical fume hood.
-
Have spill cleanup materials readily accessible.
2. Handling:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use appropriate tools (e.g., spatulas, scoops) to handle the solid material to prevent dust generation.
-
Wash hands and face thoroughly after handling.[1]
-
Avoid dispersion of dust. Use a local exhaust if dust or aerosol will be generated.[1]
3. Storage:
-
Keep the container tightly closed.
-
Store in a cool and dark place.[1]
-
This compound has a stability of ≥ 4 years when stored properly.[2]
4. Disposal Plan:
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., used weighing paper, contaminated gloves) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Dispose of all waste in accordance with local, state, and federal regulations.
Emergency Procedures: Spill and Exposure
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Ingestion: If you feel unwell, get medical advice/attention. Rinse mouth.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
